Aminooxy-PEG4-CH2-Boc
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO7/c1-14(2,3)22-13(16)12-20-9-8-18-5-4-17-6-7-19-10-11-21-15/h4-12,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWYEQPSYTYCHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Aminooxy-PEG4-CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker commonly referred to as Aminooxy-PEG4-CH2-Boc. We will delve into its precise chemical identity, physicochemical properties, and its critical role in the synthesis of complex biomolecular conjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document provides detailed experimental methodologies and visual workflows to support researchers in the effective application of this versatile reagent.
Core Chemical Identity
The nomenclature "this compound" is a common shorthand. The precise chemical structure corresponding to the frequently cited CAS number 2062663-63-0 is tert-butyl 2-(2-(2-(2-((((tert-butoxycarbonyl)amino)oxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate , which can be more descriptively named t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu .
This molecule is a bifunctional linker featuring two distinct terminal functional groups, each protected by an acid-labile protecting group. This design allows for a controlled, stepwise, and orthogonal conjugation strategy. The key components of its structure are:
-
t-Boc Protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group protects the highly reactive aminooxy functionality. This protection is stable under a wide range of non-acidic conditions, preventing premature reactions. The Boc group can be efficiently removed under mild acidic conditions to reveal the aminooxy group (-ONH2), which is then ready to react chemoselectively with aldehydes or ketones to form a stable oxime bond.
-
Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker enhances the aqueous solubility of the molecule and any conjugate it is incorporated into. This is a critical feature for improving the pharmacokinetic profile of bioconjugates, reducing aggregation, and minimizing non-specific binding. The PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
tert-Butyl Protected Carboxymethyl Group (-CH2-CO2-t-Bu): The other terminus features a carboxymethyl group protected as a tert-butyl ester. This group is also stable under non-acidic conditions and can be deprotected under acidic conditions to yield a free carboxylic acid (-CH2-COOH). This carboxylic acid can then be activated and coupled with primary amines to form stable amide bonds.
The presence of two different acid-labile protecting groups (Boc and t-Bu ester) allows for orthogonal deprotection strategies, which are critical for the controlled, sequential synthesis of complex molecules like PROTACs.
Data Presentation: Physicochemical Properties
Quantitative data for t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 2062663-63-0 |
| Molecular Formula | C₁₉H₃₇NO₉ |
| Molecular Weight | 423.5 g/mol |
| Appearance | Colorless to light yellow liquid/oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, protected from light and moisture |
Core Applications and Logical Workflow
The unique structure of t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu makes it an invaluable tool for the modular synthesis of heterobifunctional molecules, most notably PROTACs. PROTACs are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The linker's role is to connect the target protein ligand (warhead) and the E3 ligase ligand. The orthogonal nature of the protected groups on t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu allows for a controlled, stepwise assembly of the PROTAC.
Below is a diagram illustrating a logical workflow for the synthesis of a PROTAC using this linker. This workflow assumes a strategy where the E3 ligase ligand is first attached via amide bond formation, followed by the attachment of the warhead via oxime ligation.
Experimental Protocols
The following are generalized protocols for the key steps in utilizing t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu. Note: These protocols are based on standard procedures for the individual reactions. Optimal conditions such as stoichiometry, concentration, temperature, and reaction time should be determined empirically for each specific application.
Protocol 1: Selective Deprotection of the tert-Butyl Ester
This protocol describes the selective removal of the tert-butyl ester to reveal the carboxylic acid, while keeping the Boc-aminooxy group intact.
Materials:
-
t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add a controlled amount of TFA (e.g., 4-10 equivalents). The use of a milder acidic condition is crucial for selectivity over the Boc group.
-
Reaction: Stir the reaction mixture at 0°C to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the carboxylic acid product.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected t-Boc-Aminooxy-PEG4-CH2COOH.
-
Protocol 2: Amide Coupling to a Primary Amine
This protocol describes the conjugation of the newly formed carboxylic acid to a molecule containing a primary amine (e.g., an E3 ligase ligand).
Materials:
-
t-Boc-Aminooxy-PEG4-CH2COOH (from Protocol 1)
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
Coupling agents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), or HATU
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation: Dissolve the amine-containing molecule and t-Boc-Aminooxy-PEG4-CH2COOH (e.g., 1.1 equivalents) in anhydrous DMF under an inert atmosphere. Add the coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent, or directly purified by reverse-phase HPLC to isolate the Boc-protected intermediate conjugate.
Protocol 3: Boc Deprotection of the Aminooxy Group
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.
Materials:
-
Boc-protected intermediate conjugate (from Protocol 2)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to the solution (typically a 20-50% v/v mixture of TFA in DCM).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected linker-ligand conjugate (as a TFA salt) can often be used directly in the next step after thorough drying.
Protocol 4: Oxime Ligation to an Aldehyde or Ketone
This protocol outlines the final conjugation of the deprotected aminooxy-linker-ligand to a molecule containing an aldehyde or ketone (e.g., a warhead).
Materials:
-
Deprotected aminooxy-linker-ligand conjugate (from Protocol 3)
-
Aldehyde- or ketone-functionalized molecule (warhead)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0)
-
Aniline (B41778) (optional, as a catalyst)
-
Purification system (e.g., HPLC)
Procedure:
-
Reactant Preparation: Dissolve the deprotected aminooxy-linker-ligand conjugate in the reaction buffer. Dissolve the aldehyde- or ketone-functionalized molecule in a compatible solvent (if not water-soluble, a minimal amount of a co-solvent like DMSO or DMF can be used) and add it to the conjugate solution (a slight molar excess of 1.2-1.5 equivalents is common).
-
Catalysis (Optional): For reactions at neutral pH, the addition of aniline (10-100 mM final concentration) can significantly accelerate the rate of oxime formation.
-
Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle stirring.
-
Monitoring: The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the final PROTAC conjugate using a suitable method, such as reverse-phase HPLC.
Below is a diagram illustrating the key chemical transformations described in the protocols.
An In-depth Technical Guide to Aminooxy-PEG4 Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a versatile class of heterobifunctional linkers centered around an Aminooxy-PEG4 core. These linkers are instrumental in the development of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into their chemical structure, physicochemical properties, and key applications, supplemented with detailed experimental protocols and workflow visualizations.
The designation "Aminooxy-PEG4-CH2-Boc" suggests a core structure featuring a Boc-protected aminooxy group and a tetraethylene glycol (PEG4) spacer. The "-CH2-Boc" portion is chemically ambiguous. Based on commercially available and frequently cited analogs, this guide will focus on the common and well-characterized heterobifunctional linkers with the Boc-Aminooxy-PEG4 core, such as those with a terminal Boc-protected amine (Boc-NH-), carboxylic acid (-COOH), or other reactive groups. These linkers offer precise control over the synthesis of complex bioconjugates.[1][2][3]
The fundamental utility of these linkers lies in their orthogonal design. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the aminooxy functionality during initial synthetic steps and can be selectively removed under acidic conditions.[1][2][4] The exposed aminooxy group can then readily undergo a highly chemoselective reaction—oxime ligation—with an aldehyde or ketone to form a stable oxime bond.[1][3] The hydrophilic PEG4 spacer is crucial for improving the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate.[1][2][3]
Chemical Structure and Properties
The core structure consists of a Boc-protected aminooxy group attached to a four-unit polyethylene (B3416737) glycol spacer. The other terminus of the PEG chain is functionalized with a second reactive or protected group, allowing for stepwise conjugation.
Table 1: Physicochemical Properties of Representative Boc-Aminooxy-PEG4 Linkers
| Property | Boc-Aminooxy-PEG4-Tos | t-Boc-Aminooxy-PEG4-amine | tert-Butyl N-[2-(aminooxy)ethyl]carbamate (related core) |
| CAS Number | 1807539-01-0[5] | 2496687-02-4[6] | 75051-55-7[7] |
| Molecular Formula | C20H33NO9S[5] | C15H32N2O6 | C7H16N2O3[7] |
| Molecular Weight | 463.54 g/mol [5] | 352.42 g/mol [8] | 176.22 g/mol [7] |
| Appearance | Solid Powder[5] | Pale yellow or colorless oil[8] | Not specified |
| Purity | ≥98%[5] | Typically ≥95%[8] | Not specified |
| Solubility | Soluble in DMSO[5] | Soluble in organic solvents like DMSO and DMF[8] | Not specified |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage[5] | Store at -20°C, protected from light and moisture[8] | Store at 2°C - 8°C |
Experimental Protocols
The following protocols are generalized procedures for the key reactions involving Boc-Aminooxy-PEG4 linkers. Optimization may be required for specific substrates and applications.
Protocol 1: Boc Group Deprotection
This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy functionality.[2][4]
Materials:
-
Boc-Aminooxy-PEG4-linker
-
Brine (saturated NaCl solution)[2]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)[2]
-
Rotary evaporator[2]
Procedure:
-
Dissolve the Boc-Aminooxy-PEG4-linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.[3]
-
Slowly add TFA to the solution, typically to a final concentration of 20-50% (v/v).[4][10]
-
Stir the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[2][11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.[2][11] The deprotected product should be used immediately or stored under an inert atmosphere at -20°C.[12]
Protocol 2: Oxime Ligation
This protocol details the conjugation of the deprotected aminooxy-PEG linker to a molecule containing an aldehyde or ketone functionality.[3]
Materials:
-
Deprotected Aminooxy-PEG4-linker (from Protocol 1)
-
Aldehyde- or ketone-containing molecule (e.g., protein, peptide, or small molecule)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 6.0-7.0)[10][12]
-
Aniline (B41778) solution (optional, as catalyst)[10][12]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), RP-HPLC)[12][13]
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.[12]
-
Add the deprotected Aminooxy-PEG4-linker to the solution. A molar excess of the linker (e.g., 1.5-10 equivalents) is often used to drive the reaction to completion.[11][12]
-
If catalysis is required to accelerate the reaction, add a stock solution of aniline to a final concentration of 10-100 mM.[10][12]
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.[1][3]
-
Monitor the reaction progress by an appropriate analytical technique, such as HPLC, SDS-PAGE, or mass spectrometry.[3][13]
-
Once the reaction is complete, purify the conjugate using a suitable chromatography method (e.g., SEC or RP-HPLC) to remove excess linker and other impurities.[13]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes where Aminooxy-PEG4 linkers are applied.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Stepwise logic for creating complex bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. t-Boc-Aminooxy-PEG4-amine, 2496687-02-4 | BroadPharm [broadpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Mechanism of action of Aminooxy-PEG4-CH2-Boc in bioconjugation
An In-depth Technical Guide to the Mechanism and Application of Aminooxy-PEG4-Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecules is paramount for the creation of effective targeted therapeutics, diagnostics, and research tools. Among the array of bioconjugation techniques, oxime ligation has emerged as a robust and highly chemoselective method for covalently connecting biomolecules. This guide provides a comprehensive technical overview of the mechanism of action and application of a specific class of bifunctional linkers, exemplified by Aminooxy-PEG4-CH2-Boc, in bioconjugation.
This document will delve into the core principles of oxime ligation, the strategic role of the polyethylene (B3416737) glycol (PEG) spacer and the tert-butyloxycarbonyl (Boc) protecting group, and provide detailed experimental protocols for their use. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize these powerful linkers in their work.
Core Principle: Oxime Ligation
The primary mechanism of action for aminooxy-containing linkers in bioconjugation is oxime ligation . This reaction involves the formation of a highly stable oxime bond through the condensation of an aminooxy group (-ONH₂) with a carbonyl group (an aldehyde or a ketone) present on a target molecule.[1][2]
The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by a dehydration step to form the C=N-O linkage.[2] This process is highly chemoselective, meaning it occurs specifically between the aminooxy and carbonyl functionalities, even in the presence of other reactive groups found in complex biological molecules.[3][4] The resulting oxime bond is significantly more stable towards hydrolysis compared to other linkages like imines or hydrazones, a critical feature for in vivo applications.[2][5]
The Role of the Boc Protecting Group
This compound is a heterobifunctional linker, meaning it possesses two different reactive functionalities. One end features the aminooxy group for oxime ligation, while the other end is a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amine.[1][6] This protection is crucial for enabling a controlled, stepwise conjugation strategy.[1] The Boc group is stable under a wide range of non-acidic conditions, allowing for reactions to be performed at other sites of the molecule. It can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation reactions.[6][7][8]
The Advantage of the PEG4 Spacer
The tetraethylene glycol (PEG4) spacer is an integral component of the linker's structure, offering several key advantages in bioconjugation:
-
Enhanced Solubility : The hydrophilic nature of the PEG spacer significantly increases the aqueous solubility of the linker and the resulting bioconjugate.[6][9]
-
Reduced Steric Hindrance : The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing the risk of steric hindrance that could impair their biological activity.[10]
-
Improved Pharmacokinetics : In therapeutic applications, PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[11]
-
Reduced Immunogenicity : The PEG spacer can help to shield the conjugated molecule from the immune system, reducing its potential to elicit an immune response.[12]
Mechanism of Action: A Visual Representation
The overall bioconjugation strategy using an Aminooxy-PEG4-linker with a Boc-protected amine typically involves a two-step process:
-
Oxime Ligation : The aminooxy group of the linker reacts with an aldehyde or ketone on the first target molecule.
-
Boc Deprotection and Second Conjugation : The Boc group is removed to expose the amine, which can then be conjugated to a second molecule, for example, one containing an activated carboxylic acid.
// Reactants Reactant1 [label="Aminooxy-PEG4-Linker\n(R-O-NH₂)", fillcolor="#F1F3F4"]; Reactant2 [label="Target Molecule\nwith Carbonyl (R'-C=O)", fillcolor="#F1F3F4"];
// Intermediate Intermediate [label="Hemiaminal Intermediate", fillcolor="#FBBC05"];
// Product Product [label="Oxime Conjugate\n(R-O-N=C-R')", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Arrows edge [color="#4285F4", arrowhead=normal, penwidth=2]; Reactant1 -> Intermediate [label="+"]; Reactant2 -> Intermediate; Intermediate -> Product [label="- H₂O"]; }
Caption: A logical workflow for the sequential conjugation of two molecules using a heterobifunctional linker.
Quantitative Data Summary
The efficiency of oxime ligation is influenced by several key parameters. The following table summarizes typical reaction conditions and quantitative data gathered from various sources for similar aminooxy-PEG linkers.
| Parameter | Value/Range | Rationale and Remarks |
| Optimal pH | 4.0 - 5.0 (uncatalyzed) | Slightly acidic pH facilitates the dehydration step of the reaction. [3] |
| 6.5 - 7.5 (catalyzed) | Catalysts are essential for efficient reaction at neutral pH, which is often required to maintain the stability of biomolecules. [2][3] | |
| Catalyst | Aniline or its derivatives (e.g., m-phenylenediamine) | Nucleophilic catalysts significantly accelerate the reaction rate at neutral pH. [3][4] |
| Catalyst Concentration | 10 - 100 mM | The optimal concentration should be determined empirically. [2][7] |
| Molar Excess of Linker | 5 - 20 equivalents | A molar excess of the aminooxy-linker is often used to drive the reaction to completion. [3] |
| Reaction Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate, but must be compatible with the stability of the biomolecules. [2][3] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by analytical methods such as LC-MS or HPLC. [3][7] |
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of specific parameters is recommended for each unique application.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous DCM in a clean, dry reaction vial.
-
Add an equal volume of TFA to the solution (e.g., a 1:1 v/v mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS to ensure complete deprotection. [13]4. Remove the TFA and DCM under a stream of nitrogen or argon, followed by evaporation on a rotary evaporator.
-
Dry the resulting residue under high vacuum to remove residual TFA. The deprotected linker (Aminooxy-PEG4-CH2-NH₂ as a TFA salt) can be used directly in the next conjugation step.
Protocol 2: Oxime Ligation with an Aldehyde-Containing Protein
This protocol outlines the conjugation of the aminooxy group of the linker to a protein that has been modified to contain an aldehyde group.
Materials:
-
Deprotected Aminooxy-PEG4-CH2-NH₂ (from Protocol 1)
-
Aldehyde-containing protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Catalyst stock solution (e.g., 500 mM m-phenylenediamine (B132917) in reaction buffer)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation : Ensure the aldehyde-containing protein is in the reaction buffer at a known concentration.
-
Reagent Preparation :
-
Dissolve the deprotected Aminooxy-PEG4-CH2-NH₂ in the reaction buffer to a desired stock concentration.
-
Prepare the catalyst stock solution and adjust the pH if necessary.
-
-
Conjugation Reaction :
-
In a reaction tube, add the protein solution.
-
Add the catalyst to a final concentration of 10-100 mM.
-
Add the deprotected linker to the desired final molar excess (e.g., 10-20 equivalents).
-
Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours.
-
-
Purification : Purify the resulting conjugate using SEC to remove excess linker and catalyst.
-
Analysis : Analyze the purified conjugate using methods such as SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.
Conclusion
This compound and related heterobifunctional linkers are powerful tools in the field of bioconjugation. The high chemoselectivity and stability of the oxime bond, combined with the beneficial properties of the PEG spacer and the versatility of the Boc-protected amine, enable the controlled and efficient synthesis of complex biomolecular constructs. A thorough understanding of the underlying chemical principles and optimization of reaction conditions are crucial for the successful application of these linkers in the development of next-generation therapeutics and research agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. PEG Acid | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of the PEG4 Spacer in Aminooxy-PEG4-CH2-Boc Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the precise engineering of linker molecules is paramount to the efficacy, stability, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among the arsenal (B13267) of available chemical linkers, the Aminooxy-PEG4-CH2-Boc linker has emerged as a versatile and highly valuable tool. This technical guide provides a comprehensive exploration of the core functionalities of this linker, with a specific focus on the integral role of the tetraethylene glycol (PEG4) spacer.
Core Components and Their Functions
The this compound linker is a heterobifunctional molecule meticulously designed for controlled, stepwise bioconjugation. Its architecture comprises three key components:
-
Aminooxy Group (-ONH₂): This highly nucleophilic moiety serves as a bio-orthogonal reactive handle. It chemoselectively reacts with aldehydes or ketones under mild aqueous conditions to form a stable oxime bond.[1][2] This specificity is crucial for site-specific conjugation to biomolecules that have been engineered to contain a carbonyl group, thereby minimizing off-target reactions.[1]
-
Boc Protecting Group (tert-butyloxycarbonyl): The Boc group temporarily masks the reactive amine at one end of the linker.[3] Its stability under a range of conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid), allows for a controlled and sequential conjugation strategy.[3][4] This ensures that the two ends of the linker react in a deliberate and ordered manner.
-
PEG4 Spacer: The central component of this linker is a discrete chain of four ethylene (B1197577) glycol units. This spacer is not merely a passive connector; it imparts several critical physicochemical properties to the entire conjugate, which are essential for its biological performance.
The Multifaceted Role of the PEG4 Spacer
The incorporation of a PEG4 spacer into the linker design addresses several fundamental challenges in the development of bioconjugates.
Enhanced Hydrophilicity and Solubility
Many potent therapeutic payloads, such as cytotoxic agents used in ADCs, are inherently hydrophobic.[5] This hydrophobicity can lead to aggregation of the final conjugate, diminishing its efficacy and potentially increasing immunogenicity.[5] The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[]
Improved Pharmacokinetics
The PEG4 spacer can create a protective hydration shell around the bioconjugate.[5] This "stealth" effect can:
-
Prolong Circulation Half-Life: By increasing the hydrodynamic size of the conjugate, the PEG spacer reduces renal clearance, leading to a longer circulation time in the bloodstream.[5]
-
Reduce Immunogenicity: The hydration layer can mask immunogenic epitopes on the payload or the linker itself, reducing the risk of an adverse immune response.[5]
Steric Hindrance and Optimal Spacing
The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated molecules (e.g., an antibody and a drug). This can be critical for maintaining the biological activity of the biomolecule by preventing the payload from sterically hindering its binding site.
Data Presentation: The Impact of PEGylation
The inclusion and length of a PEG spacer have a quantifiable impact on the properties and performance of bioconjugates. The following tables summarize data from various studies to illustrate these effects.
Table 1: Impact of PEG Spacer Length on ADC Hydrophobicity and Drug-to-Antibody Ratio (DAR)
| Linker Type | Relative Hydrophobicity (HIC Retention Time) | Average DAR | Observations |
| Non-PEGylated | High | Often lower due to aggregation with hydrophobic drugs | Increased hydrophobicity can limit the achievable DAR. |
| PEG2 Spacer | Moderate | Can be higher than non-PEGylated | Even short PEG chains can significantly reduce hydrophobicity. |
| PEG4 Spacer | Low | Often optimal | Provides a good balance of hydrophilicity and linker length. |
| PEG8 Spacer | Very Low | Can be high, but may decrease potency | Longer PEG chains further increase hydrophilicity. |
| PEG24 Spacer | Extremely Low | High | May negatively impact cell permeability and in vitro potency.[7] |
Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity (IC50) of ADCs
| Linker Type | IC50 (nM) | Cell Line | Observations |
| Non-PEGylated | 4.94 | NCI-N87 | High potency, but may have poor solubility.[8] |
| PEG4 (4kDa) | 31.9 | NCI-N87 | A slight decrease in potency is observed with PEGylation.[8] |
| PEG10 (10kDa) | 111.3 | NCI-N87 | Longer PEG chains can lead to a more significant reduction in in vitro cytotoxicity.[8] |
Table 3: Influence of PEG Spacer Length on ADC Pharmacokinetics (PK) in Rats
| Linker Type | Clearance (mL/hr/kg) | Half-life (t½, hours) | Observations |
| Non-PEGylated | ~15 | - | Higher clearance indicates faster removal from circulation. |
| PEG2 Spacer | ~10 | - | A modest improvement in clearance. |
| PEG4 Spacer | ~7 | - | A significant reduction in clearance compared to non-PEGylated linkers. |
| PEG8 Spacer | ~5 | - | Further reduction in clearance with longer PEG chains. |
Table 4: Impact of PEG Linker Length on PROTAC Cellular Permeability
| Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Observations |
| 1-unit PEG | 0.005 | Higher permeability with shorter linkers.[9] |
| 2-unit PEG | 0.04 | Permeability generally decreases with increasing PEG units.[10] |
| 4-unit PEG | 0.01 | A balance between solubility and permeability is often sought.[10] |
| Alkyl Linker | 0.002 | In some cases, short PEG linkers show better permeability than alkyl linkers.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound linkers in bioconjugation.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation
This protocol describes the site-specific conjugation of a drug payload to an antibody using an Aminooxy-PEG4 linker.
Step 1: Antibody Oxidation to Generate Aldehyde Groups
-
Materials:
-
Monoclonal antibody (mAb)
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Sodium periodate (B1199274) (NaIO₄)
-
Quenching solution (e.g., glycerol)
-
Purification system (e.g., size-exclusion chromatography - SEC)
-
-
Procedure:
-
Buffer exchange the mAb into the conjugation buffer.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 15 minutes at room temperature.
-
Remove excess periodate and glycerol by buffer exchange using an appropriate method like SEC.
-
Step 2: Oxime Ligation with Aminooxy-PEG4-Drug
-
Materials:
-
Oxidized antibody from Step 1
-
Aminooxy-PEG4-Drug conjugate
-
DMSO
-
Conjugation buffer (e.g., PBS, pH 6.0)
-
-
Procedure:
-
Dissolve the Aminooxy-PEG4-Drug conjugate in a minimal amount of DMSO to prepare a stock solution.
-
Add the drug-linker stock solution to the oxidized antibody solution at a 10-20 fold molar excess.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.
-
Monitor the conjugation progress by analytical techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Step 3: Purification and Characterization of the ADC
-
Procedure:
-
Purify the ADC from unconjugated drug-linker and other impurities using SEC.
-
Collect the fractions containing the purified ADC.
-
Characterize the final ADC for DAR, purity, and aggregation using techniques such as HIC, SEC, and mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC using this compound Linker
This protocol outlines a general procedure for the synthesis of a PROTAC molecule.
Step 1: First Ligand Coupling
-
Materials:
-
This compound linker
-
Target protein ligand (with a carboxylic acid)
-
HATU, HOBt (coupling reagents)
-
DIPEA (base)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the target protein ligand (1 equivalent) and coupling reagents (1.1 equivalents each) in anhydrous DMF.
-
Add DIPEA (2 equivalents) and stir for 15 minutes.
-
Add the this compound linker (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the intermediate by column chromatography.
-
Step 2: Boc Deprotection
-
Materials:
-
Intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the intermediate in DCM.
-
Add TFA (e.g., 20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Step 3: Second Ligand Coupling (Oxime Ligation)
-
Materials:
-
Deprotected intermediate from Step 2
-
E3 ligase ligand (with an aldehyde or ketone)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the deprotected intermediate and the E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Visualization of Key Pathways and Workflows
dot
Caption: ADC internalization and payload release pathway.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Role and Removal of the Boc Protecting Group in Aminooxy-PEG4-CH2-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group as it pertains to the heterobifunctional linker, Aminooxy-PEG4-CH2-Boc. This guide will cover the core concepts of the Boc group's function, detailed experimental protocols for its removal, and quantitative data to inform reaction optimization. Visual diagrams are provided to illustrate key mechanisms and workflows, aiding in the practical application of this versatile chemical tool in bioconjugation and drug development.
Core Concepts: The Function of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group in organic synthesis, particularly for masking the reactivity of primary and secondary amines. In the context of this compound, the Boc group protects the terminal aminooxy functionality (-ONH₂). This protection is crucial for controlled, sequential bioconjugation strategies.[1][2][3]
The key features of the Boc protecting group include:
-
Stability: It is robust under basic and nucleophilic conditions, allowing for chemical modifications at other sites of the molecule without premature deprotection.[1][4]
-
Facile Cleavage: The Boc group can be efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups that might be present in a complex molecule.[1]
The this compound linker itself is a heterobifunctional molecule. It comprises a Boc-protected aminooxy group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal group (in this case, implied by the "CH2" to be part of a larger functional moiety, which would need further specification for targeted reactions at that end). The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[2][7][8] The protected aminooxy group, once deprotected, is highly reactive towards aldehydes and ketones, forming a stable oxime linkage.[3][7][9] This specific and efficient reaction is a cornerstone of chemoselective ligation in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced therapeutics.[7][10][11]
Quantitative Data: Boc Deprotection Conditions
The efficiency of Boc deprotection is influenced by several factors, including the acid concentration, solvent, temperature, and reaction time. The following tables summarize common conditions for the removal of the Boc group from aminooxy-PEG linkers.
Table 1: Common Reagents and Conditions for Boc Deprotection
| Parameter | Value | Reference(s) |
| Primary Reagent | Trifluoroacetic acid (TFA) | [4][5][12] |
| 4M Hydrochloric acid (HCl) in 1,4-dioxane | [13][14][15] | |
| TFA Concentration | 20-50% (v/v) in Dichloromethane (DCM) | [7][12][14] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | [3][7] |
| Reaction Time | 30 minutes - 4 hours | [7][13] |
Table 2: Troubleshooting Incomplete Boc Deprotection
| Issue | Potential Cause | Recommended Solution | Reference(s) |
| Incomplete Deprotection | Insufficient acid strength or concentration | Increase TFA concentration (e.g., from 20% to 50%). Switch to a stronger acid system like 4M HCl in dioxane. | [4][14] |
| Inadequate reaction time | Extend the reaction time and monitor progress via TLC or LC-MS. | [4][14] | |
| Steric hindrance from the PEG chain | Use a higher concentration of acid or a stronger acid system. | [14] | |
| Side Reactions | Alkylation by the tert-butyl cation | Add a scavenger such as triisopropylsilane (B1312306) (TIS) or water (2.5-5% v/v). | [4][6][14] |
Experimental Protocols
The following are detailed methodologies for the deprotection of the Boc group from this compound.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general procedure for the removal of the N-Boc group using TFA.
Materials:
-
Boc-protected aminooxy PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the Boc-protected aminooxy PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[4][12]
-
Addition of TFA: Slowly add TFA to the desired final concentration (typically 20-50% v/v).[4] If the substrate is sensitive to side reactions from the tert-butyl carbocation, add a scavenger such as TIS (2.5-5% v/v).[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[12][16] The deprotected product is more polar and will have a lower Rf value on TLC.
-
Work-up (for isolation of the free amine): a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3] b. Re-dissolve the residue in DCM.[7] c. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.[3][7] d. Wash the organic layer with brine.[7] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG linker.[7]
-
Direct Use: The resulting TFA salt of the deprotected aminooxy PEG linker can often be used directly in the next conjugation step without neutralization.[4][7]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol offers an alternative method for Boc group removal.
Materials:
-
Boc-protected aminooxy PEG linker
-
4M HCl in 1,4-dioxane
-
Methanol or Dichloromethane (optional, for dissolution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Anhydrous diethyl ether
Procedure:
-
Dissolution: Dissolve the N-Boc protected amine in a minimal amount of an appropriate solvent (e.g., methanol, dichloromethane) or use it neat in a round-bottom flask.[13]
-
Addition of HCl: Add the 4M HCl in dioxane solution to the substrate.[13]
-
Reaction: Stir the reaction mixture at room temperature.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[13]
-
Isolation: Upon completion, the hydrochloride salt of the deprotected amine often precipitates. Collect the solid by filtration and wash it with anhydrous diethyl ether.[13]
-
Drying: Dry the solid under vacuum to obtain the amine hydrochloride salt.[13]
Mandatory Visualizations
Boc Deprotection Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through a well-defined mechanism.
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
General Experimental Workflow for Bioconjugation
The deprotection of the Boc group is a critical step in a broader bioconjugation workflow.
Caption: General workflow for bioconjugation using this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Protection and Deprotection [es.bzchemicals.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. amsbio.com [amsbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of Aminooxy-PEG4-Boc with Aldehydes and Ketones
This technical guide provides a comprehensive overview of the reactivity of Aminooxy-PEG4-Boc with aldehydes and ketones, a cornerstone of bioconjugation chemistry. This reaction, known as oxime ligation, is valued for its high specificity, efficiency, and the stability of the resulting conjugate. This document details the reaction mechanism, presents quantitative data, provides experimental protocols, and visualizes key processes.
The reagent "Aminooxy-PEG4-Boc" refers to a heterobifunctional linker. It contains an aminooxy group (-ONH₂) at one end, a 4-unit polyethylene (B3416737) glycol (PEG) spacer in the middle, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. The aminooxy group is responsible for the specific reaction with aldehydes and ketones, while the Boc-protected amine allows for subsequent deprotection and further conjugation.
Core Reactivity and Mechanism
The fundamental reaction between an aminooxy group and an aldehyde or ketone is termed oxime ligation. This chemoselective reaction proceeds efficiently under mild, aqueous conditions, making it highly suitable for biological applications. The reaction is catalyzed by aniline (B41778) and proceeds optimally in a slightly acidic environment (pH 4-5) to facilitate the dehydration step, yet can also proceed at neutral pH, albeit at a slower rate.
The mechanism involves two main steps:
-
Nucleophilic attack of the aminooxy group on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Dehydration of this intermediate to yield a stable oxime ether bond.
This ligation is characterized by its rapid kinetics and the exceptional stability of the resulting oxime bond, which is significantly more stable against hydrolysis than hydrazone and imine bonds.
Quantitative Data Summary
The efficiency of oxime ligation can be quantified by its reaction rate and yield. The following table summarizes key quantitative data for the reaction of aminooxy-functionalized molecules with aldehydes and ketones.
| Parameter | Aldehyde Reactivity | Ketone Reactivity | Conditions | Notes |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 1 - 10 M⁻¹s⁻¹ | pH 4.5-7.0 | Aldehydes react significantly faster than ketones. Aniline catalysis can increase the rate constant by an order of magnitude. |
| Optimal pH | 4.0 - 5.0 | 4.0 - 5.0 | Aqueous Buffers | The reaction is fastest in this pH range due to effective catalysis of the dehydration step. |
| Typical Yield | > 90% | > 80% | Optimized Conditions | High yields are achievable with slight excess of one reagent and sufficient reaction time. |
| Bond Stability | High | High | Physiological pH | The oxime ether bond is highly stable under physiological conditions (pH 7.4), with minimal hydrolysis observed over extended periods. |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol outlines a general method for conjugating an aminooxy-containing molecule (like Aminooxy-PEG4-Boc) to an aldehyde- or ketone-bearing molecule.
Materials:
-
Aminooxy-PEG4-Boc
-
Aldehyde- or ketone-functionalized molecule
-
Anhydrous aniline (catalyst)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0
-
Quenching solution (optional): e.g., an excess of a simple aminooxy-containing molecule like hydroxylamine.
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Dissolve the aldehyde/ketone-functionalized molecule in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve Aminooxy-PEG4-Boc in the reaction buffer to a final concentration that is 1.2 to 2-fold molar excess over the aldehyde/ketone molecule.
-
Add anhydrous aniline to the reaction mixture to a final concentration of 10-20 mM to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
(Optional) If desired, quench any unreacted aldehyde/ketone groups by adding a 10-fold molar excess of a quenching agent and incubating for an additional 1-2 hours.
-
Purify the resulting conjugate using an appropriate chromatography technique (e.g., reverse-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and catalyst.
-
Characterize the final product using methods such as mass spectrometry and SDS-PAGE (for protein conjugates).
Protocol 2: Deprotection of the Boc Group
After the oxime ligation, the Boc-protected amine can be deprotected to allow for further functionalization.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or other scavenger (optional)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add a solution of TFA in DCM (typically 20-50% v/v). If the substrate is sensitive to acid, a scavenger like TES can be added.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizations
The following diagrams illustrate the core chemical processes and a typical experimental workflow.
Caption: Mechanism of Oxime Ligation.
Caption: Experimental Workflow for Conjugation.
A Technical Guide to Oxime Bond Formation with Aminooxy-PEG4-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxime Ligation
Oxime ligation is a robust and highly selective bioorthogonal conjugation reaction that facilitates the formation of a stable oxime bond from the reaction between an aminooxy group and an aldehyde or ketone.[1][2] This chemoselective reaction is highly valued in bioconjugation, drug delivery, and materials science due to its ability to proceed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[2][3][4] The resulting oxime bond is significantly more stable than corresponding imine or hydrazone linkages, particularly at physiological pH, ensuring the integrity of the conjugated molecule in biological environments.[5][6][7]
Aminooxy-PEG4-CH2-Boc is a heterobifunctional linker that leverages the advantages of oxime chemistry. It features a terminal aminooxy group for conjugation to carbonyl-containing molecules, a hydrophilic tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[8][9][10] The Boc-protected amine allows for a secondary, controlled functionalization after the initial oxime ligation, making this linker a versatile tool for constructing complex molecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[9][11][12]
Reaction Mechanism and Key Features
The formation of an oxime bond is a two-step process that begins with the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. This is followed by the dehydration of the resulting hemiaminal intermediate to form a stable C=N-O linkage.[2][8] The reaction rate is pH-dependent, with optimal conditions typically in the slightly acidic range (pH 4-5) to facilitate the dehydration step.[2][13] However, for many biological applications that require neutral pH, the use of nucleophilic catalysts such as aniline (B41778) or its derivatives is crucial to accelerate the reaction.[1][2][8]
Key Features of Oxime Ligation with this compound:
-
High Chemoselectivity: The reaction is specific to the aminooxy and carbonyl groups, minimizing side reactions with other functional groups commonly found in biomolecules.[8]
-
Stable Bond Formation: The resulting oxime bond is significantly more stable towards hydrolysis compared to imine or hydrazone linkages.[5][7][8]
-
Hydrophilicity: The PEG4 spacer imparts hydrophilicity to the linker and the resulting conjugate, which can improve solubility and reduce aggregation.[7]
-
Orthogonal Reactivity: The Boc-protected amine provides a secondary point of conjugation that can be deprotected under acidic conditions for subsequent reactions.[9][14]
Quantitative Data
The efficiency of oxime ligation and the stability of the resulting bond are influenced by several factors. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Comparative Hydrolytic Stability of C=N Bonds
| Linkage Type | Relative Rate of Hydrolysis (at pH 7) | Half-life (t½) | References |
| Oxime | 1 | Very High | [5][7][13] |
| Hydrazone | 160 - 600x faster than oxime | pH-dependent | [5][7][13] |
| Imine (Schiff Base) | Readily hydrolyzes | Low | [13] |
Data synthesized from multiple sources indicating the general trend of stability.
Table 2: Typical Reaction Conditions for Boc Deprotection
| Parameter | Condition | References |
| Reagent | Trifluoroacetic acid (TFA) | [10][12][15] |
| Solvent | Dichloromethane (DCM) | [10][12][15] |
| TFA Concentration | 20-50% (v/v) in DCM | [12][15] |
| Temperature | 0°C to Room Temperature | [12][15] |
| Reaction Time | 30 - 120 minutes | [12][16] |
Table 3: Typical Reaction Conditions for Oxime Ligation
| Parameter | Condition | References |
| pH | 4.5 - 7.5 | [1][12] |
| Catalyst | Aniline or its derivatives (e.g., m-phenylenediamine) | [1][2][12] |
| Catalyst Concentration | 10 - 100 mM | [8][10][17] |
| Aminooxy-PEG Reagent | 1.5 - 10 fold molar excess | [8][17] |
| Temperature | Room Temperature or 37°C | [8][17] |
| Reaction Time | 1 - 24 hours | [1][2][17] |
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-stage process: deprotection of the Boc group (if the terminal amine is to be used first, which is less common for this specific reagent) or, more commonly, direct oxime ligation followed by deprotection of the Boc group for secondary functionalization. The following are generalized protocols that should be optimized for specific applications.
Protocol 1: General Aqueous Oxime Ligation
This protocol is suitable for conjugating this compound to a water-soluble molecule containing an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone-functionalized molecule
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer or PBS, pH 6.0-7.0)
-
Aniline (catalyst) stock solution (e.g., 1 M in DMSO or DMF)
-
Acetone (for quenching, optional)
-
Purification system (e.g., SEC or RP-HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mM).
-
Dissolve the this compound in the same buffer to a concentration that will provide the desired molar excess (typically 1.5 to 10-fold).[17]
-
-
Ligation Reaction:
-
Reaction Monitoring:
-
Monitor the progress of the reaction using analytical techniques such as Reverse-Phase HPLC (RP-HPLC) or LC-MS.[8] The formation of the oxime product will result in a new peak with a higher molecular weight.
-
-
Quenching and Purification:
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group from the conjugated this compound to reveal a primary amine for further functionalization.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolution:
-
Dissolve the Boc-protected conjugate in a minimal amount of DCM.[10]
-
-
Deprotection Reaction:
-
Solvent Removal:
-
Remove the TFA and solvent under a stream of nitrogen or argon, followed by evaporation on a rotary evaporator.[10]
-
-
Drying:
-
Dry the resulting residue under high vacuum to remove residual TFA.[10] The deprotected conjugate is now ready for subsequent conjugation steps.
-
Visualizations
Oxime Bond Formation Pathway
Caption: General reaction pathway for oxime bond formation.
Experimental Workflow for Bioconjugation
Caption: Step-by-step workflow for a two-stage bioconjugation.
PROTAC Assembly and Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Navigating the Complexities of Aminooxy-PEG4-CH2-Boc: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, the effective utilization of heterobifunctional linkers is critical for the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, Aminooxy-PEG4-CH2-Boc has emerged as a valuable tool.[1][2][3] Its successful application, however, is contingent on a thorough understanding of its solubility and stability. This technical guide provides an in-depth analysis of these key physicochemical properties, offering structured data, detailed experimental protocols, and visual workflows to ensure optimal handling and performance in research and development settings.
The structure of this compound, featuring a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer and two tert-butyloxycarbonyl (Boc) protecting groups, dictates its behavior in various chemical environments.[2][4] The PEG chain is designed to enhance aqueous solubility, a crucial attribute for biological applications, while the Boc groups offer stability during synthesis and allow for controlled, sequential deprotection.[1][5][6]
Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative understanding can be derived from the properties of its constituent parts and information on structurally similar molecules.[1][5] The PEG4 spacer promotes solubility in aqueous and polar organic solvents, whereas the nonpolar Boc groups enhance solubility in lipophilic organic solvents.[5]
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Commonly used for preparing stock solutions.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A viable solvent for stock solution preparation.[5] |
| Dichloromethane (DCM) | Chlorinated | Soluble | A common solvent for organic synthesis involving Boc-protected compounds.[4][5] |
| Methanol | Polar Protic | Soluble | Generally compatible with PEG-based molecules.[4] |
| Water | Aqueous | Moderately Soluble | The PEG4 spacer increases aqueous solubility, though the Boc groups may limit it. Empirical testing is recommended.[1][7] |
| Hexane | Nonpolar | Insoluble | PEG itself is generally insoluble in hexane.[5] |
| Petroleum Ether | Nonpolar | Insoluble | It is advisable to avoid highly nonpolar alkane solvents.[5] |
Stability Profile
The stability of this compound is primarily influenced by the acid-labile nature of its two Boc protecting groups.[1] These groups are susceptible to cleavage under acidic conditions, which is a critical consideration for storage, handling, and synthetic applications.[1][8]
Table 2: Stability and Recommended Storage of this compound
| Parameter | Recommendation | Rationale |
| pH | Stable at neutral to slightly basic pH. | The Boc protecting groups are labile under acidic conditions.[1][8] |
| Temperature | Long-term: -20°C.[1][3] Short-term (days to weeks): 0-4°C.[1][3] | Minimizes thermal degradation and potential side reactions. Elevated temperatures can accelerate degradation, especially in the presence of acid or moisture.[8] |
| Storage Conditions | Store in a dry, dark environment.[1] | Protects against hydrolysis and photodegradation. |
| Handling | For solutions, consider storing at -80°C for up to six months or -20°C for up to one month. It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[9] | Minimizes degradation from environmental factors. |
The primary degradation pathway involves the acid-catalyzed cleavage of the Boc groups to reveal the free aminooxy and amine functionalities.[1] Therefore, avoiding acidic environments during storage and handling is crucial unless deprotection is the intended step.
Experimental Protocols
The following methodologies provide a framework for the systematic evaluation of the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method to determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test solvents (e.g., DMSO, DCM, Water)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the test solvent in a vial.
-
Tightly cap the vial and vortex vigorously for 2 minutes.
-
Equilibrate the solution at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure saturation.[1]
-
-
Sample Clarification:
-
Centrifuge the saturated solution to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of known concentrations of this compound in the test solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the peak area.
-
Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This value represents the solubility.[1]
-
Protocol for Stability Assessment
This protocol describes an accelerated stability study to evaluate the integrity of the Boc protecting groups under various pH conditions.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, pH 7, pH 9)[1]
-
Trifluoroacetic acid (TFA) solution (e.g., 20-50% in DCM) as a positive control for deprotection[10]
-
HPLC system with a UV detector
-
Thermostatically controlled incubator or water bath
-
Vials and caps
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different pH buffers and in the TFA solution.
-
Dispense aliquots of each solution into separate, tightly sealed vials.[1]
-
-
Initial Analysis (T=0):
-
Immediately analyze an aliquot from each condition by HPLC to determine the initial purity and peak area of the intact compound.[1]
-
-
Incubation:
-
Place the vials in an incubator or water bath set to a desired temperature (e.g., 37°C) for accelerated testing.
-
Store a control set of vials at the recommended storage temperature (-20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove a vial from each condition.[1]
-
Allow the vials to cool to room temperature before analysis.
-
-
HPLC Analysis and Data Interpretation:
-
Analyze the samples by HPLC.
-
Compare the chromatograms from the stressed samples to the T=0 and control samples.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of the remaining intact compound at each time point to assess the degradation rate under different conditions. The TFA sample should demonstrate rapid deprotection, serving as a positive control.[1]
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in handling and utilizing this compound, the following diagrams, generated using Graphviz, illustrate key experimental and logical workflows.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Accelerated stability study workflow for this compound.
Caption: Logical workflow for the deprotection and conjugation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. t-Boc-Aminooxy-PEG1-amine, 1844894-82-1 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to Site-Specific Protein Modification Using Aminooxy-PEG4-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aminooxy-PEG4-CH2-Boc, a heterobifunctional linker, and its application in the site-specific modification of proteins. This document details the underlying chemistry, experimental protocols, and quantitative analysis techniques relevant to its use in bioconjugation, with a focus on applications in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound and Oxime Ligation
This compound is a versatile crosslinker featuring two key functionalities: Boc-protected aminooxy groups at each end of a tetraethylene glycol (PEG4) spacer.[1][2] The tert-butyloxycarbonyl (Boc) protecting groups provide stability during initial synthetic steps and can be selectively removed under acidic conditions to reveal the reactive aminooxy groups.[2][3] The PEG4 spacer enhances the solubility and stability of the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the modified biomolecule.[1][4]
The core of its application lies in oxime ligation, a robust and highly chemoselective bioorthogonal conjugation reaction.[5][6] This reaction occurs between the deprotected aminooxy group (-O-NH2) and a carbonyl group (an aldehyde or ketone) on a target protein to form a stable oxime bond (-O-N=C-).[5][6] The reaction is highly specific, proceeds under mild, physiologically compatible conditions, and the resulting oxime linkage is hydrolytically stable, making it an ideal method for bioconjugation.[5][6][7]
Key Advantages of Oxime Ligation:
-
High Chemoselectivity: The reaction is specific between the aminooxy and carbonyl groups, minimizing side reactions with other functional groups found in proteins.[5][6]
-
Biocompatibility: The reaction proceeds under mild aqueous conditions, preserving the structure and function of the protein.[3][6]
-
Stability of the Oxime Bond: The resulting oxime linkage is highly stable under physiological conditions.[3][5]
-
Catalyst-Enhanced Kinetics: The reaction rate can be significantly accelerated by nucleophilic catalysts, such as aniline (B41778) and its derivatives.[5][6]
Quantitative Data and Performance Comparison
The efficiency of oxime ligation can be influenced by factors such as pH, the presence of a catalyst, and the nature of the carbonyl group on the protein. While specific quantitative data for this compound is not extensively published in a single source, the following table summarizes the typical performance characteristics of oxime ligation compared to other common bioconjugation chemistries.
| Feature | Oxime Ligation (Aminooxy) | Amine Acylation (NHS Esters) | Thiol Alkylation (Maleimides) |
| Target Functional Group | Aldehydes, Ketones | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction pH | 4.5 - 7.0[5][8] | 7.0 - 8.5[8] | 6.5 - 7.5[8] |
| Selectivity | High (orthogonal to native amino acids)[8] | Moderate (multiple reactive lysines)[8] | High (specific for free thiols)[8] |
| Reaction Kinetics | Slower, but can be accelerated by catalysts[8] | Fast[8] | Fast |
| Bond Stability | High[5] | Moderate (amide bond) | Moderate (thioether bond) |
| Typical Yield | High to quantitative with optimization[8] | Variable, depends on conditions[8] | Generally high[8] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in protein modification. Optimization may be required for specific proteins and applications.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting groups to generate the reactive aminooxy-PEG4 linker.
Materials:
-
Boc-Aminooxy-PEG4-CH2-Boc
-
Anhydrous Dichloromethane (DCM)[2]
-
Trifluoroacetic acid (TFA)[2]
-
Triisopropylsilane (TIS) (optional scavenger)[2]
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Aminooxy-PEG4-CH2-Boc in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2]
-
Cool the solution to 0°C using an ice bath.[2]
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the target molecule is acid-sensitive, consider adding TIS (2.5-5% v/v) as a scavenger.[2]
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the DCM and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator.[2]
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).[2] The resulting deprotected linker (as a TFA salt) can often be used directly in the next step.
Protocol 2: Oxime Ligation of a Protein
This protocol details the conjugation of the deprotected aminooxy-PEG4 linker to a protein containing an aldehyde or ketone group.
Materials:
-
Deprotected Aminooxy-PEG4-CH2-linker (from Protocol 1)
-
Aldehyde- or ketone-modified protein in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0)[3]
-
Aniline stock solution (e.g., 1 M in DMF, optional catalyst)[3]
-
Quenching solution (e.g., acetone)[5]
-
Purification system (e.g., Size Exclusion Chromatography (SEC), RP-HPLC)[5]
Procedure:
-
Dissolve the aldehyde- or ketone-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.[8]
-
Add the deprotected Aminooxy-PEG4-CH2-linker to the protein solution. A molar excess of 5- to 50-fold of the linker is recommended to drive the reaction to completion.[3][8]
-
If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[1][3]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation.[8] Reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.
-
(Optional) Quench the reaction by adding a quenching solution to consume any unreacted aldehyde or ketone groups.[5]
-
Purify the protein conjugate using a suitable method such as SEC to remove excess linker and other small molecules.[1]
Protocol 3: Analysis of Protein Conjugate
This protocol outlines common methods for analyzing the resulting protein conjugate.
Materials:
-
Purified protein conjugate
-
Analytical instruments: HPLC (SEC or RP), Mass Spectrometer (MALDI-TOF or ESI-MS), SDS-PAGE system
Procedure:
-
High-Performance Liquid Chromatography (HPLC): Use SEC-HPLC to assess the product distribution (monomers, aggregates) or RP-HPLC to separate different PEGylated species. The PEGylated protein will typically have a different retention time than the unconjugated protein.[2][9]
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the identity and determine the degree of PEGylation. The mass spectrum will show an increase in molecular weight corresponding to the mass of the attached linker.[2][9]
-
SDS-PAGE: Visualize the products of the PEGylation reaction. The PEGylated protein will exhibit a higher apparent molecular weight and migrate more slowly than the unmodified protein.[9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for bioconjugation using Boc-Aminooxy-PEG4-CH2-Boc.
Signaling Pathway of an Antibody-Drug Conjugate (ADC)
Caption: General signaling pathway for an Antibody-Drug Conjugate (ADC) in cancer therapy.
Conclusion
This compound, in conjunction with oxime ligation, provides a powerful and precise method for the site-specific modification of proteins. Its high chemoselectivity, the stability of the resulting conjugate, and the favorable properties imparted by the PEG spacer make it an invaluable tool for researchers in academia and the pharmaceutical industry.[5] By carefully controlling the reaction conditions and employing robust analytical techniques, scientists can generate well-defined protein conjugates for a wide array of applications, from basic research to the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Role of Aminooxy-PEG4-CH2-Boc in the Synthesis of Advanced Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall stability, efficacy, and pharmacokinetic profile of the ADC.[1][2] Among the various linker technologies, heterobifunctional linkers featuring a polyethylene (B3416737) glycol (PEG) spacer have gained prominence. This guide provides an in-depth technical overview of Aminooxy-PEG4-CH2-Boc, a versatile linker adept for the development of next-generation ADCs.
This linker incorporates a four-unit PEG spacer (PEG4), which enhances hydrophilicity, improves solubility, and can prolong circulation half-life.[3][4][5] It is flanked by a Boc-protected aminooxy group and a Boc-protected amine, allowing for a controlled, stepwise conjugation strategy.[3][6] The core of its utility lies in the bioorthogonal oxime ligation, where the deprotected aminooxy group reacts with a carbonyl (aldehyde or ketone) on the antibody to form a highly stable oxime bond.[1][3] This approach enables the synthesis of homogeneous and stable ADCs with a precise drug-to-antibody ratio (DAR).[1]
Core Properties of this compound
The defined structure of this compound provides researchers with precise control over the synthesis of complex bioconjugates. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C14H29NO7 | [] |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
| Storage | Recommended storage at -20°C | [5] |
| Reactive Group 1 | Boc-protected Aminooxy (-ONH-Boc) | [3][6] |
| Reactive Group 2 | Boc-protected Amine (-CH2-NH-Boc) | [6][] |
| Spacer | Hydrophilic 4-unit Polyethylene Glycol (PEG4) | [3][6] |
ADC Synthesis via Oxime Ligation: A Stepwise Approach
The synthesis of an ADC using this compound is a multi-step process that leverages controlled, sequential reactions to assemble the final conjugate. The general workflow involves the preparation of the drug-linker construct, modification of the antibody to introduce a reactive carbonyl handle, and the final conjugation via oxime ligation.
Quantitative Data for ADC Synthesis and Characterization
The following tables provide typical quantitative data for the synthesis and characterization of an ADC prepared using an aminooxy-PEG4 linker and site-specific oxime ligation. These values serve as a general guide and may require optimization for specific antibody-drug combinations.
Table 1: Typical Reaction Conditions for ADC Synthesis
| Parameter | Condition / Value | Purpose | Reference(s) |
| Antibody Oxidation | |||
| Antibody Concentration | 5-10 mg/mL | Ensure efficient reaction kinetics | [1] |
| Sodium Periodate (B1199274) (NaIO₄) | 1-10 mM | Generates aldehyde groups on glycans | [1][8] |
| Reaction Time / Temp | 30 min at 4°C (in dark) | Controlled oxidation, minimizes protein damage | [1] |
| Oxime Ligation | |||
| Drug-Linker Molar Excess | 5- to 20-fold | Drives conjugation reaction to completion | [1] |
| pH | 4.5 - 7.0 | Optimal pH range for stable oxime bond formation | |
| Catalyst (optional) | 1-10 mM Aniline (B41778) | Can increase the rate of oxime formation | [1] |
| Reaction Time / Temp | 2-16 hours at Room Temp | Allows for efficient ligation | [1][3] |
Table 2: Expected Quantitative Characterization Data
| Parameter | Expected Value/Range | Method of Analysis | Reference(s) |
| Conjugation Efficiency | > 90% | HIC-HPLC, LC-MS | |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.2 (for glycan conjugation) | HIC-HPLC, LC-MS, UV-Vis | |
| Purity (Monomer Content) | > 95% | Size-Exclusion Chromatography (SEC) | |
| Aggregate Content | < 5% | Size-Exclusion Chromatography (SEC) | |
| In Vitro Plasma Stability (Payload release) | < 5% after 7 days | LC-MS based assay |
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using this compound.
Protocol 1: Synthesis of the Aminooxy-PEG4-Drug Construct
This protocol describes the sequential deprotection and coupling steps to attach a cytotoxic payload to the this compound linker.
-
Deprotection of the Amine Group:
-
Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
-
Payload Coupling (example with a carboxylic acid payload):
-
Dissolve the payload (1 equivalent) in an anhydrous solvent (e.g., DMF).
-
Add a coupling agent such as EDC (1.5 equivalents) and an activator like NHS (1.2 equivalents). Stir for 15-30 minutes at room temperature to form the NHS-activated ester.[1]
-
Add the deprotected linker from the previous step (1.1 equivalents) to the activated payload solution.
-
Adjust the pH to 7.2-7.5 if necessary and stir for 2-4 hours at room temperature.[1]
-
Purify the resulting Boc-aminooxy-PEG4-drug construct by chromatography (e.g., HPLC).
-
-
Deprotection of the Aminooxy Group:
-
Dissolve the purified Boc-aminooxy-PEG4-drug construct in a 1:1 mixture of DCM and TFA.[4]
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the final, reactive Aminooxy-PEG4-Drug construct.
-
Protocol 2: Generation of Aldehyde Groups on the Antibody
This protocol uses mild periodate oxidation to generate aldehyde groups on the native glycans of the antibody, typically in the Fc region.[1][8]
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a reaction buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.[1]
-
-
Oxidation:
-
Quenching and Purification:
-
Quench the reaction by adding a molar excess of ethylene (B1197577) glycol or glycerol (B35011) (e.g., 20 mM final concentration) and incubate for 10-15 minutes at 4°C.[1][8]
-
Immediately purify the oxidized antibody using a desalting column or centrifugal filtration to remove excess reagents, exchanging into a conjugation buffer (e.g., 100 mM Sodium Acetate, pH 4.5-5.5).[1]
-
Protocol 3: Oxime Ligation and ADC Purification
This protocol describes the final conjugation of the drug-linker to the aldehyde-tagged antibody.
-
Conjugation Reaction:
-
To the purified, oxidized antibody solution, add the Aminooxy-PEG4-Drug construct (from Protocol 1) to achieve a 5- to 20-fold molar excess.[1]
-
If catalysis is desired, aniline can be added to a final concentration of 1-10 mM.[1]
-
Incubate the reaction mixture for 2-16 hours at room temperature with gentle agitation.[1][3]
-
-
Purification:
-
Characterization:
-
Characterize the final ADC for purity, aggregation (SEC), and average DAR (HIC, LC-MS).
-
Mechanism of Action of the Resulting ADC
The this compound linker itself is non-cleavable and does not participate in the signaling pathway. The therapeutic effect is driven by the antibody-mediated delivery of the payload. The general mechanism is depicted below.
Conclusion
The this compound linker is a valuable tool for the construction of advanced antibody-drug conjugates. Its defined structure, featuring a hydrophilic PEG4 spacer and orthogonally protected reactive groups, allows for a controlled and robust synthesis process. The resulting stable oxime linkage, formed through bioorthogonal chemistry, leads to homogeneous ADCs with a precise DAR. These characteristics can translate into improved pharmacokinetics, reduced aggregation, and a better therapeutic index, empowering the development of safer and more effective targeted cancer therapies.
References
The Strategic Application of Aminooxy-PEG4-CH2-Boc in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two. The linker is not merely a spacer; its length, flexibility, chemical composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall pharmacokinetic properties of the molecule.
Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their ability to enhance aqueous solubility and improve pharmacokinetic profiles.[1][2] This guide focuses on a specific, versatile building block for PROTAC synthesis: Aminooxy-PEG4-CH2-Boc . This heterobifunctional linker, featuring a tetraethylene glycol spacer, offers a strategic advantage in the modular and efficient construction of PROTACs. Its distinct functionalities—a Boc-protected amine and an aminooxy group—allow for controlled, sequential conjugation reactions, facilitating the generation of PROTAC libraries for structure-activity relationship (SAR) studies. The aminooxy group enables the formation of a stable oxime bond with an aldehyde or ketone, a highly specific and efficient reaction often referred to as "click chemistry".[3]
This technical guide will provide a comprehensive overview of the application of this compound in PROTAC development, including its role in the mechanism of action, quantitative data on the impact of PEG linkers, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The "mechanism of action" of a PROTAC is an event-driven, catalytic process that hijacks the cell's natural protein degradation machinery. The this compound linker is a critical component in assembling the PROTAC molecule that orchestrates this process.
-
Ternary Complex Formation : The bifunctional nature of the PROTAC allows it to simultaneously bind to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), bringing them into close proximity to form a ternary complex.[4] The flexibility and length of the PEG4 linker are crucial for achieving an optimal conformation for this complex.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle : After the POI is degraded, the PROTAC is released and can bind to another POI and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Quantitative Data on PROTAC Performance with PEG Linkers
The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC. The following tables summarize representative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. While not specific to this compound, this data illustrates the critical importance of linker length optimization.
Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data is synthesized from published studies on BRD4-targeting PROTACs utilizing a JQ1 warhead and a VHL E3 ligase ligand.[5][6] DC50 represents the half-maximal degradation concentration, and Dmax represents the maximum percentage of protein degradation.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.8 | 25 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 40 |
| PEG6 | 1.1 | 20 |
This data is illustrative and compiled from various sources to demonstrate the impact of PEG linkers on pharmacokinetic parameters. Actual values are highly dependent on the specific PROTAC structure.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of PROTACs synthesized using linkers like this compound.
Protocol 1: Synthesis of a PROTAC via Oxime Ligation
This protocol describes a modular "split PROTAC" approach where an aldehyde-functionalized warhead is reacted with an aminooxy-functionalized E3 ligase ligand.
Materials:
-
Aldehyde-functionalized warhead (e.g., JQ1-aldehyde)
-
This compound
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reverse-phase HPLC
-
LC-MS
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in DCM.
-
Add TFA dropwise and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting amine is typically used in the next step without further purification.
Step 2: Amide Coupling to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (e.g., Pomalidomide-COOH) in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Add the deprotected Aminooxy-PEG4-CH2-NH2 from Step 1 to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the aminooxy-functionalized E3 ligase ligand by reverse-phase HPLC.
Step 3: Oxime Ligation to Warhead
-
Dissolve the aminooxy-functionalized E3 ligase ligand and the aldehyde-functionalized warhead (e.g., JQ1-aldehyde) in anhydrous DMSO.
-
Stir the reaction at room temperature for 12-24 hours. The reaction is often facilitated by a slightly acidic to neutral pH.[6]
-
Monitor the formation of the final PROTAC by LC-MS.
-
Purify the final PROTAC by reverse-phase HPLC and characterize by LC-MS and NMR.
Protocol 2: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Relevant cell line (e.g., MV4-11 for BRD4)
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and then incubate with the primary antibody against the target protein and the loading control. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis : Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to its target protein in living cells.
Materials:
-
HEK293 cells
-
Plasmids encoding for the target protein fused to NanoLuc® luciferase (e.g., BRD4-NanoLuc®)
-
NanoBRET™ tracer
-
NanoBRET™ substrate
-
96-well plates
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Transfection : Co-transfect HEK293 cells with the plasmid encoding the NanoLuc®-fused target protein.
-
Cell Plating : Plate the transfected cells in a 96-well plate.
-
Compound Treatment : Treat the cells with the NanoBRET™ tracer and varying concentrations of the PROTAC.
-
BRET Measurement : After incubation, add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated by energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor when they are in close proximity.
-
Data Analysis : The binding of the PROTAC to the target protein will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET signal against the PROTAC concentration to determine the IC50 for target engagement.[5]
Visualizations
Signaling Pathway
Caption: PROTAC-mediated degradation of BRD4 disrupts oncogene transcription.
Experimental Workflow
Caption: A comprehensive workflow for the development and evaluation of PROTACs.
Conclusion
This compound is a valuable and versatile chemical tool in the development of PROTACs. Its heterobifunctional nature allows for a modular and strategic synthesis of these complex molecules, with the aminooxy group facilitating highly specific and efficient oxime ligation. The PEG4 spacer contributes to favorable physicochemical properties, such as enhanced solubility. As the field of targeted protein degradation continues to expand, the rational design of linkers remains a critical aspect of developing potent and selective therapeutics. The methodologies and data presented in this guide provide a framework for researchers to effectively utilize linkers like this compound in the pursuit of novel protein degraders.
References
- 1. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
The Aminooxy Group in Bioconjugation: A Core Technical Guide
For researchers, scientists, and drug development professionals, the ability to selectively and stably link biomolecules is paramount. This technical guide delves into the function and application of the aminooxy group in bioconjugation, a cornerstone of modern chemical biology and therapeutic development. The reaction of an aminooxy group with a carbonyl (an aldehyde or ketone), known as oxime ligation, provides a robust and bioorthogonal method for creating stable bioconjugates.[1][2]
Core Principles: The Chemistry of Oxime Ligation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is fundamental to creating advanced therapeutics, diagnostics, and research tools.[1] Among the various chemical strategies, oxime ligation has emerged as a premier "click-type" reaction.[1] It involves the reaction of a nucleophilic aminooxy group (also known as an alkoxyamine, -ONH₂) with an electrophilic aldehyde or ketone to form a stable oxime bond (C=N-O).[1][2]
The enhanced reactivity of the aminooxy group is attributed to the alpha effect , where the lone pair of electrons on the adjacent oxygen atom increases the nucleophilicity of the nitrogen, making it more reactive than a typical amine.[2][3][4] This heightened reactivity allows the ligation to proceed efficiently even at low concentrations of reactants.[2]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.[1]
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration to form the stable C=N double bond of the oxime.[1]
Key features of oxime ligation include:
-
High Chemoselectivity: Aldehyde and ketone functional groups are rare in native biological systems, making the reaction highly specific and preventing unwanted side reactions with other biological molecules.[1][2][5]
-
Bioorthogonality: The reaction can proceed within a complex biological environment without interfering with native biochemical processes.[1][5]
-
Stable Linkage: The resulting oxime bond is significantly more stable than analogous imine or hydrazone linkages, particularly under physiological conditions.[1][6][7][8]
-
Tunable Kinetics: While the reaction is intrinsically fastest at a slightly acidic pH (around 4.5), the rate at neutral pH can be significantly accelerated through the use of catalysts, making it highly suitable for biological applications.[1][7] Aniline (B41778) and its derivatives are effective nucleophilic catalysts that can significantly increase the reaction rate at neutral pH.[9][10]
Quantitative Data on Oxime Ligation
The selection of a bioconjugation strategy is often guided by quantitative parameters such as reaction speed and bond stability.[1]
Hydrolytic Stability of Bioconjugation Linkages
The oxime bond exhibits superior hydrolytic stability compared to hydrazone bonds across a range of pH values.[6] This stability is critical for applications requiring long-term integrity in physiological conditions, such as antibody-drug conjugates.[6] The rate constant for oxime hydrolysis has been shown to be nearly 1000-fold lower than for simple hydrazones.[6]
| Covalent Linkage | Structure | Half-life (t½) at pH 7.0 | Relative Hydrolysis Rate Constant (k⁻¹) | Key Features |
| Oxime | R-CH=N-O-R' | ~25 days[8] | 1 (baseline) | Highly stable across a broad pH range, making it ideal for in vivo applications.[6][8] |
| Hydrazone | R-CH=N-NH-R' | ~2 hours (for Acetylhydrazone)[11] | ~300-600 fold higher than oxime[6][11] | Less stable, particularly in acidic environments; can be useful for pH-sensitive drug release.[6] |
| Thioether | R-S-R' | Very Stable | N/A | Highly stable, formed by reaction of a maleimide (B117702) with a thiol. |
| Amide | R-CO-NH-R' | Very Stable | N/A | Gold standard for stability, but formation often requires harsher conditions. |
Note: The provided half-life values are derived from specific experimental systems and should be considered as comparative indicators of stability. Actual stability will vary depending on the specific molecular context, temperature, and presence of catalytic enzymes.[8]
Reaction Kinetics of Oxime Ligation
The rate of oxime formation is dependent on pH, reactant concentration, and the presence of catalysts.[7][9]
| Reactants | Catalyst | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Benzaldehyde + Aminooxy Peptide | None | 7.0 | ~0.01 - 0.1 |
| Benzaldehyde + Aminooxy Peptide | 100 mM Aniline | 7.0 | 8.2 ± 1.0[12] |
| Ketone-modified Protein + Aminooxy Probe | m-Phenylenediamine (mPDA) | 7.0 | Rate enhanced up to 15-fold compared to aniline[9][10] |
Note: Reaction rates are highly dependent on the specific substrates, buffer conditions, and catalyst concentrations.[1]
Experimental Protocols
Successful bioconjugation relies on robust and reproducible protocols. The following are generalized methodologies.
Protocol 1: Site-Specific Introduction of Aldehyde Groups into a Glycoprotein (B1211001)
This protocol describes the generation of aldehyde groups on a glycoprotein, such as an antibody, through mild oxidation of its carbohydrate moieties.[13]
Materials:
-
Glycoprotein (e.g., antibody)
-
Oxidation Buffer: 0.1 M sodium acetate, pH 5.5[1]
-
Sodium meta-periodate (NaIO₄) solution
-
Coupling Buffer: 100 mM Phosphate buffer, pH 6.5-7.5[11]
-
Desalting column or dialysis cassettes
Procedure:
-
Protein Preparation: Prepare the glycoprotein at 3-15 mg/mL (20-100 µM) in a suitable buffer like 1X PBS.[1][14]
-
Oxidation:
-
Removal of Oxidant: Immediately remove the excess sodium meta-periodate and byproducts by buffer exchanging the oxidized glycoprotein into the Coupling Buffer using a desalting column or dialysis.[11]
Protocol 2: General Procedure for Bioconjugation with an Aminooxy-Containing Molecule
This protocol describes the conjugation of an aminooxy-containing molecule (e.g., Aminooxy-PEG) to an aldehyde-containing protein.[11]
Materials:
-
Aldehyde-containing protein
-
Aminooxy-containing molecule (e.g., Aminooxy-PEG)
-
Conjugation Buffer: 100 mM Phosphate buffer, pH 6.5-7.5[11]
-
Aniline stock solution (optional catalyst): 1 M in DMSO[11]
-
Quenching solution (optional): 1 M glycine (B1666218) or other amine-containing buffer[11]
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the aldehyde-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[11]
-
Reagent Preparation: Prepare a stock solution of the aminooxy-containing molecule in an appropriate solvent (e.g., water or DMSO) at a concentration of 10-100 mM.[11]
-
Conjugation Reaction:
-
Add a 10-50 molar excess of the aminooxy stock solution to the protein solution.[11]
-
(Optional) For catalyzed reactions, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[11]
-
Incubate the reaction for 2-24 hours at room temperature or 37°C.[11][15] The reaction can also be performed at 4°C for a longer duration for sensitive proteins.[11]
-
-
Reaction Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.[11]
-
Purification: Remove the unreacted aminooxy reagent and catalyst by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).[11]
-
Characterization: Determine the final protein concentration and analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.[11]
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using an Aminooxy-Linker
This protocol outlines the synthesis of an ADC by conjugating a drug-linker construct to an aldehyde-modified antibody.[13][16]
Materials:
-
Oxidized antibody (from Protocol 1)
-
Aminooxy-linker-drug conjugate
-
Conjugation Buffer (as above)
-
Aniline (optional catalyst)
-
Purification systems (e.g., SEC, Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Conjugation:
-
Purification: Purify the resulting ADC using an SEC column to remove excess drug-linker and other small molecules.[16]
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC. The conjugation of hydrophobic payloads increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[16]
-
Assess the in vitro cytotoxicity of the ADC on target cancer cell lines to determine the IC50 value.[16]
-
Visualizations of Key Processes
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Physical and chemical characteristics of Aminooxy-PEG4-CH2-Boc
An In-depth Technical Guide to Aminooxy-PEG4-CH2-Boc: Core Physical and Chemical Characteristics
Introduction
This compound is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker integral to advanced bioconjugation applications in the fields of chemical biology and drug development.[1][2] Its structure features a central methylene (B1212753) bridge flanked by two tetraethylene glycol (PEG4) spacers, each terminated with a tert-butyloxycarbonyl (Boc)-protected aminooxy group.[3] This symmetrical architecture, incorporating a hydrophilic PEG spacer, provides precise control over the synthesis of complex bioconjugates.[1]
The utility of this linker is centered on the chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone), which forms a stable oxime bond.[2] The acid-labile Boc protecting groups ensure the aminooxy functionalities remain inert during initial synthetic steps, allowing for their selective deprotection under acidic conditions to reveal the reactive groups when desired.[2][4] This controlled reactivity makes it a valuable tool for constructing sophisticated molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Physicochemical Characteristics
The core physical and chemical properties of this compound and its closely related analogs are summarized below. These properties are essential for designing experimental conditions, ensuring proper storage, and achieving successful conjugation.
| Property | Value | References |
| Molecular Weight | 352.43 g/mol (for Aminooxy-PEG4-NH-Boc) | [1] |
| Appearance | Pale Yellow or Colorless Oily Matter | |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in DMSO, DCM, DMF | [1][6][7] |
| Storage Conditions | Short term: 0-4°C (dry, dark); Long term: -20°C | [1] |
Core Reactivity and Functional Groups
The functionality of this compound is defined by its two key components:
-
Boc-Protected Aminooxy Groups : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group that is stable under a broad range of conditions but is easily removed under acidic conditions, typically using trifluoroacetic acid (TFA).[5][8] This allows for the controlled exposure of the reactive aminooxy group.
-
Deprotected Aminooxy Group : Once deprotected, the nucleophilic aminooxy group (-O-NH₂) can readily react with an electrophilic aldehyde or ketone on a target molecule. This reaction, known as oxime ligation, is highly chemoselective and forms a stable oxime bond (C=N-O).[5][9] The reaction proceeds efficiently under mild aqueous conditions (pH 6.0-7.5) and can be accelerated by catalysts like aniline (B41778).[9][10]
-
PEG4 Spacer : The tetraethylene glycol spacer is a hydrophilic chain that enhances the aqueous solubility and biocompatibility of the resulting conjugate.[1] In drug development, PEGylation can improve the pharmacokinetic profile of a therapeutic agent by increasing its circulation half-life and reducing immunogenicity.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound, including deprotection, conjugation, and analysis.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.
Materials:
-
Boc-Aminooxy-PEG4-CH2-Boc
-
Anhydrous Dichloromethane (DCM)[2]
-
Trifluoroacetic acid (TFA)[2]
-
Triisopropylsilane (TIS) (optional scavenger)[2]
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Aminooxy-PEG4-CH2-Boc in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[2]
-
Cool the solution to 0°C in an ice bath.[11]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the molecule is sensitive to acid-catalyzed degradation, consider adding a scavenger like TIS (2.5-5% v/v).[2][11]
-
Stir the reaction mixture at room temperature for 1-2 hours.[9]
-
Monitor the reaction progress by LC-MS or TLC to confirm the consumption of the starting material.[12]
-
Upon completion, remove the DCM and excess TFA by concentrating the reaction mixture under reduced pressure using a rotary evaporator.[2]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x). The resulting deprotected linker can often be used directly in the next step.[2]
Protocol 2: Oxime Ligation
This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to a target molecule containing a carbonyl group.
Materials:
-
Deprotected Aminooxy-PEG4-CH2 linker (from Protocol 1)
-
Aldehyde- or ketone-functionalized molecule
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0)[9]
-
Aniline stock solution (optional catalyst, e.g., 1 M in DMF)[9]
-
Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)[9]
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.[9]
-
Add the deprotected Aminooxy-PEG4-CH2 linker to the solution. A molar excess of the linker (e.g., 1.5-5 equivalents) is often used to drive the reaction to completion.[9][13]
-
If catalysis is required, add the aniline stock solution to a final concentration of 10-100 mM.[9]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[13]
-
Monitor the conjugation progress using an appropriate analytical technique such as LC-MS or HPLC.[9]
-
Once the reaction is complete, purify the conjugate to remove excess linker and other impurities using a suitable chromatography method like SEC for proteins or RP-HPLC for small molecules.[1][9]
Protocol 3: Purity and Structural Validation
A combination of analytical techniques is essential to confirm the purity and structure of the linker and its conjugates.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To quantify the purity of the compound and identify impurities.[4]
-
Method: Use a suitable column (e.g., C18) with a mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid). For PEG linkers lacking a strong UV chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are effective.[4][14]
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the starting material, intermediates, and the final product, and to monitor reaction progress.[4][12]
-
Method: Couple an HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source in positive ion mode. Extract ion chromatograms for the expected m/z values of the species of interest ([M+H]⁺, [M+Na]⁺).[4][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the molecule.[3][4]
-
Method: Dissolve 5-10 mg of the linker in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a ¹H NMR spectrum and confirm the presence of characteristic peaks for the Boc group (singlet around 1.4 ppm) and the PEG backbone (multiplet between 3.5 and 3.7 ppm).[4]
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of targeted therapeutics.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[1] The linker plays a critical role in facilitating the formation of a productive ternary complex between the POI and the E3 ligase.[1] The this compound linker allows for the sequential and controlled attachment of the POI ligand and the E3 ligase ligand.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. t-Boc-Aminooxy-PEG4-amine, 2496687-02-4 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to Aminooxy-PEG4-CH2-Boc: A Versatile Linker for Advanced Bioconjugation
This technical guide provides an in-depth overview of Aminooxy-PEG4-CH2-Boc, a heterobifunctional linker molecule integral to the advancement of targeted therapeutics. Designed for researchers, scientists, and professionals in drug development, this document details the core applications, experimental protocols, and purchasing information for this versatile polyethylene (B3416737) glycol (PEG)-based linker. Its primary utility is found in the construction of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]
Core Concepts and Applications
This compound is characterized by a four-unit polyethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility to the conjugates it forms.[2] The molecule is flanked by two key functional groups protected by tert-butyloxycarbonyl (Boc) groups: an aminooxy group and an amine. This design allows for a controlled, stepwise conjugation strategy, as the Boc protecting groups can be selectively removed under acidic conditions.[1]
The deprotected aminooxy group is particularly useful as it readily reacts with aldehydes or ketones to form a stable oxime bond, a type of bioorthogonal ligation widely used in bioconjugation.[1] This chemoselective reaction proceeds efficiently under mild, aqueous conditions without interfering with other functional groups typically found in biological systems.[3] The resulting oxime linkage is notably more stable to hydrolysis compared to other linkages like imines or hydrazones, ensuring the integrity of the final conjugate under physiological conditions.[3][4]
The principal applications of this compound are in two of the most promising areas of modern drug development:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[5] The this compound linker is used to connect the target-binding ligand and the E3 ligase-binding ligand. The PEG chain provides the necessary spatial orientation and improves the solubility of the PROTAC molecule.[2][5]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload.[6] The aminooxy group can be used to conjugate the linker to an antibody that has been engineered or modified to contain an aldehyde or ketone group. This site-specific conjugation method allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and effective ADCs.[5][7]
Supplier and Purchasing Information
The following table summarizes publicly available information for this compound and its closely related derivatives. Researchers should note that catalog numbers, purity, and availability are subject to change and should be verified directly with the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| MedChemExpress | Boc-Aminooxy-PEG4-CH2-Boc | 2062663-63-0 | Not specified | A PEG-based PROTAC linker.[8] |
| Amsbio | Boc-Aminooxy-PEG4-CH2-Boc | Not specified | Not specified | Used in the synthesis of PROTACs.[6] |
| BroadPharm | t-Boc-Aminooxy-PEG4-acid | 2062663-68-5 | Not specified | Contains a terminal carboxylic acid instead of a Boc-protected amine. |
| Precise PEG | N-Boc-Aminooxy-PEG4-CH2COOH | 2028281-90-3 | C15H29NO9 | Carboxylic acid derivative.[9] |
| Biopharma PEG | Boc-Aminoxy-PEG4-OH | 918132-14-6 | C13H27NO7 | Alcohol derivative.[10] |
| MedKoo Biosciences | t-Boc-Aminooxy-PEG4-alcohol | 918132-14-6 | C13H27NO7 | Alcohol derivative.[3] |
Experimental Protocols
The following are generalized experimental protocols for the use of this compound and its derivatives in the synthesis of PROTACs and ADCs. These protocols are based on established methods and should be adapted and optimized for specific applications.[2]
Protocol 1: Synthesis of a PROTAC using an Aminooxy-PEG Linker
This protocol outlines a general procedure for the synthesis of a PROTAC molecule.[1] It involves the deprotection of the linker and subsequent conjugation to ligands for the protein of interest (POI) and an E3 ligase.
Step 1: Boc Deprotection of the Linker
-
Dissolve Boc-Aminooxy-PEG4-CH2-Boc in anhydrous dichloromethane (B109758) (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) dropwise at 0 °C.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by LC-MS.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) multiple times to ensure complete removal of residual acid.[1] The resulting deprotected linker can often be used directly in the next step.[2]
Step 2: First Ligand Coupling (Oxime Ligation)
-
Dissolve the aldehyde or ketone-functionalized ligand (e.g., for the POI) in a suitable solvent mixture (e.g., DMSO and a slightly acidic aqueous buffer like ammonium (B1175870) acetate, pH 4.5).[11]
-
Add the deprotected aminooxy-PEG linker to the solution. Aniline can be added as a catalyst if the reaction is slow.[11]
-
Stir the reaction at room temperature for 4-16 hours, monitoring the formation of the mono-conjugated product by LC-MS.[1][11]
-
Purify the mono-conjugated product by flash column chromatography or preparative HPLC.[1]
Step 3: Second Ligand Coupling (Amide Bond Formation)
-
The second Boc group on the mono-conjugated product is deprotected using a similar procedure as in Step 1.
-
Dissolve the deprotected intermediate and the E3 ligase ligand (with a carboxylic acid group) in anhydrous DMF.[1]
-
Add coupling reagents such as HATU and HOBt, along with a base like DIPEA.[1]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.[1]
-
Upon completion, purify the final PROTAC molecule by preparative HPLC and characterize by LC-MS and NMR.[1]
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation
This protocol describes the conjugation of an aminooxy-PEG-drug linker to an antibody that has been modified to contain aldehyde groups.
Step 1: Generation of Aldehyde Groups on the Antibody
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a solution of sodium periodate (B1199274) (NaIO₄) to the antibody solution. The final concentration of periodate will need to be optimized.
-
Incubate the reaction in the dark at 4°C for a specified time (e.g., 1 hour).
-
Quench the reaction by adding an excess of a diol such as glycerol (B35011).
-
Remove excess periodate and glycerol by buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 6.0).[1]
Step 2: Oxime Ligation
-
Dissolve the aminooxy-PEG-drug conjugate in a solvent like DMSO to prepare a stock solution.[1]
-
Add the drug-linker stock solution to the oxidized antibody solution at a desired molar excess.[1]
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.[1][10]
-
Monitor the conjugation progress using analytical techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).[1]
-
Purify the ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC).[1]
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Protein Conjugation Using Aminooxy-PEG4-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Aminooxy-PEG4-CH2-Boc, a heterobifunctional linker, in protein conjugation. This reagent is particularly valuable for the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where controlled, stepwise conjugation is essential.[1][2][3]
The core utility of this linker lies in the chemoselective oxime ligation between an aminooxy group (-ONH₂) and a carbonyl group (aldehyde or ketone), which forms a highly stable oxime bond.[4][5] The tert-butyloxycarbonyl (Boc) protecting groups on the aminooxy functionalities allow for a controlled, staged approach to bioconjugation.[1][6] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, potentially reducing the immunogenicity of therapeutic proteins and prolonging their circulation half-life.[1][7]
Principle of the Two-Step Conjugation Strategy
The use of this compound in protein conjugation follows a two-step process:
-
Boc Deprotection: The acid-labile Boc groups are removed to expose the terminal aminooxy (-O-NH₂) groups. This is typically achieved using a strong acid like trifluoroacetic acid (TFA) in an organic solvent.[1][8]
-
Oxime Ligation: The deprotected aminooxy groups readily react with a protein containing an aldehyde or ketone functionality to form a stable oxime bond.[4][9] This reaction is often catalyzed by aniline (B41778) or its derivatives, especially at neutral pH.[7][10]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting groups to generate the reactive di-aminooxy-PEG4 linker.
Materials:
-
Boc-Aminooxy-PEG4-CH2-Boc
-
Anhydrous Dichloromethane (DCM)[11]
-
Trifluoroacetic acid (TFA)[11]
-
Triisopropylsilane (TIS) (optional, as a scavenger)[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[11]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Aminooxy-PEG4-CH2-Boc in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[8]
-
Cool the solution to 0°C in an ice bath.[11]
-
Slowly add TFA to a final concentration of 20-50% (v/v).[7][11] If the molecule to be conjugated later is sensitive to acid-catalyzed degradation, consider adding a scavenger like TIS (2.5-5% v/v) to trap the tert-butyl cations generated during the reaction.[8]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7]
-
Monitor the reaction progress by LC-MS to ensure complete deprotection.[2][5]
-
Upon completion, remove the DCM and excess TFA by concentrating the reaction mixture under reduced pressure using a rotary evaporator.[1]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by washing with brine.[3][7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected linker.[7] The deprotected linker, often as a TFA salt, can frequently be used directly in the subsequent conjugation step.[1][3]
Protocol 2: Generation of Aldehyde Groups on a Glycoprotein
This protocol describes a general method for introducing aldehyde functionalities onto a glycoprotein, such as an antibody, by oxidizing its carbohydrate moieties. This is a prerequisite for conjugation with the aminooxy-linker.
Materials:
-
Glycoprotein (e.g., IgG antibody)
-
10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)[12]
-
Sodium periodate (B1199274) (NaIO₄)[12]
-
Ethylene (B1197577) glycol[12]
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the antibody for labeling by dissolving it in 1X PBS buffer at a concentration of 3-15 mg/mL (20-100 µM for IgG).[12]
-
Prepare a 100 mM stock solution of sodium periodate in deionized water.[12]
-
To the antibody solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of the NaIO₄ stock solution.[12]
-
Incubate the reaction for 10-30 minutes at room temperature in the dark.[12]
-
Quench the reaction by adding ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes.[12]
-
Remove excess periodate and glycerol (B35011) by buffer exchange into a suitable buffer for conjugation (e.g., PBS, pH 6.0-7.4) using a desalting column or dialysis.[2][7]
Protocol 3: Oxime Ligation of Deprotected Linker to an Aldehyde-Modified Protein
This protocol provides a general method for conjugating the deprotected aminooxy-PEG4 linker to a protein that has been modified to contain an aldehyde group.
Materials:
-
Deprotected Aminooxy-PEG4-CH2-linker (from Protocol 1)
-
Aldehyde-modified protein (from Protocol 2)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.0)[11]
-
Aniline stock solution (e.g., 200 mM in DMF or water, optional catalyst)[7]
-
Desalting column or dialysis equipment for purification[1]
Procedure:
-
Dissolve the deprotected Aminooxy-PEG4-CH2-linker in the reaction buffer.[1] An organic co-solvent like DMF or DMSO can be used if solubility is an issue, but the final concentration should be kept low (<10%).[7]
-
Add the linker solution to the aldehyde-modified protein solution. A 10- to 50-fold molar excess of the linker is a common starting point.[13][14]
-
If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[7][13]
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.[1][2]
-
The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.[1]
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess linker and catalyst.[14][15]
-
Characterize the final conjugate to determine the degree of PEGylation and confirm the identity and purity of the product using techniques like LC-MS, SDS-PAGE, or HPLC.[1]
Quantitative Data Presentation
The following tables summarize typical reaction conditions for the key steps in the protein conjugation protocol.
Table 1: General Reaction Conditions for Boc Deprotection
| Parameter | Value |
|---|---|
| TFA Concentration | 20-50% in Dichloromethane (DCM)[7] |
| Temperature | 0°C to Room Temperature (20-25°C)[7] |
| Reaction Time | 30 minutes - 2 hours[7] |
| Scavenger (optional) | Triisopropylsilane (TIS), 2.5-5% (v/v)[8] |
Table 2: Typical Reaction Conditions for Oxime Ligation
| Parameter | Value |
|---|---|
| pH | 6.0 - 7.5[7] |
| Catalyst | Aniline or its derivatives (e.g., p-phenylenediamine)[7][10] |
| Catalyst Concentration | 10-100 mM[7] |
| Temperature | Room Temperature or 37°C[7] |
| Reaction Time | 2 - 24 hours[7] |
| Molar Excess of Linker | 10 - 50 fold[13][14] |
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Signaling pathway for an Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Step-by-Step Guide to Aminooxy-PEG4-CH2-Boc Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Aminooxy-PEG4-CH2-Boc, a heterobifunctional linker, for the targeted labeling of biomolecules. The protocols detailed herein cover the essential steps of Boc (tert-butyloxycarbonyl) group deprotection and the subsequent oxime ligation to aldehyde or ketone-functionalized molecules. This methodology is particularly relevant for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction
This compound is a versatile chemical tool designed for bioconjugation. It features a Boc-protected aminooxy group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a CH2 group. The Boc protecting group ensures the stability of the highly reactive aminooxy functionality, allowing for controlled and sequential conjugation strategies. The core of this technology is the highly chemoselective and bioorthogonal oxime ligation reaction, where the deprotected aminooxy group (-ONH₂) reacts with a carbonyl group (an aldehyde or ketone) on a target biomolecule to form a highly stable oxime bond.[1] The PEG4 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate and reduces steric hindrance.[2][3]
Data Presentation
The following tables summarize the typical quantitative data for the key experimental steps in an this compound labeling workflow. These values are representative and may require optimization for specific applications.
Table 1: General Reaction Conditions for Boc Deprotection [3]
| Parameter | Value | Reference(s) |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [3] |
| TFA Concentration | 20-50% (v/v) | [3] |
| Temperature | 0°C to Room Temperature (20-25°C) | [3] |
| Reaction Time | 30 minutes - 2 hours | [3] |
| Typical Yield | >95% | [4] |
Table 2: Typical Reaction Conditions for Oxime Ligation [3]
| Parameter | Value | Reference(s) |
| pH | 6.0 - 7.5 (catalyzed) | [3] |
| Catalyst | Aniline (B41778) or its derivatives | [3] |
| Catalyst Concentration | 10-100 mM | [5] |
| Molar Ratio (Linker:Biomolecule) | 1.5:1 to 5:1 | [3] |
| Temperature | Room Temperature or 37°C | [3] |
| Reaction Time | 2 - 24 hours | [3] |
| Typical Yield | 85-99% | [4] |
Table 3: Hypothetical Mass Spectrometry Analysis of a Labeled Protein
| Sample | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) | Method of Determination |
| Unmodified Protein | 25,000 | 25,000.5 | ESI-MS |
| Aldehyde-Modified Protein | 24,984 (after oxidation) | 24,984.2 | ESI-MS |
| Protein-PEG4-CH2-Aminooxy Conjugate | 25,294 | 25,294.8 | ESI-MS |
Experimental Protocols
The overall workflow for this compound labeling involves two primary stages: the deprotection of the Boc group and the subsequent oxime ligation to a carbonyl-containing biomolecule.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the reactive aminooxy-PEG linker.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., at a concentration of 10-50 mg/mL) in a round-bottom flask.[1]
-
Acid Addition: Add an equal volume of TFA to the DCM solution (e.g., a 1:1 v/v mixture).[1]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[1]
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]
-
Re-dissolve the residue in DCM.[1]
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG linker as a TFA salt.[1] The product can be used directly in the next step.
-
Protocol 2: Oxime Ligation to an Aldehyde/Ketone-Functionalized Biomolecule
This protocol details the conjugation of the deprotected aminooxy-PEG linker to a target biomolecule containing a carbonyl group.
Materials:
-
Deprotected Aminooxy-PEG4-CH2 linker (from Protocol 1)
-
Aldehyde- or ketone-functionalized biomolecule (e.g., protein, peptide)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 6.0-7.4.[3]
-
Aniline (catalyst) stock solution (e.g., 200 mM in DMF or water)[3]
-
Organic co-solvent (optional, for solubility): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Purification system: HPLC with a suitable column (e.g., C18 for peptides, size-exclusion for proteins)[3]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde- or ketone-functionalized biomolecule in the chosen reaction buffer.
-
Dissolve the deprotected Aminooxy-PEG4-CH2 linker in the same buffer. An organic co-solvent may be used if solubility is a concern, but the final concentration should typically be kept below 10%.[3]
-
-
Ligation Reaction:
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle stirring.[3]
-
Monitoring: The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.[3]
-
Purification: Once the reaction is complete, purify the conjugate using a suitable method. For proteins, size-exclusion chromatography is often employed to remove the excess PEG linker. For smaller molecules and peptides, reverse-phase HPLC is typically used.[3]
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Signaling pathway of oxime ligation between an aldehyde and an aminooxy group.
References
Application Notes and Protocols for Optimal Yield in Aminooxy-PEG4-CH2-Boc Reactions
For researchers, scientists, and drug development professionals, achieving high-yield conjugations is paramount. This document provides detailed application notes and protocols for the optimal use of heterobifunctional linkers like Aminooxy-PEG4-CH2-Boc. The core utility of this linker lies in a two-stage reaction process: the deprotection of the tert-butyloxycarbonyl (Boc) group and the subsequent chemoselective oxime ligation.
The structure of the linker, featuring an aminooxy group, a flexible PEG4 spacer, and a Boc-protected amine, allows for the sequential and controlled conjugation of two different molecules. The following sections detail the optimized conditions and protocols for each critical step to ensure maximal reaction yield.
Protocol 1: Boc Group Deprotection
The removal of the Boc protecting group is a critical first step to unmask the reactive primary amine. This is typically achieved under acidic conditions. Incomplete deprotection can significantly lower the yield of the final conjugate.[1]
Experimental Protocol:
-
Reagent Preparation : Prepare a deprotection solution of 20-50% Trifluoroacetic Acid (TFA) in a dry organic solvent such as Dichloromethane (DCM).[2][3]
-
Reaction Setup : Dissolve the Boc-protected Aminooxy-PEG linker in the chosen solvent (e.g., DCM) in a clean, dry reaction vial under an inert atmosphere.
-
Deprotection Reaction : Add the TFA solution to the linker. The reaction is typically stirred at room temperature (20-25°C).[2]
-
Monitoring : The progress of the deprotection can be monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The reaction is generally complete within 30 minutes to 2 hours.[2][3]
-
Work-up : Upon completion, the TFA and solvent are removed under reduced pressure. The resulting TFA salt of the deprotected linker can often be used directly in the next step.[4]
-
Neutralization (Optional) : If the free amine is required, the residue can be dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid. The organic layer is then dried and concentrated.[3][5]
Summary of Boc Deprotection Conditions:
| Parameter | Value | Reference(s) |
| Acid | Trifluoroacetic Acid (TFA) | [2][4] |
| TFA Concentration | 20-50% (v/v) in DCM | [2][3] |
| Solvent | Dichloromethane (DCM) | [2][4] |
| Temperature | Room Temperature (20-25°C) | [2] |
| Reaction Time | 30 minutes - 2 hours | [2][3] |
Workflow for Boc Deprotection:
Protocol 2: Oxime Ligation
Oxime ligation is a highly efficient and chemoselective reaction between the aminooxy group and an aldehyde or ketone to form a stable oxime bond.[6][7] The reaction conditions can be optimized to achieve high yields, particularly by controlling the pH and using a catalyst.
Experimental Protocol:
-
Reagent Preparation : Dissolve the deprotected Aminooxy-PEG linker and the aldehyde- or ketone-containing molecule in an appropriate reaction buffer. A typical buffer is 0.1 M sodium phosphate (B84403) at a pH of 6.0-7.5.[2]
-
Reactant Ratio : Use a slight molar excess (1.5 to 5 equivalents) of the aminooxy-PEG linker to drive the reaction to completion.[2]
-
Catalyst Addition : For reactions at or near neutral pH, the addition of a nucleophilic catalyst like aniline (B41778) or its derivatives is strongly recommended to accelerate the reaction rate.[7][8] A final catalyst concentration of 10-100 mM is typical.[2][9] For uncatalyzed reactions, a more acidic pH of 4-5 is optimal.[8][9]
-
Reaction Incubation : Incubate the reaction mixture at room temperature or 37°C with gentle stirring.[2] Reaction times can vary from 1 to 24 hours, depending on the reactivity of the carbonyl compound (aldehydes react faster than ketones) and the presence of a catalyst.[2][6]
-
Monitoring : The reaction progress can be monitored by HPLC or LC-MS, observing the consumption of starting materials and the formation of the product.[6]
-
Purification : Once the reaction is complete, the final conjugate can be purified using a suitable method such as size-exclusion chromatography (SEC) or HPLC to remove unreacted components.[2][10]
Summary of Oxime Ligation Conditions:
| Parameter | Aldehyde Conjugation | Ketone Conjugation | Reference(s) |
| pH (Uncatalyzed) | 4.0 - 5.0 | 4.0 - 5.0 | [8][9] |
| pH (Catalyzed) | 6.0 - 7.5 | 6.0 - 7.5 | [2] |
| Catalyst | Aniline or its derivatives | Aniline or its derivatives | [2][7] |
| Catalyst Conc. | 10 - 100 mM | 50 - 100 mM | [2][6][9] |
| Reactant Ratio | 1.2 - 5 equivalents of linker | 5+ equivalents of linker | [2][6][11] |
| Temperature | Room Temperature - 37°C | Room Temperature - 37°C | [2][9] |
| Reaction Time | 1 - 12 hours | 12 - 48 hours | [6][8] |
Note : Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects. Therefore, reactions with ketones may require longer incubation times, higher temperatures, or increased concentrations of the catalyst and aminooxy linker to achieve high yields.[6][8][11]
Workflow for Oxime Ligation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Aminooxy-PEG4-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to selectively deliver potent cytotoxic agents to target cells, such as cancer cells.[1] The linker connecting the antibody to the drug payload is a crucial component that dictates the ADC's stability, pharmacokinetics, and overall efficacy.[1][2] Aminooxy-PEG linkers have become invaluable in ADC development due to their ability to form stable oxime bonds with carbonyl groups (aldehydes or ketones) under mild, bioorthogonal conditions.[1][3] This conjugation strategy facilitates precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and effective ADCs.[1]
This document provides detailed application notes and protocols for the synthesis of ADCs using a heterobifunctional Aminooxy-PEG4-CH2-Boc linker. This linker features a Boc-protected aminooxy group and a Boc-protected amine, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[4][5] The orthogonal Boc protecting groups allow for a controlled, stepwise conjugation strategy.[6][7]
Principle of the Method
The synthesis of an ADC using the this compound linker is a multi-step process that hinges on bioorthogonal oxime ligation chemistry.[1][3] The core principle involves the reaction between an aminooxy group on the PEG-drug linker and an aldehyde or ketone group introduced onto the antibody.[1] A common and effective method for site-specific introduction of aldehydes is the mild oxidation of the carbohydrate moieties (glycans) naturally present on the antibody's Fc region using sodium periodate (B1199274) (NaIO₄).[1][8] This process selectively cleaves vicinal diols in the sugar residues without significantly compromising the antibody's antigen-binding capabilities.[1]
The overall workflow involves:
-
Payload-Linker Conjugation: The cytotoxic payload is first conjugated to one of the functional groups of the this compound linker.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety is removed under acidic conditions to reveal the reactive aminooxy group.[7][9]
-
Antibody Modification: Aldehyde groups are generated on the antibody, typically through the oxidation of its glycan moieties.[10]
-
ADC Conjugation: The deprotected payload-linker is conjugated to the modified antibody via oxime ligation.[10]
-
Purification and Characterization: The resulting ADC is purified and characterized to assess its purity, DAR, and other critical quality attributes.[6]
Experimental Protocols
Protocol 1: Conjugation of Cytotoxic Payload to this compound Linker
This protocol describes the conjugation of a payload containing a primary amine to the carboxylic acid end of a related linker, Boc-Aminooxy-PEG4-CH2CO2H, via amide bond formation. Note: The specific chemistry will depend on the functional groups available on the cytotoxic payload.
Materials:
-
Boc-Aminooxy-PEG4-CH2CO2H[11]
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve Boc-Aminooxy-PEG4-CH2CO2H (1 equivalent) and the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add HBTU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the Boc-protected payload-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the desired product.
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate
This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.[7][12]
Materials:
-
Boc-protected payload-linker conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[9]
-
Nitrogen or Argon source
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected payload-linker conjugate in DCM.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v) at 0°C.
-
Stir the reaction mixture at room temperature and monitor for completion by LC-MS (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[12] The resulting deprotected aminooxy-payload-linker can be used directly in the next step.
Protocol 3: Generation of Aldehyde Groups on the Antibody
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of an antibody using sodium periodate.[3]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4
-
Sodium periodate (NaIO₄)
-
Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Ethylene (B1197577) glycol or Glycerol[1][3]
-
Desalting columns (e.g., PD-10) or centrifugal filter units for buffer exchange
Procedure:
-
Buffer exchange the antibody into the Reaction Buffer to a concentration of 5-10 mg/mL.[13]
-
Add freshly prepared sodium periodate solution to the antibody solution to a final concentration of 1-15 mM.[13]
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.[1][13]
-
To quench the reaction, add ethylene glycol or glycerol (B35011) to a final concentration of 10-20 mM.[1][3]
-
Incubate for 10-15 minutes at room temperature.[1]
-
Remove excess periodate and quenching agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.0-7.0) using a desalting column or centrifugal filtration.[6]
Protocol 4: ADC Conjugation via Oxime Ligation
This protocol details the conjugation of the deprotected aminooxy-payload-linker to the aldehyde-modified antibody.[10]
Materials:
-
Aldehyde-modified antibody
-
Deprotected aminooxy-payload-linker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve the deprotected aminooxy-payload-linker in DMSO to create a stock solution.[6]
-
Add the payload-linker stock solution to the oxidized antibody solution to achieve a 5- to 20-fold molar excess of the linker over the antibody.[10] The final concentration of DMSO should not exceed 10% (v/v).
-
(Optional) Aniline can be added to a final concentration of 1-10 mM to catalyze the oxime bond formation, particularly at neutral pH.[10][14]
-
Incubate the reaction mixture for 2-16 hours at room temperature with gentle mixing, protected from light.[6][10]
-
Monitor the conjugation progress and determine the drug-to-antibody ratio (DAR) using analytical techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Purify the resulting ADC from unreacted payload-linker and other reagents using Size Exclusion Chromatography (SEC).[10]
-
Collect the fractions containing the purified ADC and buffer exchange into a suitable formulation buffer for storage.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for ADC Synthesis
| Step | Parameter | Recommended Range | Reference(s) |
| Antibody Oxidation | Antibody Concentration | 5-10 mg/mL | [13] |
| Sodium Periodate (NaIO₄) | 1-15 mM | [13] | |
| Temperature | 4°C | [1][13] | |
| Incubation Time | 30 minutes | [1][13] | |
| pH | 5.5 | [3] | |
| Oxime Ligation | Linker-Payload Molar Excess | 5- to 20-fold | [10] |
| Aniline Catalyst (optional) | 1-10 mM | [10][14] | |
| Temperature | Room Temperature | [6][10] | |
| Incubation Time | 2-16 hours | [6][10] | |
| pH | 6.0-7.5 | [15] | |
| Boc Deprotection | TFA Concentration | 20-50% (v/v) in DCM | [12] |
| Temperature | 0°C to Room Temperature | [12] | |
| Reaction Time | 1-2 hours | [15] |
Visualization of Key Processes
Caption: Experimental workflow for ADC synthesis.
Caption: Chemical reaction of oxime ligation.
Caption: ADC mechanism of action pathway.
Conclusion
The this compound linker is a versatile and highly effective tool for the synthesis of homogeneous and stable ADCs. The combination of a hydrophilic PEG4 spacer with orthogonally protected aminooxy and amine functionalities provides researchers with precise control over the conjugation process.[6] By following the detailed protocols and considering the quantitative parameters outlined in these application notes, researchers can successfully implement oxime ligation chemistry to develop next-generation antibody-drug conjugates with potentially improved therapeutic indices. The inherent stability of the oxime bond is a significant advantage, contributing to the overall safety and efficacy profile of the resulting therapeutic.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. amsbio.com [amsbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes: Synthesis of PROTACs Utilizing Aminooxy-PEG4-CH2-Boc for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A key component in the rational design of effective PROTACs is the chemical linker that connects the target protein ligand to the E3 ligase ligand. This document provides a detailed experimental protocol for the synthesis of a PROTAC using the versatile Aminooxy-PEG4-CH2-Boc linker. This linker offers the advantages of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve physicochemical properties and orthogonal protecting groups for a controlled, stepwise synthesis.
Introduction
PROTACs function by forming a ternary complex between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2] The linker plays a critical role in PROTAC efficacy by influencing the stability and geometry of this ternary complex.[3][4] The this compound linker is a valuable tool in PROTAC synthesis due to its defined length, flexibility, and bifunctional nature, which allows for sequential and controlled conjugation of the two ligands.[3][5] This application note details a generalizable two-step synthetic strategy involving an initial oxime ligation followed by an amide coupling.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs operate catalytically within the cell to eliminate target proteins.[2][6] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase.[7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation.[7] The polyubiquitinated POI is then recognized and degraded by the proteasome.[1][7] The PROTAC molecule is subsequently released and can participate in further degradation cycles.[7]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. benchchem.com [benchchem.com]
Application Note: Streamlined Boc Deprotection of Aminooxy-PEG4-CH2-Boc for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG4-CH2-Boc is a heterobifunctional linker of significant value in the fields of bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the highly reactive aminooxy functionality during synthesis and purification, preventing undesirable side reactions.[2][3] The strategic removal of the Boc group is a critical step to unmask the aminooxy group, enabling its chemoselective ligation with molecules containing aldehyde or ketone functionalities to form stable oxime bonds.[1][4] This process, known as Boc deprotection, is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA), which offers high efficiency and clean reaction profiles under mild conditions.[2][5]
This application note provides a detailed, optimized protocol for the efficient deprotection of this compound, yielding the reactive aminooxy-PEG linker ready for subsequent conjugation reactions.
Reaction Mechanism
The deprotection of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[2] This is followed by the fragmentation of the protonated Boc group to form a stable tert-butyl carbocation and a carbamic acid intermediate. The unstable carbamic acid readily decarboxylates, releasing carbon dioxide and yielding the deprotected aminooxy group as its corresponding salt (e.g., TFA salt).[2]
Experimental Protocols
This section details two primary protocols for the Boc deprotection of this compound using either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and generally high-yielding method for Boc deprotection.[5]
Materials:
-
Boc-Aminooxy-PEG4-CH2-Boc
-
Anhydrous Dichloromethane (DCM)[5]
-
Trifluoroacetic Acid (TFA)[5]
-
Toluene (B28343) (optional, for azeotropic removal of TFA)[5]
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)[5]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for optional neutralization)[5]
-
Cold diethyl ether (optional, for precipitation)[5]
Procedure:
-
Dissolve the Boc-Aminooxy-PEG4-CH2-Boc in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For instance, to achieve a 20% TFA solution, add 1 mL of TFA to 4 mL of the DCM solution.[5]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.[5]
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL). The resulting product is the TFA salt of the aminooxy-PEG linker, which can often be used directly in subsequent reactions.[5]
-
(Optional Neutralization) To obtain the free aminooxy-PEG linker, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution. Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
An alternative method for Boc deprotection utilizes a solution of HCl in 1,4-dioxane (B91453).
Materials:
-
Boc-Aminooxy-PEG4-CH2-Boc
-
4M HCl in 1,4-dioxane[5]
-
Anhydrous Dichloromethane (DCM) or Methanol (MeOH)[5]
-
Diethyl ether (for precipitation)[5]
Procedure:
-
Dissolve the Boc-Aminooxy-PEG4-CH2-Boc in a minimal amount of anhydrous DCM or MeOH in a round-bottom flask with a magnetic stir bar.[5]
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).[5]
-
Stir the reaction mixture at room temperature for 1-4 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, the deprotected product can be precipitated by the addition of cold diethyl ether.[5]
Data Presentation
The following tables summarize the key reaction parameters for the Boc deprotection protocols.
Table 1: Reaction Conditions for Boc Deprotection
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, DCM, or MeOH |
| Acid Concentration | 20-50% (v/v) | 4M solution (5-10 eq.) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 1-4 hours |
Table 2: Monitoring and Work-up Parameters
| Parameter | Description |
| Reaction Monitoring | Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Product Form | TFA salt or HCl salt |
| Work-up (TFA) | Rotary evaporation, optional co-evaporation with toluene |
| Work-up (HCl) | Precipitation with cold diethyl ether |
| Optional Neutralization | Wash with saturated NaHCO₃ solution |
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Experimental workflow for Boc deprotection using TFA.
References
Application Notes: Stable and Efficient Bioconjugation using Aminooxy-PEG4-CH2-Boc
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules, or PEGylation, is a premier strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides and oligonucleotides.[1][2] Aminooxy-PEG4-CH2-Boc is a heterobifunctional linker designed for the stable and controlled conjugation of molecules.[3] This linker is particularly valuable for creating advanced therapeutics like antibody-drug conjugates (ADCs), targeted drug delivery systems, and other complex biomolecules where precise control over the conjugate's structure is paramount.[1][4][5]
The linker consists of three key components:
-
Boc (tert-Butyloxycarbonyl) Group : An acid-labile protecting group for the highly reactive aminooxy function. It prevents premature reactions, enabling a controlled, stepwise conjugation strategy.[1][4]
-
Aminooxy Group (-O-NH₂) : This functionality is central to the linker's utility. It chemoselectively reacts with aldehydes or ketones to form a highly stable oxime bond.[6][7]
-
PEG4 Spacer : A hydrophilic 4-unit polyethylene glycol spacer that enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate, providing flexibility and reducing potential immunogenicity.[3][8]
The core of this technology is the oxime ligation reaction, a bioorthogonal reaction that proceeds efficiently under mild aqueous conditions (pH 4.5-7.5), which helps preserve the native structure and function of sensitive biomolecules.[3][6] The resulting oxime bond is exceptionally stable compared to other linkages like imines or hydrazones, a critical feature for therapeutics requiring long-term integrity in vivo.[6][9]
Core Principles and Workflow
The conjugation process using this compound is a sequential, three-stage process that provides maximum control over the synthesis of the final bioconjugate.
-
Preparation of the Biomolecule : The target peptide or oligonucleotide must first be functionalized to present a reactive aldehyde or ketone group. This is a critical step for ensuring a site-specific conjugation.
-
Deprotection of the Linker : The Boc protecting group on the this compound linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the reactive aminooxy group.[1][3]
-
Oxime Ligation : The deprotected, aminooxy-functionalized PEG linker is then reacted with the aldehyde- or ketone-containing biomolecule to form the final, stable conjugate.[3][10]
This multi-step approach is visualized in the workflow diagram below.
Data Presentation
Successful conjugation requires careful optimization of reaction parameters. The tables below summarize typical conditions and analytical methods used in the process.
Table 1: General Reaction Conditions for Boc Deprotection
| Parameter | Value | Reference(s) |
|---|---|---|
| Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [1][3] |
| Temperature | 0°C to Room Temperature (20-25°C) | [3] |
| Reaction Time | 30 minutes - 2 hours | [1][3] |
| Monitoring | TLC or LC-MS |[4] |
Table 2: Typical Reaction Conditions for Oxime Ligation
| Parameter | Value | Reference(s) |
|---|---|---|
| pH | 6.0 - 7.5 (catalyzed) | [3] |
| Catalyst | Aniline or its derivatives (e.g., m-phenylenediamine) | [7][11] |
| Catalyst Conc. | 10-100 mM | [9][12] |
| Molar Ratio | 5-10 equivalents of Aminooxy-PEG reagent per biomolecule | [11] |
| Temperature | Room Temperature or 37°C | [11][13] |
| Reaction Time | 2 - 24 hours |[9][11] |
Table 3: Recommended Purification and Analysis Techniques
| Technique | Purpose | Application | Reference(s) |
|---|---|---|---|
| RP-HPLC | Purification & Purity Analysis | Peptides, Oligonucleotides, Final Conjugates | [1][2][] |
| SEC | Purification (Size-based) | Removal of excess PEG reagent, separation of aggregates | [11][] |
| IEX | Purification (Charge-based) | Separation of positional isomers or unreacted biomolecules | [11][] |
| LC-MS | Characterization | Confirmation of mass, identity, and purity of intermediates and final product | [1][4][15] |
| SDS-PAGE | Analysis | To visualize shift in molecular weight post-conjugation (for large peptides) |[11] |
Experimental Protocols
Protocol 1: Introduction of an Aldehyde Group into a Peptide
Site-specific introduction of a carbonyl group is essential for a homogenous conjugate. One common method involves the oxidative cleavage of an N-terminal serine or threonine residue.[16]
Materials:
-
Peptide with an N-terminal Serine or Threonine residue
-
Oxidation Buffer: 100 mM Sodium Phosphate, pH 6.5
-
Sodium periodate (B1199274) (NaIO₄) solution: 100 mM in water, freshly prepared
-
Quenching Solution: 1 M Glycerol
-
Desalting column (e.g., PD-10)
Procedure:
-
Dissolve the peptide in Oxidation Buffer to a concentration of 1-5 mg/mL.
-
Cool the solution on ice and add the NaIO₄ solution to a final concentration of 2-10 mM.
-
Incubate the reaction on ice for 15-30 minutes in the dark.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM and incubate for 5 minutes.
-
Remove excess periodate and byproducts by buffer exchange into a conjugation buffer (e.g., 100 mM Phosphate Buffer, pH 7.0) using a desalting column.[9]
-
The resulting peptide solution contains an N-terminal glyoxylyl aldehyde and is ready for conjugation.
Protocol 2: Boc Deprotection of this compound
This protocol removes the Boc protecting group to generate the reactive aminooxy functionality.[3]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10-50 mg/mL).
-
Add an equal volume of TFA (for a 50% TFA/DCM solution).[1]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.[3]
-
Remove the solvent under a stream of nitrogen or by rotary evaporation.
-
Re-dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize residual acid, followed by a wash with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG linker. Store at -20°C.[11]
Protocol 3: Oxime Ligation of Aminooxy-PEG to an Aldehyde-Peptide
This protocol details the final conjugation step.
Materials:
-
Aldehyde-functionalized peptide in Reaction Buffer (100 mM Phosphate Buffer, pH 7.0)
-
Deprotected Aminooxy-PEG4-CH2 linker
-
Catalyst Stock: 500 mM m-phenylenediamine (B132917) or aniline in Reaction Buffer, pH adjusted[11]
-
Purification System (e.g., RP-HPLC)
Procedure:
-
Prepare a stock solution of the deprotected Aminooxy-PEG linker in the Reaction Buffer. A small amount of a co-solvent like DMSO (<10%) can be used if solubility is an issue.[3]
-
In a reaction vessel, combine the aldehyde-peptide solution with the Aminooxy-PEG linker. A 5- to 10-fold molar excess of the linker is typically recommended to drive the reaction to completion.[11]
-
Add the catalyst stock solution to a final concentration of 10-100 mM.[9]
-
Gently mix and incubate the reaction at room temperature or 37°C for 2 to 24 hours.[11] The optimal time should be determined empirically by monitoring the reaction progress with LC-MS.
-
Once the reaction is complete, purify the conjugate using an appropriate method such as RP-HPLC or SEC to remove unreacted starting materials, excess linker, and catalyst.[11][]
-
Characterize the final conjugate by LC-MS to confirm its identity and purity.[15]
Visualizations
Oxime Ligation Reaction Mechanism
The conjugation is based on the chemoselective reaction between the aminooxy group and a carbonyl (aldehyde shown), which is accelerated by an aniline catalyst.
Purification and Analysis Workflow
Post-conjugation, a rigorous purification and analysis workflow is critical to ensure the quality and homogeneity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of PEG Linker | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. enovatia.com [enovatia.com]
- 16. pubs.acs.org [pubs.acs.org]
Purifying Proteins Modified with Aminooxy-PEG4-CH2-Boc: A Guide for Researchers
Application Note & Protocols for the Purification of Proteins Conjugated with Aminooxy-PEG4-CH2-Boc
This document provides detailed guidance for researchers, scientists, and drug development professionals on the purification of proteins that have been conjugated with the this compound linker. The protocols outlined here are designed to ensure the removal of unreacted reagents and byproducts, resulting in a highly purified and characterizable final product.
Introduction
The conjugation of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The this compound linker is a heterobifunctional reagent that allows for the site-specific modification of proteins. The aminooxy group reacts with an aldehyde or ketone on the protein to form a stable oxime bond, while the Boc-protected amine provides a handle for further conjugation or can be deprotected for other applications.
Following the conjugation reaction, the mixture typically contains the desired protein-PEG conjugate, unreacted protein, excess PEG linker, and other reaction byproducts. A robust purification strategy is therefore essential to isolate the pure conjugate, which is critical for downstream applications, including therapeutic use. This guide details the most effective purification techniques and provides step-by-step protocols.
Purification Strategies
The choice of purification strategy depends on the physicochemical properties of the protein and the conjugate, such as size, charge, and hydrophobicity. A multi-step approach is often necessary to achieve high purity. The most common and effective techniques are:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller, unreacted PEG linkers and other low molecular weight impurities from the larger protein conjugate.[1]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its isoelectric point (pI). This change in charge can be exploited to separate the PEGylated conjugate from the unreacted protein.[1][2]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The PEG chain can alter the hydrophobicity of the protein, allowing for separation of the conjugate from the native protein. This method is often used as a polishing step.
Data Presentation
The following tables provide representative data for the purification of a model protein conjugated with an aminooxy-PEG linker. Actual results may vary depending on the specific protein and conjugation efficiency.
Table 1: Comparison of Purification Methods for a Model Aminooxy-PEGylated Protein
| Purification Method | Purity (%) | Yield (%) | Unconjugated Protein (%) | Free PEG Linker (%) |
| Size Exclusion Chromatography (SEC) | >95 | 85 | <5 | <1 |
| Ion Exchange Chromatography (IEX) | >97 | 80 | <2 | Not separated |
| Hydrophobic Interaction Chromatography (HIC) | >96 | 70 | <3 | Not separated |
| Two-Step (SEC followed by IEX) | >99 | 65-75 | <1 | <1 |
Table 2: Influence of Buffer pH on Ion Exchange Chromatography Purity
| Buffer pH | Salt Gradient (mM NaCl) | Purity (%) | Yield (%) |
| 6.5 | 50-500 | 96 | 82 |
| 7.0 | 50-500 | 97 | 80 |
| 7.5 | 50-500 | 95 | 78 |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted this compound linker and other small molecule impurities.
Materials:
-
Crude conjugation reaction mixture
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Size exclusion chromatography column with an appropriate molecular weight cutoff (MWCO)
-
Chromatography system with UV detector
Method:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CV) of SEC Running Buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the crude reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the molecules elute. The protein conjugate will typically elute in the void volume or early fractions, followed by the smaller, unreacted PEG linker.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure protein conjugate.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is effective for separating the PEGylated protein from the unreacted native protein.
Materials:
-
Partially purified protein conjugate from SEC
-
IEX Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
IEX Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Ion exchange column (anion or cation exchange, depending on the pI of the protein and conjugate)
-
Chromatography system with UV detector and conductivity meter
Method:
-
Buffer Exchange: Exchange the buffer of the pooled fractions from SEC into the IEX Equilibration Buffer using a desalting column or dialysis.
-
Column Equilibration: Equilibrate the IEX column with Equilibration Buffer until the pH and conductivity are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Wash: Wash the column with Equilibration Buffer until the UV baseline returns to zero to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 CVs). The PEGylated conjugate is expected to elute at a different salt concentration than the unreacted protein due to the charge-shielding effect of the PEG chain.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing the high-purity conjugate.
-
Pooling and Formulation: Pool the pure fractions and buffer exchange into a suitable storage buffer.
Mandatory Visualization
Caption: Experimental workflow for the purification of proteins conjugated with this compound.
Caption: Logical relationships in the conjugation and purification process.
References
Application Note: Comprehensive Characterization of Aminooxy-PEG4-CH2-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG4-CH2-Boc is a heterobifunctional linker integral to modern bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a Boc-protected aminooxy group for covalent ligation to carbonyls and a terminal functional group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The PEG spacer enhances solubility and improves pharmacokinetic properties.[3] The tert-butyloxycarbonyl (Boc) group provides temporary protection, allowing for controlled, sequential conjugation strategies.[4]
Given its critical role, rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the linker and its subsequent conjugates. Incomplete deprotection or impurities can lead to truncated products and complex purification challenges, compromising the efficacy and safety of the final therapeutic.[5] This document provides detailed protocols and data for the primary analytical techniques used to characterize this compound and its conjugates: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques & Data
A multi-faceted approach employing various analytical techniques is required to fully validate the structure and purity of these conjugates.[6]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry, particularly Electrospray Ionization (ESI-MS), is an indispensable tool for confirming the molecular weight of the linker and its conjugates.[3] It provides a highly accurate mass measurement, confirming the elemental composition. The labile nature of the Boc protecting group often results in characteristic neutral losses under MS conditions, which can be used as a diagnostic tool.[3]
Table 1: Summary of Expected m/z Values for this compound in Positive Ion ESI-MS
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 351.2 |
| [M+Na]⁺ | Sodium adduct | 373.2 |
| [M-Boc+H]⁺ | Loss of Boc group | 251.2 |
| [M-100+H]⁺ | Loss of C₅H₈O₂ (Boc fragment) | 251.2 |
Note: The exact molecular weight may vary slightly based on the specific conjugate structure. The values above are representative for a generic Boc-aminooxy-PEG4-linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is fundamental for the unambiguous structural confirmation of the conjugate, providing detailed information about the chemical environment and connectivity of atoms.[1] Both ¹H and ¹³C NMR are employed to map the molecule's carbon-hydrogen framework.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc Group | ~1.4 (singlet, 9H) | ~28 (methyl), ~80 (quaternary) |
| PEG Chain | 3.5 - 3.8 (multiplets) | ~70 |
| Methylene (B1212753) Bridge (-CH2-) | Varies with conjugate | Varies with conjugate |
| Aminooxy (-ONH-) | Varies (exchangeable proton) | N/A |
Note: Shifts are predicted and may vary based on the solvent and specific conjugate. Data is based on characteristic shifts for these functional groups.[6][7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the linker and its conjugates.[6] It separates the molecule of interest from starting materials, byproducts, and other impurities based on hydrophobicity. Coupling HPLC with MS (LC-MS) is a powerful technique for monitoring reaction progress, such as the deprotection of the Boc group.[1][5]
Table 3: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18, 300 Å, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 90% Acetonitrile (B52724), 0.085% TFA in Water |
| Gradient | 20% to 65% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or Charged Aerosol Detection (CAD) |
| Column Temperature | 30 - 45 °C |
Note: These conditions are a starting point and may require optimization for specific conjugates.[8]
Experimental Workflows & Logical Diagrams
Visualizing the experimental and logical processes is key to understanding the characterization workflow.
Caption: A logical workflow for the analytical characterization of conjugates.
Caption: Experimental workflow for bioconjugation using the linker.[9]
Detailed Experimental Protocols
Protocol 1: Mass Spectrometry Analysis (ESI-MS)
This protocol details the analysis of an this compound conjugate using ESI-MS.[3]
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~1 mg of the conjugate and dissolving it in 1 mL of acetonitrile or methanol.
-
Vortex the solution to ensure it is fully dissolved.
-
For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent of 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[7]
-
For LC-MS, dilute the stock solution to 1-10 µg/mL in the initial mobile phase.[3]
-
-
Instrumentation Parameters (Direct Infusion):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Cone Voltage: 20 - 40 V (optimize to minimize in-source fragmentation).[3]
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Mass Range: Scan a relevant m/z range (e.g., 100-1000 amu) to detect the parent ion and potential fragments.
-
-
Data Analysis:
-
Identify the m/z values corresponding to the expected protonated molecule ([M+H]⁺) and common adducts like [M+Na]⁺.
-
Look for characteristic fragment ions, such as the neutral loss of the Boc group (-100 Da).
-
Protocol 2: NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring ¹H NMR spectra to confirm the conjugate's structure.[1]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]
-
-
Data Acquisition (400 MHz or higher spectrometer):
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover a range from -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Key parameters include a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.[1]
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Identify the characteristic singlet of the Boc group's nine protons around 1.4 ppm.[6]
-
Identify the complex multiplets of the PEG chain's methylene protons, typically between 3.5 and 3.8 ppm.[6]
-
Confirm the presence of signals corresponding to the conjugated molecule and the absence of signals from starting materials.
-
Protocol 3: HPLC Purity Assessment (RP-HPLC)
This protocol provides a general method for determining the purity of the conjugate.[8]
-
System Preparation:
-
HPLC System: Agilent 1100, Thermo Scientific Dionex Ultimate 3000, or equivalent.[8]
-
Column: Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm (or similar).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 20% Mobile Phase B) for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Dilute the sample in Mobile Phase A to a suitable concentration for UV detection (e.g., 0.1-1.0 mg/mL).
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient, for example:
-
0-25 min: 20% to 65% B.
-
25-30 min: 65% to 90% B (column wash).
-
30-35 min: Hold at 90% B.
-
35-40 min: Return to 20% B and re-equilibrate.[8]
-
-
-
Data Analysis:
-
Integrate the peak area of the chromatogram.
-
Calculate purity by dividing the peak area of the main product by the total area of all peaks. A pure sample should exhibit a single major peak.[6]
-
Protocol 4: Monitoring Boc Deprotection via LC-MS
This protocol is for monitoring the removal of the Boc protecting group, a critical step before conjugation.[5]
-
Reaction Procedure:
-
Dissolve the Boc-protected conjugate in an appropriate solvent like dichloromethane (B109758) (DCM) (e.g., 10 mg/mL).
-
Add a strong acid such as trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[10]
-
Stir the reaction at room temperature.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot 1:100 in a 50:50 mixture of water and acetonitrile to halt the deprotection.[5]
-
Further dilute the quenched sample as needed for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze each time-point sample using the HPLC method described in Protocol 3, with the HPLC system coupled to a mass spectrometer.
-
Monitor the reaction by extracting the ion chromatograms for the theoretical m/z values of both the starting material (Boc-protected) and the final product (deprotected).[5]
-
Successful deprotection is indicated by the decrease of the starting material peak and the corresponding increase of the product peak over time.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Surface Modification of Biomaterials with Aminooxy-PEG4-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of biomaterials is a critical aspect of developing advanced medical devices, drug delivery systems, and diagnostic platforms. A key strategy in this field is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a surface. PEGylation is widely employed to enhance the biocompatibility of materials by reducing protein adsorption (biofouling), minimizing inflammatory responses, and, in the case of nanoparticles, prolonging systemic circulation times.[1][2] Aminooxy-PEG4-CH2-Boc is a heterobifunctional linker that offers a versatile and controlled approach to the surface functionalization of biomaterials.[3]
This molecule incorporates three key features: a Boc-protected aminooxy group, a 4-unit polyethylene glycol (PEG4) spacer, and a terminal functional group that can be adapted for various conjugation strategies (in this context, we assume a reactive group for surface attachment). The aminooxy group, after deprotection, allows for a highly specific and stable covalent bond formation with aldehyde or ketone groups on a biomaterial surface via oxime ligation.[4][5] This bioorthogonal reaction is highly chemoselective and can be performed under mild aqueous conditions, making it ideal for modifying sensitive biological substrates.[6][7] The PEG4 spacer provides a hydrophilic and flexible linker that contributes to the antibiofouling properties of the modified surface.[8][9] The Boc (tert-butyloxycarbonyl) protecting group ensures the stability of the reactive aminooxy moiety until it is intentionally removed, allowing for a stepwise and controlled surface modification process.[10]
These application notes provide a comprehensive guide to the use of this compound for the surface modification of biomaterials, including detailed experimental protocols, a summary of relevant quantitative data, and visualizations of the key chemical transformations and workflows.
Data Presentation
The following tables summarize key quantitative data related to the surface modification of biomaterials using PEGylation strategies, including those analogous to an this compound approach.
Table 1: Physicochemical Properties of PEGylated Surfaces
| Property | Non-PEGylated Surface | PEGylated Surface | Reference(s) |
| Water Contact Angle | High (Hydrophobic) | Low (Hydrophilic) | [11][12] |
| Protein Adsorption | High | Significantly Reduced | [11] |
| Platelet Adhesion | High | Significantly Reduced | [13] |
| Surface Roughness (RMS) | Varies with substrate | Generally low, can be influenced by PEG length | [8][12] |
Table 2: Impact of PEGylation on Nanoparticle Properties
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference(s) |
| Systemic Circulation Half-life | Short | Significantly Extended | [1][14][15] |
| Uptake by Reticuloendothelial System (RES) | High | Reduced | [14][15] |
| Aggregation in Biological Media | Prone to aggregation | Reduced aggregation | [14] |
| Biocompatibility | Variable | Generally Improved | [9] |
Experimental Protocols
Protocol 1: Introduction of Aldehyde or Ketone Groups onto the Biomaterial Surface
To utilize this compound, the biomaterial surface must first present aldehyde or ketone functional groups. The method for introducing these groups will vary depending on the nature of the biomaterial.
For polysaccharide-based biomaterials (e.g., hydrogels):
-
Materials:
-
Biomaterial
-
Sodium periodate (B1199274) (NaIO₄)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Desalting column
-
-
Procedure:
-
Prepare a solution of the biomaterial in the reaction buffer.
-
Add a freshly prepared solution of sodium periodate to the biomaterial solution. The final concentration of periodate will need to be optimized but is typically in the range of 1-10 mM.[16]
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.[16]
-
Remove excess periodate and byproducts using a desalting column, exchanging the buffer to one suitable for the subsequent oxime ligation (e.g., 100 mM sodium phosphate, pH 6.0-7.0).[4]
-
For amine-functionalized biomaterials:
-
Materials:
-
Amine-functionalized biomaterial
-
Succinimidyl 4-formylbenzoate (B8722198) (SFB) or other suitable amine-reactive aldehyde-containing crosslinkers
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Dissolve the amine-reactive crosslinker in a minimal amount of organic solvent (e.g., DMSO) and add it to the biomaterial suspended in the reaction buffer.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Wash the biomaterial extensively to remove unreacted crosslinker.
-
Protocol 2: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution.[17]
-
Stir the reaction mixture at room temperature for 1-2 hours.[10][17]
-
Monitor the deprotection reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected linker can often be used directly in the next step.[17]
-
Protocol 3: Surface Modification of Aldehyde/Ketone-Functionalized Biomaterial via Oxime Ligation
This protocol details the conjugation of the deprotected aminooxy-PEG linker to the prepared biomaterial surface.
-
Materials:
-
Aldehyde or ketone-functionalized biomaterial
-
Deprotected Aminooxy-PEG4-CH2 (from Protocol 2)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0)
-
Aniline (B41778) (optional catalyst)[4][18]
-
Washing Buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Suspend the aldehyde/ketone-functionalized biomaterial in the reaction buffer.
-
Dissolve the deprotected Aminooxy-PEG4-CH2 in the reaction buffer and add it to the biomaterial suspension. A molar excess of the PEG reagent is typically used.
-
(Optional) For catalysis, add aniline to a final concentration of 10-100 mM.[18][19]
-
Incubate the reaction at room temperature for 2-24 hours. The optimal reaction time will depend on the reactivity of the carbonyl group and the presence of a catalyst.[4]
-
After the incubation period, wash the biomaterial extensively with the washing buffer to remove unreacted PEG linker and catalyst.
-
The PEGylated biomaterial is now ready for characterization and use.
-
Visualizations
Caption: Experimental workflow for biomaterial surface modification.
Caption: Mechanism of Oxime Bond Formation.
Caption: Logical relationship of a PEGylated surface.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and characterization of PEGylated terpolymer biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Assays with Aminooxy-PEG4-CH2-Boc Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional linker, Aminooxy-PEG4-CH2-Boc, is a versatile tool in bioconjugation, enabling the precise, covalent linkage of molecules to proteins. Its core utility lies in the chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone), which forms a stable oxime bond.[1] The Boc (tert-butyloxycarbonyl) protecting groups ensure the aminooxy functionalities remain inert until their desired activation under acidic conditions.[1] The hydrophilic PEG4 spacer enhances the solubility and stability of the resulting conjugate, can reduce immunogenicity, and prolongs in vivo circulation half-life.[1]
These properties are highly advantageous in the development of sophisticated biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This document provides detailed application notes and protocols for a range of cell-based assays designed to characterize and evaluate the efficacy of proteins modified using the this compound linker.
Key Applications and Methodologies
Proteins modified with this compound are primarily utilized in two cutting-edge areas of drug development:
-
Antibody-Drug Conjugates (ADCs): In this application, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The antibody guides the drug to the cancer cell, and upon internalization, the drug is released, leading to cell death.[3][4] Key cell-based assays for ADCs focus on internalization, cytotoxicity, and bystander effect.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery.[2][5] The this compound linker can be used to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[6] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][5] Essential assays for PROTACs are designed to quantify target protein degradation and assess downstream effects on cell viability.[2][7]
Part 1: Antibody-Drug Conjugates (ADCs)
Signaling Pathway: ADC Mechanism of Action
The therapeutic effect of an ADC is a multi-step process that begins with specific binding to a cell surface antigen and culminates in the induction of cell death.
Upon binding to its target antigen, the ADC is internalized, typically via receptor-mediated endocytosis.[1][4] The ADC-antigen complex is trafficked through the endosomal pathway to the lysosome.[1] The acidic environment of the lysosome facilitates the cleavage of the linker, releasing the cytotoxic payload into the cytoplasm to exert its cell-killing effect.[1][3]
Experimental Protocol 1: ADC Internalization Assay by Flow Cytometry
This protocol quantifies the amount of ADC internalized by target cells over time. It utilizes a fluorescently labeled ADC and a quenching agent to distinguish between surface-bound and internalized antibody.
Materials:
-
Target antigen-positive cell line (e.g., SK-BR-3 for HER2-targeting ADC)
-
Isotype control, non-targeting ADC
-
Fluorescently labeled ADC (conjugated with a dye like Alexa Fluor™ 488)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Quenching solution (e.g., anti-Alexa Fluor 488 antibody or acid wash buffer like 0.1 M glycine, pH 2.5)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 12-well plate and culture overnight to reach 70-80% confluency.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 10 µg/mL) in complete medium. Incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). For the 0-hour time point, perform all steps on ice to prevent internalization.
-
Cell Harvesting: After incubation, wash cells twice with ice-cold PBS. Detach cells using a non-enzymatic cell dissociation buffer.
-
Quenching: Resuspend cells in ice-cold quenching solution for 30 minutes on ice to quench the fluorescence of surface-bound ADC.
-
Washing: Wash cells three times with ice-cold PBS to remove the quenching solution.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in flow cytometry buffer and analyze on a flow cytometer. The remaining fluorescence intensity is proportional to the amount of internalized ADC.[1]
Data Presentation:
| Time Point (Hours) | Mean Fluorescence Intensity (MFI) - Target Cells | Mean Fluorescence Intensity (MFI) - Isotype Control |
| 0 | 150 ± 20 | 145 ± 18 |
| 1 | 800 ± 65 | 160 ± 22 |
| 4 | 3500 ± 210 | 175 ± 25 |
| 8 | 7200 ± 450 | 180 ± 30 |
| 24 | 15000 ± 980 | 200 ± 35 |
| Table 1: Example data for ADC internalization measured by flow cytometry. Data are represented as mean ± standard deviation. |
Experimental Protocol 2: ADC-Mediated Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC.
Materials:
-
Target antigen-positive cell line
-
ADC and unconjugated antibody control
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in complete medium. Replace the medium in the wells with the ADC dilutions. Include untreated wells as a control for 100% viability.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.[8][9]
-
Incubation with Reagent: Incubate for 1 to 4 hours at 37°C.[8][9]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| ADC Concentration (nM) | % Cell Viability (ADC) | % Cell Viability (Unconjugated Ab) |
| 0.01 | 98.5 ± 4.2 | 100.0 ± 3.5 |
| 0.1 | 85.1 ± 5.1 | 99.2 ± 3.8 |
| 1 | 52.3 ± 3.9 | 98.5 ± 4.1 |
| 10 | 15.7 ± 2.5 | 97.9 ± 3.2 |
| 100 | 5.2 ± 1.8 | 98.1 ± 3.6 |
| Table 2: Example cytotoxicity data for an ADC. The calculated IC50 for the ADC is approximately 1 nM. |
Part 2: Proteolysis Targeting Chimeras (PROTACs)
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs act as a bridge to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the target's degradation.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.[7]
Experimental Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.[10]
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[11][12]
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).[7] Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.[10] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[10][11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[11]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature by heating at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[11] Incubate with the primary antibody for the POI overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for the POI and normalize it to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
Experimental Protocol 4: Determination of DC50 and Dmax
These two parameters are crucial for quantifying the efficacy of a PROTAC. DC50 is the concentration required to degrade 50% of the target protein, and Dmax is the maximum achievable degradation.[2][7]
Workflow:
Procedure:
-
Generate Dose-Response Data: Perform a Western blot experiment (as in Protocol 3) with a wide range of PROTAC concentrations (e.g., 10-point, 3-fold serial dilution).
-
Quantify and Normalize: Quantify the band intensities for the target protein at each concentration and normalize to the loading control. Express the data as a percentage of the protein level in the vehicle-treated sample.
-
Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model.[7]
-
The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / DC50)^HillSlope)[7]
-
-
Parameter Extraction:
-
DC50: This is the 'EC50' or 'IC50' parameter from the curve fit, representing the concentration at the midpoint of the curve.
-
Dmax: This is calculated from the 'Bottom' plateau of the curve: Dmax = 100 - Bottom.[7]
-
Data Presentation:
| PROTAC Concentration (nM) | % Protein Remaining |
| 0 (Vehicle) | 100 |
| 0.1 | 95.3 |
| 1 | 82.1 |
| 10 | 48.9 |
| 100 | 12.5 |
| 1000 | 9.8 |
| Table 3: Example data for PROTAC-mediated degradation of a target protein. |
Calculated Efficacy Parameters:
-
DC50: 10.5 nM
-
Dmax: 90.2% Table 4: Efficacy parameters derived from the dose-response curve fitting.
Conclusion
The this compound linker provides a robust and flexible platform for the development of advanced protein-based therapeutics. The cell-based assays outlined in this document, from ADC internalization and cytotoxicity to PROTAC-mediated protein degradation, provide a comprehensive framework for researchers to evaluate the biological activity and therapeutic potential of their modified proteins. Rigorous and quantitative assessment using these protocols will enable the effective selection and optimization of lead candidates in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein degradation analysis by western blot [bio-protocol.org]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In vivo Applications of Aminooxy-PEG4-CH2-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG4-CH2-Boc is a heterobifunctional linker designed for the precise and stable conjugation of molecules for in vivo applications. This linker features a Boc-protected aminooxy group and a reactive functional group (often an amine or a carboxylic acid at the terminus of the PEG chain, which for the purpose of this document is generalized as a reactive handle for a payload). The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting bioconjugate. The core of this technology lies in the formation of a highly stable oxime bond between the aminooxy group (after deprotection of the Boc group) and an aldehyde or ketone moiety on a target molecule, such as a modified antibody, protein, or nanoparticle. This bioorthogonal ligation strategy is highly chemoselective and robust under physiological conditions, making it ideal for developing targeted therapeutics, imaging agents, and other advanced drug delivery systems.
These application notes provide an overview of the in vivo applications of this compound conjugates, along with detailed protocols for key experiments and representative quantitative data.
Key Features and Applications
-
Controlled and Site-Specific Conjugation: The orthogonal reactivity of the linker's components allows for a stepwise conjugation process, offering greater control over the final bioconjugate structure.
-
Stable Linkage: The oxime bond formed is significantly more stable than other linkages like hydrazones, especially at physiological pH, ensuring the integrity of the conjugate in circulation.
-
Improved Pharmacokinetics: The hydrophilic PEG4 spacer can enhance solubility, reduce aggregation, and prolong the circulation half-life of the bioconjugate.[1][2]
-
Versatile Applications:
-
Antibody-Drug Conjugates (ADCs): For targeted delivery of cytotoxic agents to cancer cells.
-
Targeted Imaging Agents: For in vivo imaging modalities like PET, SPECT, or fluorescence imaging.
-
Surface Modification of Nanoparticles: To attach targeting ligands or therapeutic molecules to various nanoparticle platforms for enhanced drug delivery.
-
Data Presentation
The following tables summarize representative quantitative data for bioconjugates utilizing oxime ligation and PEGylation, demonstrating their performance in preclinical in vivo studies.
Table 1: Representative In Vivo Pharmacokinetic Parameters of PEGylated Bioconjugates
| Conjugate Type | Animal Model | Half-life (t½, hours) | Clearance (mL/hr/kg) | Key Findings |
| PEGylated Antibody-Drug Conjugate | Rat | 120 - 180 | 0.2 - 0.5 | Longer PEG chains generally result in slower clearance.[2] |
| Oxime-Linked ADC | Mouse | ~180 | Not Reported | The conjugate demonstrated excellent stability in vivo. |
| PEGylated Nanoparticles | Rat | 10 - 20 | 1.5 - 3.0 | PEGylation significantly prolongs circulation time compared to non-PEGylated nanoparticles. |
| Small Molecule-PEG Conjugate | Mouse | 2 - 5 | 5 - 10 | Even with smaller molecules, PEGylation can significantly improve the pharmacokinetic profile. |
Note: These values are illustrative and can vary significantly based on the antibody, payload, PEG length, and animal model.
Table 2: Representative In Vivo Biodistribution and Tumor Uptake of Targeted Conjugates
| Conjugate Type | Tumor Model | Time Point (hours) | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) |
| Oxime-Linked Nanoparticles | 4T1 Murine Breast Cancer | 24 | 8.5 ± 1.5 | 10.2 ± 2.0 | 12.5 ± 2.8 |
| PEGylated Gold Nanoparticles | Xenograft | 24 | 5.0 - 7.0 | 15.0 - 20.0 | 10.0 - 15.0 |
| Folate-Targeted PEG-Nanoparticles | KB Human Nasopharyngeal Carcinoma | 24 | ~3.3 | Not Specified | Not Specified |
| Her2-Targeted Affibody | SKOV-3 Xenograft | 8 | 1.6 | ~0.5 | ~0.3 |
%ID/g = percentage of injected dose per gram of tissue. Note: Biodistribution is highly dependent on the targeting ligand, nanoparticle size and surface chemistry, and the tumor model.
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines the key steps for evaluating the anti-tumor efficacy of a bioconjugate prepared using an this compound linker.
1. Animal Model Development a. Culture a human cancer cell line of interest (e.g., a line overexpressing a target antigen for an ADC) under standard conditions. b. Harvest cells and resuspend them in a sterile solution, such as a 1:1 mixture of serum-free media and Matrigel, at a concentration of 1-5 x 107 cells/mL. c. Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice). d. Allow tumors to grow to a mean volume of 100-200 mm³.[3]
2. Treatment Administration a. Randomize mice into treatment groups (e.g., Vehicle control, unconjugated payload, and the test bioconjugate). b. Administer the treatments, typically via intravenous (tail vein) injection, at a predetermined dose and schedule (e.g., once weekly for 3-4 weeks).[4]
3. Monitoring Efficacy and Tolerability a. Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[4] b. Monitor the body weight of each mouse 2-3 times per week as a general indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, target engagement assays).
Protocol 2: In Vivo Biodistribution Study
This protocol describes a method to determine the tissue distribution and tumor accumulation of a radiolabeled bioconjugate.
1. Radiolabeling of the Bioconjugate a. The bioconjugate can be radiolabeled with a suitable radionuclide (e.g., 111In, 89Zr, 64Cu) using an appropriate chelator that has been conjugated to the antibody or nanoparticle. b. Purify the radiolabeled conjugate to remove any free radionuclide.
2. Administration and Tissue Collection a. Establish a tumor model as described in Protocol 1. b. Inject a known amount of the radiolabeled bioconjugate into each mouse via the tail vein. c. At predetermined time points (e.g., 4, 24, 48, 72 hours post-injection), euthanize a cohort of mice. d. Collect blood and dissect major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).
3. Quantification of Radioactivity a. Weigh each organ and blood sample. b. Measure the radioactivity in each sample using a gamma counter. c. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
References
- 1. Evaluation of Nanoparticle Uptake in Tumors in Real Time Using Intravital Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Aminooxy-PEG4-CH2-Boc in Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Aminooxy-PEG4-CH2-Boc, a symmetrical, heterobifunctional linker, in fluorescence labeling protocols. The core utility of this reagent lies in its two Boc-protected aminooxy groups, which, after deprotection, can chemoselectively react with aldehydes or ketones to form highly stable oxime bonds.[1] This bio-orthogonal reaction is ideal for the covalent labeling of sensitive biomolecules, such as proteins, antibodies, and cell surface glycans, with fluorescent probes.[2]
The symmetrical tetraethylene glycol (PEG4) spacer enhances aqueous solubility, provides a flexible bridge to minimize steric hindrance between the label and the biomolecule, and can reduce non-specific binding.[3] This document outlines the principles of the labeling strategy, detailed experimental protocols for linker activation and conjugation, and methods for the characterization of the final fluorescently labeled product.
Principle of Fluorescence Labeling
The use of the symmetrical this compound linker involves a multi-stage process:
-
Boc Deprotection: The process begins with the acid-catalyzed removal of both tert-butyloxycarbonyl (Boc) protecting groups. This is a critical step to expose the two reactive aminooxy (-ONH₂) functionalities. This deprotection can be performed in one or two stages, allowing for either symmetrical or asymmetrical functionalization. For most fluorescence labeling applications, a one-step complete deprotection is utilized.
-
Fluorophore Conjugation: An aldehyde- or ketone-functionalized fluorescent dye is reacted with the deprotected linker. By controlling the stoichiometry (e.g., using a molar excess of the linker), a mono-conjugated linker-fluorophore probe can be synthesized, leaving one free aminooxy group for subsequent reaction.
-
Target Molecule Labeling: The target biomolecule (e.g., a protein) must first be modified to present a reactive carbonyl group (an aldehyde or ketone). A common method is the mild oxidation of carbohydrate moieties (e.g., on glycoproteins) using sodium meta-periodate (NaIO₄) to generate aldehydes.[4]
-
Oxime Ligation: The purified aminooxy-fluorophore probe is then incubated with the aldehyde-modified biomolecule. The aminooxy group on the probe reacts with the aldehyde on the target to form a stable covalent oxime bond, resulting in the final fluorescently labeled biomolecule.[5]
Data Presentation
Quantitative data and typical reaction conditions for the key steps in the fluorescence labeling protocol are summarized in the tables below.
Table 1: Boc Deprotection Reaction Conditions
| Parameter | Value | Reference(s) |
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [6] |
| TFA Concentration | 20-50% (v/v) | [6] |
| Temperature | 0°C to Room Temperature (20-25°C) | [6] |
| Reaction Time | 30 minutes - 2 hours | [6] |
| Monitoring | Thin Layer Chromatography (TLC) or LC-MS | [7] |
Table 2: Oxime Ligation Conditions for Fluorescence Labeling
| Parameter | Value | Reference(s) |
| pH | 6.0 - 7.5 | [6] |
| Catalyst (optional) | Aniline (B41778) or its derivatives (e.g., m-phenylenediamine) | [8] |
| Catalyst Concentration | 10 - 100 mM | [6] |
| Molar Ratio (Probe:Target) | 10 to 50-fold molar excess of aminooxy-fluorophore probe | [9] |
| Temperature | Room Temperature or 37°C | [6] |
| Reaction Time | 2 - 24 hours | [6] |
| Bond Stability (Half-life) | High stability at physiological pH (7.4) | [8][10] |
Table 3: Quantification of Labeling Efficiency
| Method | Principle | Key Parameters | Reference(s) |
| UV-Vis Spectroscopy | Absorbance measurements of the protein (at 280 nm) and the dye (at its λmax) | Molar extinction coefficients of protein and dye; Correction factor for dye absorbance at 280 nm | [11] |
| Mass Spectrometry | Mass shift analysis of the labeled vs. unlabeled protein | Mass of linker-fluorophore conjugate; Mass of protein | [12] |
| Fluorescence Correlation Spectroscopy | Analysis of fluorescence fluctuations to determine the concentration of fluorescent molecules | Diffusion time; Brightness per molecule | [13] |
Experimental Protocols
Protocol 1: Complete Boc Deprotection of this compound
This protocol describes the complete removal of both Boc protecting groups to yield the active, dual-aminooxy functionalized linker.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 20 mg/mL) in a round-bottom flask.
-
Acidification: Cool the flask in an ice bath (0°C). Slowly add an equal volume of TFA to the DCM solution (creating a 50% TFA v/v mixture).
-
Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS to confirm the complete consumption of the starting material.[7]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralization (Optional, if not using directly): Re-dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize residual acid, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker. The resulting product is often a TFA salt and can typically be used directly in the next step.
Protocol 2: Synthesis of Aminooxy-PEG4-Fluorophore Probe
This protocol details the conjugation of an aldehyde-functionalized fluorophore to one end of the deprotected, symmetrical linker.
Materials:
-
Deprotected Aminooxy-PEG4-CH2 linker (from Protocol 1)
-
Aldehyde-functionalized fluorescent dye (e.g., Aldehyde-Cy5)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.0)
-
Aniline (optional, as catalyst)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolution: Dissolve the deprotected linker in the reaction buffer. Dissolve the aldehyde-functionalized dye in a minimal amount of a compatible organic solvent (like DMSO) before diluting it into the reaction buffer.
-
Stoichiometry: To favor the formation of a mono-conjugated product, use a molar excess of the deprotected linker relative to the fluorescent dye (e.g., a 5:1 molar ratio of linker to dye).
-
Ligation Reaction: Combine the linker and dye solutions in a reaction vessel. If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the mono-conjugated aminooxy-PEG4-fluorophore probe from excess linker and unconjugated dye using reverse-phase HPLC. Collect and pool the fractions corresponding to the desired product.
Protocol 3: Fluorescent Labeling of a Target Protein
This protocol describes the generation of aldehyde groups on a glycoprotein (B1211001) and the subsequent conjugation with the purified aminooxy-PEG4-fluorophore probe.
Materials:
-
Target glycoprotein (e.g., an antibody)
-
Oxidation Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Quenching solution (e.g., 1 M glycerol (B35011) or ethylene (B1197577) glycol)
-
Purified aminooxy-PEG4-fluorophore probe (from Protocol 2)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.4)
-
Size-exclusion chromatography (SEC) column (e.g., desalting column)
Procedure:
-
Protein Preparation: Buffer exchange the target glycoprotein into the cold Oxidation Buffer to a concentration of 2-5 mg/mL.
-
Aldehyde Generation:
-
Quenching: Stop the oxidation reaction by adding the quenching solution to consume excess periodate. Incubate for 10 minutes on ice.
-
Purification of Oxidized Protein: Immediately remove excess quenching agent and byproducts by passing the solution through a desalting column pre-equilibrated with the Coupling Buffer.
-
Oxime Ligation:
-
To the purified, aldehyde-modified protein, add the aminooxy-PEG4-fluorophore probe to achieve a 20- to 50-fold molar excess.
-
If desired, add an aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Final Purification: Remove excess, unreacted aminooxy-fluorophore probe using a desalting or SEC column.
-
Characterization: Determine the Degree of Labeling (DOL) or F/P ratio using UV-Vis spectroscopy by measuring the absorbance at 280 nm and the λmax of the fluorophore.[11] Confirm successful conjugation by SDS-PAGE (observing a mass shift) and/or mass spectrometry.
Visualizations
Caption: Deprotection pathway of the symmetrical linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PEG-fluorochrome shielding approach for targeted probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05351E [pubs.rsc.org]
- 13. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Crosslinking Strategies using Aminooxy-PEG4-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminooxy-PEG4-CH2-Boc is a heterobifunctional linker integral to the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] This linker is designed with distinct functional ends separated by a hydrophilic tetraethylene glycol (PEG) spacer. The aminooxy group (-ONH₂) serves as a highly reactive nucleophile that specifically and efficiently reacts with aldehydes and ketones to form a stable oxime bond.[3] This bioorthogonal reaction is a cornerstone of chemoselective ligation in complex biological environments. The other end of the linker features a Boc-protected amine (tert-butyloxycarbonyl), which provides a stable protecting group that can be readily removed under mild acidic conditions, allowing for controlled, sequential conjugation strategies.[1][3] The PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugate, which is advantageous in biological applications for preventing aggregation and improving pharmacokinetic profiles.[3][4]
Core Applications
The unique architecture of this compound allows for a two-step conjugation strategy, making it a versatile tool for:
-
PROTAC Synthesis : The linker connects a target protein ligand and an E3 ligase ligand. The stepwise conjugation capability is ideal for this application.[3]
-
Antibody-Drug Conjugate (ADC) Development : It facilitates the attachment of cytotoxic payloads to antibodies.[5]
-
Surface Modification : Used to functionalize surfaces of nanoparticles, hydrogels, and other materials for the immobilization of biomolecules.[6][7]
-
Peptide and Protein Modification : Enables the introduction of a reactive aminooxy group at a defined location on a biomolecule.[7][8]
Data Presentation
Physicochemical and Technical Data
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | [3][] |
| Synonyms | Aminooxy-PEG4-C2-NH-Boc | [3][] |
| Molecular Formula | C15H32N2O7 | [] |
| Molecular Weight | 352.43 g/mol | [] |
| Appearance | Pale Yellow or Colorless Oily Matter | [] |
| Purity | ≥95% | [] |
| Storage | Store at 2-8°C | [] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [10] |
General Reaction Conditions for Boc Deprotection
| Parameter | Value | Reference(s) |
| TFA Concentration | 20-50% in Dichloromethane (DCM) | [1][3] |
| Temperature | 0°C to Room Temperature (20-25°C) | [1][3] |
| Reaction Time | 30 minutes - 2 hours | [1][3] |
| Scavenger (optional) | Triisopropylsilane (TIS) | [3] |
Typical Reaction Conditions for Oxime Ligation
| Parameter | Value | Reference(s) |
| pH | 6.0 - 7.5 (catalyzed) | [1] |
| Catalyst | Aniline (B41778) or its derivatives | [1][11] |
| Catalyst Concentration | 10-100 mM | [1][11] |
| Temperature | Room Temperature or 37°C | [1][11] |
| Reaction Time | 2-24 hours | [1][11] |
| Molar Excess of Linker | 1.5-5 equivalents | [1] |
Experimental Protocols
The overall experimental workflow involves a two-step process: first, the deprotection of the Boc group to reveal the reactive amine, followed by the oxime ligation to a molecule containing an aldehyde or ketone.
Caption: Overall experimental workflow for bioconjugation.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the terminal amine.[3]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated sodium bicarbonate solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Caption: Step-by-step workflow for the Boc deprotection protocol.
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.[3]
-
Slowly add TFA to the solution. A typical concentration is 25-50% TFA in DCM. If the substrate is sensitive to cationic species, add TIS as a scavenger.[3]
-
Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[3]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected amine (often as a TFA salt) can be used directly in the next step.[3]
-
For neutralization, re-dissolve the residue in DCM. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG linker.[1]
Protocol 2: Oxime Ligation
This protocol details the conjugation of the deprotected aminooxy linker to a molecule containing an aldehyde or ketone.[1]
Materials:
-
Deprotected Aminooxy-PEG4-CH2 linker (from Protocol 1)
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.0-7.5
-
Aniline (optional, as catalyst)
-
Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Caption: Step-by-step workflow for the oxime ligation protocol.
Procedure:
-
Prepare a stock solution of your aldehyde- or ketone-functionalized molecule in the chosen reaction buffer.
-
Dissolve the deprotected Aminooxy-PEG4-CH2 linker in the same buffer. An organic co-solvent may be used if solubility is an issue, but the final concentration should be kept low (typically <10%).[1]
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the deprotected Aminooxy-PEG4-CH2 linker (1.5-5 equivalents).[1]
-
If using a catalyst, add an aniline stock solution to a final concentration of 10-100 mM. Adjust the final volume with the reaction buffer.[1]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle stirring.[1]
-
The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.[1]
-
Once the reaction is complete, purify the conjugate using a suitable method. For proteins, size-exclusion chromatography is often used to remove excess PEG linker. For smaller molecules, reverse-phase HPLC is typically employed.[1]
Application Example: PROTAC Synthesis
This compound is an ideal linker for synthesizing PROTACs. The stepwise conjugation allows for the sequential attachment of a ligand for the target protein and a ligand for an E3 ubiquitin ligase.
Caption: A logical workflow for synthesizing a PROTAC.[3]
The bifunctional nature of the linker facilitates the creation of a molecule that can bring a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Catalyst Selection for Oxime Ligation with Aminooxy-PEG4-CH2-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the selection of appropriate catalysts for oxime ligation reactions involving Aminooxy-PEG4-CH2-Boc. It includes a comprehensive overview of the reaction mechanism, a comparison of commonly used catalysts with supporting quantitative data, and detailed experimental protocols for researchers in chemical biology and drug development.
Introduction to Oxime Ligation
Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that forms a stable oxime bond between an aminooxy group and an aldehyde or ketone.[1][2] This reaction is widely utilized for the site-specific modification of biomolecules such as proteins, peptides, and nucleic acids due to its efficiency under mild, aqueous conditions.[1][2] The use of a polyethylene (B3416737) glycol (PEG) linker, such as in this compound, can enhance the solubility, stability, and pharmacokinetic properties of the resulting bioconjugates.[3]
The reaction proceeds optimally under slightly acidic conditions (pH 4-5).[1][2] However, for applications involving sensitive biological molecules, the reaction is often performed at a neutral pH (pH 7), which significantly slows down the reaction rate.[4] To overcome this limitation, nucleophilic catalysts are employed to accelerate the ligation.[1][4]
Mechanism of Oxime Ligation and Catalysis
The formation of an oxime bond involves a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[1]
-
Dehydration: This intermediate then undergoes an acid-catalyzed dehydration to form the stable C=N-O oxime bond.[1]
At neutral pH, the dehydration step is slow. Nucleophilic catalysts, such as aniline (B41778) and its derivatives, accelerate the reaction by forming a more reactive intermediate. The catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base, which is more susceptible to attack by the aminooxy-containing molecule.[4][5]
References
Troubleshooting & Optimization
Troubleshooting low yield in Aminooxy-PEG4-CH2-Boc conjugation reactions
Technical Support Center: Aminooxy-PEG4-CH2-Boc Conjugation
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields in this compound conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the two main stages of conjugation: Boc deprotection and oxime ligation.
Issue 1: Low Yield After Boc Deprotection Step
-
Q1: My LC-MS analysis shows a significant amount of starting material remaining after the Boc deprotection step. What could be the cause?
-
A1: Incomplete Boc deprotection is a common reason for low final yield, as the reactive aminooxy group is never exposed.[1][2] This can be attributed to several factors:
-
Insufficient Acid Strength: The concentration of trifluoroacetic acid (TFA) may be too low. A concentration of 20-50% (v/v) TFA in dichloromethane (B109758) (DCM) is typically recommended.[2][3][4][5]
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. Most protocols suggest 30 to 120 minutes at room temperature.[4][5][6][7]
-
Poor Solubility: Ensure your Boc-protected starting material is fully dissolved in the reaction solvent.[2][8]
-
Degraded Acid: The TFA used for deprotection should be fresh and of high purity.
-
-
Issue 2: Low Yield in the Final Oxime Ligation Step
-
Q2: The Boc deprotection appears complete, but the final oxime conjugation yield is low. Why is this happening?
-
A2: Several factors critically influence the efficiency of oxime bond formation.[9] The most common culprits are outlined below.
-
-
Q3: How important is the pH of my reaction buffer for oxime ligation?
-
A3: The reaction pH is highly critical.[9][10]
-
Uncatalyzed Reactions: The optimal pH is slightly acidic, typically between 4.5 and 5.5.[7][9][11][12] This pH facilitates the rate-limiting dehydration of the hemiaminal intermediate.[9][10]
-
Catalyzed Reactions: When working with biomolecules that are sensitive to acidic conditions, the reaction can be performed at a neutral pH (6.5-7.5) in the presence of a nucleophilic catalyst.[7][8][11] Reaction rates are significantly slower at neutral pH without a catalyst.[9][13]
-
-
-
Q4: Should I use a catalyst? Which one is most effective?
-
A4: Yes, using a catalyst is highly recommended, especially for reactions at or near neutral pH, as it can dramatically increase the reaction rate.[9][11][14]
-
Aniline (B41778) is a commonly used catalyst, typically at a concentration of 10-100 mM.[8][11]
-
Aniline derivatives such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have been shown to be more effective than aniline.[15][16][17] At pH 7, pPDA was found to increase the rate of a model PEGylation reaction by 120-fold compared to the uncatalyzed reaction, and was 19-fold faster than the equivalent aniline-catalyzed reaction.[7][15]
-
-
-
Q5: My Aminooxy-PEG4 reagent has been in storage for a while. Could it have degraded?
-
A5: Yes, the deprotected aminooxy group is highly reactive and can degrade over time.[11][12]
-
Storage: Reagents should be stored desiccated at -20°C for long-term stability.[12] Before use, allow the vial to warm completely to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[7][9]
-
Solvent Purity: Avoid using solvents that may contain carbonyl contaminants, such as acetone, as the aminooxy group will react with them.[11][18] It is best to use freshly deprotected material immediately in the conjugation step.[8]
-
-
-
Q6: I am still observing a slow reaction and low yield. What other parameters can I optimize?
-
A6: If pH, catalysis, and reagent quality have been addressed, consider the following:
-
Stoichiometry: Use a molar excess of the aminooxy-PEG reagent to drive the reaction to completion. A 5- to 20-fold excess is a common starting point.[7][9]
-
Reactant Concentration: Low reactant concentrations can lead to slow kinetics.[9] If possible, increase the concentration of your reactants.[8][11]
-
Reaction Time and Temperature: Oxime ligations can be slow, sometimes requiring incubation for 2-24 hours at room temperature or 37°C.[3][9]
-
Reactivity of the Carbonyl: Ketones are generally less reactive than aldehydes in oxime ligation.[8][19] If you are using a ketone, you may need longer reaction times or a more efficient catalyst.
-
-
-
Q7: My final product shows multiple peaks on HPLC. What could be the cause?
-
A7: The formation of E/Z stereoisomers of the C=N oxime bond is common and can lead to peak splitting in HPLC analysis.[11] For many applications, this isomeric mixture does not affect the biological activity of the conjugate.[11] If separation is required, optimization of HPLC conditions will be necessary.
-
Quantitative Data on Reaction Conditions
The following tables summarize typical parameters for successful conjugation. Optimization for specific substrates is often necessary.
Table 1: Boc Deprotection Reaction Parameters
| Parameter | Recommended Value | Notes | Source(s) |
|---|---|---|---|
| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Ensure anhydrous DCM and fresh TFA. | [3][4] |
| TFA Concentration | 20 - 50% (v/v) | Higher concentrations may be needed for less labile substrates. | [2][5][20] |
| Temperature | 0°C to Room Temperature (20-25°C) | Start at 0°C to control potential side reactions with sensitive substrates. | [5][20] |
| Reaction Time | 30 - 120 minutes | Monitor reaction progress by LC-MS or TLC to determine completion. | [3][4][7] |
| Scavenger | Triisopropylsilane (B1312306) (TIS), 2.5-5% (v/v) | Recommended if the molecule to be conjugated is sensitive to acid-catalyzed degradation. |[2][3] |
Table 2: Oxime Ligation Reaction Parameters
| Parameter | Recommended Value | Notes | Source(s) |
|---|---|---|---|
| pH (Uncatalyzed) | 4.5 - 5.5 | Optimal for facilitating the reaction without a catalyst. May not be suitable for acid-sensitive biomolecules. | [9][11][12] |
| pH (Catalyzed) | 6.5 - 7.5 | Allows for efficient ligation under physiological conditions, preserving the integrity of most biomolecules. | [7][8][11] |
| Catalyst | Aniline, m-phenylenediamine (mPDA), p-phenylenediamine (pPDA) | mPDA and pPDA are generally more efficient than aniline. | [15][16][17] |
| Catalyst Concentration | 10 - 100 mM | Higher catalyst concentrations can further accelerate the reaction rate. | [8][14] |
| Molar Excess of PEG Reagent | 5 - 20 equivalents | A molar excess helps to drive the reaction towards the product. | [7][9] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate but may impact biomolecule stability. | [5][9] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |[3][9][21] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve the Boc-Aminooxy-PEG4-CH2-Boc linker in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[2][3]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[3][5] If your molecule contains acid-sensitive groups, consider adding a scavenger like triisopropylsilane (TIS) at 2.5-5% (v/v).[2][3]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[4][5] Monitor the reaction for completeness using LC-MS or TLC.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator.[3][4]
-
Residue Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[3][4] The resulting deprotected aminooxy-PEG linker should be used immediately for the best results.[7][8]
Protocol 2: Oxime Ligation with an Aldehyde/Ketone-Containing Molecule
-
Buffer Preparation: Prepare a reaction buffer at the desired pH. For catalyzed reactions at neutral pH, a 0.1 M sodium phosphate (B84403) buffer at pH 7.0 is suitable.[3] For uncatalyzed reactions, a 0.1 M acetate (B1210297) buffer at pH 4.5 can be used.[1][6]
-
Reactant Preparation: Dissolve your aldehyde or ketone-containing molecule in the prepared reaction buffer. Dissolve the freshly deprotected Aminooxy-PEG4 linker from Protocol 1 in the same buffer.[3]
-
Catalyst Addition (if applicable): If performing the reaction at neutral pH, add a catalyst. Prepare a stock solution of aniline or m-phenylenediamine (mPDA) and add it to the reaction mixture to a final concentration of 10-100 mM.[8][22]
-
Conjugation: Add the deprotected Aminooxy-PEG4 linker solution to the aldehyde/ketone-containing molecule solution. A 5- to 20-fold molar excess of the PEG linker is recommended as a starting point.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation.[3][4] The optimal time should be determined empirically by monitoring the reaction progress.
-
Analysis: Monitor the formation of the conjugate product using appropriate analytical techniques such as SDS-PAGE (for proteins, which will show a molecular weight shift), RP-HPLC, or LC-MS.[3][9]
Protocol 3: Purification of the Final Conjugate
-
Method Selection: The choice of purification method depends on the properties of the final conjugate. Common methods include Size Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC), and dialysis.[6][23]
-
Size Exclusion Chromatography (SEC): This is a highly effective method for removing unreacted low-molecular-weight reagents, such as excess PEG linker and catalyst, from larger biomolecule conjugates like proteins.[4][6][] Equilibrate the SEC column (e.g., a desalting column) with the desired final storage buffer and load the reaction mixture.[6]
-
Reverse-Phase HPLC (RP-HPLC): For smaller molecule conjugates, RP-HPLC provides high-resolution purification.[23] Develop a suitable gradient method to separate the product from starting materials and impurities.[23][25]
-
Fraction Analysis: Collect fractions and analyze their purity using an appropriate analytical method. Pool the pure fractions containing the desired conjugate.[23]
-
Solvent Removal: Remove the solvent from the pooled fractions by lyophilization or rotary evaporation to obtain the purified product.[23]
Visualized Workflows and Mechanisms
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting workflow for low yield in conjugation reactions.
Aniline-Catalyzed Oxime Ligation Mechanism
Caption: Mechanism of aniline-catalyzed oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation During Aminooxy-PEG4-CH2-Boc Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation during bioconjugation reactions involving Aminooxy-PEG4-CH2-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during conjugation with this compound?
Aggregation during the conjugation process is a multifaceted issue stemming from several factors that compromise the stability of the biomolecule. Key causes include:
-
Increased Hydrophobicity: The cytotoxic payloads often used in drug conjugates are highly hydrophobic.[1] When attached to a protein, they can create hydrophobic patches on the surface, leading to self-association as the molecules attempt to minimize contact with the aqueous environment.[1][2]
-
Protein Instability in Reaction Buffer: The conjugation chemistry may require buffer conditions, such as a specific pH or ionic strength, that are not ideal for the stability of your particular protein, causing it to unfold and aggregate.[3][4]
-
High Protein Concentration: At high concentrations, the close proximity of protein molecules increases the probability of intermolecular interactions that can initiate aggregation.[2][4]
-
Over-labeling: Excessive modification of a protein's surface residues can alter its net charge and physicochemical properties, reducing its solubility and leading to aggregation.[2][5]
-
Presence of Organic Co-solvents: Protocols may require the use of organic co-solvents like DMSO or DMF to dissolve hydrophobic reagents, which can cause proteins to precipitate.[3][6]
Q2: How does the Boc (tert-butyloxycarbonyl) protecting group contribute to aggregation?
The tert-butyloxycarbonyl (Boc) group is hydrophobic.[5] While it is essential for the two-step conjugation strategy, its presence on the PEG linker prior to deprotection increases the overall hydrophobicity of the intermediate conjugate. This is particularly relevant when higher labeling ratios are targeted, as the accumulation of multiple hydrophobic Boc groups on the protein surface can promote aggregation.[5] Careful control over the degree of labeling is crucial to mitigate this effect.
Q3: What is the optimal pH for this conjugation, and how does it relate to aggregation?
The pH of the reaction buffer is a critical parameter that involves a trade-off between reaction efficiency and protein stability.
-
Oxime Ligation pH: The formation of the stable oxime bond between the aminooxy group and a carbonyl (aldehyde or ketone) is most efficient in a mildly acidic buffer, typically around pH 4.0-5.0.[3][7]
-
Protein Stability: Many proteins are not stable in acidic conditions and may be prone to aggregation.[3][8] Proteins are often least soluble at their isoelectric point (pI), so conducting the reaction at a pH at least one unit away from the pI is recommended.[5]
-
Catalyzed Neutral pH Reaction: To maintain protein stability, the reaction can be performed at a neutral pH (6.5-7.5).[3] However, the reaction rate is significantly slower at this pH.[8] To achieve a practical reaction rate, the use of a nucleophilic catalyst, such as aniline (B41778) or its more efficient derivatives (e.g., m-phenylenediamine), is highly recommended.[3][8][9]
Q4: How can I detect and quantify aggregation in my sample?
Several analytical techniques are commonly used to monitor and quantify both soluble and insoluble aggregates:
-
Size-Exclusion Chromatography (SEC): This is a widely used and powerful method to separate and quantify monomers, dimers, and larger soluble aggregates based on their size.[2][10]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of larger aggregates and measures the size distribution of particles in a solution.[2][10]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) indicates the presence of light-scattering insoluble aggregates, providing a measure of turbidity.[2][10]
-
Visual Inspection: The simplest method is to check for any visible signs of precipitation or cloudiness in the reaction mixture.[4][10]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation or turbidity observed upon adding the PEG reagent. | High local concentration of the reagent. | Add the PEG reagent solution dropwise or in smaller aliquots to the protein solution while gently stirring to avoid localized high concentrations.[4][5] |
| Suboptimal buffer conditions (pH, ionic strength). | Perform a buffer screening experiment to identify the optimal pH and ionic strength that maintains your protein's stability.[4][10] | |
| High protein concentration. | Reduce the protein concentration. A starting point of 1-2 mg/mL is often recommended when aggregation is an issue.[4][5] | |
| Gradual increase in aggregation during the reaction. | Over-labeling of the protein. | Reduce the molar excess of the this compound reagent. Perform a titration with varying molar ratios (e.g., 1:1, 5:1, 10:1) to find the optimal balance between labeling efficiency and stability.[4][5] |
| Elevated reaction temperature. | Lower the reaction temperature to 4°C. This will slow the rate of aggregation, though it may also require a longer incubation time for the conjugation reaction.[4][5] | |
| Protein instability over time. | Add stabilizing excipients to the reaction buffer. Common examples include osmolytes (sucrose, glycerol), amino acids (arginine, glycine), or non-ionic surfactants (Tween-20).[2] | |
| Aggregation observed after the deprotection step. | Harsh deprotection conditions. | The use of strong acids like Trifluoroacetic acid (TFA) for Boc deprotection can cause protein denaturation. Optimize the TFA concentration (starting with a low percentage, e.g., 5%) and minimize the incubation time.[11] |
| Product aggregates after purification or during storage. | Inefficient removal of unreacted hydrophobic components. | Ensure your purification method, such as SEC, effectively removes all unreacted hydrophobic linkers or payloads that can induce aggregation over time.[1] |
| Suboptimal storage buffer. | The final storage buffer should be optimized for long-term stability. This may require screening different buffer compositions and including cryoprotectants or other stabilizing excipients. |
Data Presentation: Reaction Parameter Optimization
Successful conjugation without aggregation requires careful optimization of reaction conditions. The table below summarizes typical starting points and ranges for key parameters.
| Parameter | Typical Starting Point | Recommended Range for Optimization | Rationale & Key Considerations |
| Protein Concentration | 5 mg/mL | 1 - 10 mg/mL | High concentrations can promote aggregation; reduce to 1-2 mg/mL if issues arise.[3][4][5] |
| PEG Reagent Molar Excess | 10 equivalents | 5 - 20 equivalents | A molar excess drives the reaction, but over-labeling can cause aggregation. Titration is recommended.[3][8] |
| Catalyst Concentration (for neutral pH) | 50 mM Aniline derivative | 10 - 100 mM | Required to accelerate the reaction at neutral pH. m-Phenylenediamine (B132917) is often more effective than aniline.[3] |
| Reaction pH | 7.0 | 6.5 - 7.5 (catalyzed) or 4.0 - 5.0 (uncatalyzed) | Balance reaction kinetics with protein stability. Neutral pH is generally safer for proteins but requires a catalyst.[3][7] |
| Temperature | Room Temperature | 4°C - 37°C | Lower temperatures can reduce aggregation but will slow the reaction rate, requiring longer incubation.[4][6] |
| Reaction Time | 4 hours | 2 - 24 hours | Dependent on all other parameters. Monitor reaction progress to determine the optimal time.[3] |
Experimental Protocols
Protocol 1: Buffer Optimization to Minimize Aggregation
This protocol outlines a method for screening buffer conditions to identify those that best maintain protein stability.
-
Materials:
-
Protein of interest
-
A series of buffers with varying pH values (e.g., phosphate, Tris, citrate)
-
Stock solution of NaCl
-
96-well microplate
-
Plate reader capable of measuring absorbance at 350 nm
-
-
Methodology:
-
pH Screening:
-
Prepare a series of buffers with pH values ranging from 6.0 to 8.5 in 0.5 pH unit increments.
-
In a 96-well plate, dilute the protein to its target conjugation concentration in each buffer.
-
Incubate the plate at the intended conjugation temperature for a set period (e.g., 2, 4, 8, and 24 hours).[10]
-
At each time point, measure the absorbance at 350 nm to assess turbidity.[10]
-
-
Ionic Strength Screening:
-
Using the optimal pH identified above, prepare a series of buffers with varying NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).[4]
-
Repeat the incubation and turbidity measurement steps as described for the pH screening.
-
-
Data Analysis:
-
Plot the turbidity (A350) against pH and ionic strength.
-
Select the buffer conditions that result in the lowest level of turbidity for your conjugation reaction. For a more detailed analysis of soluble aggregates, promising conditions can be further analyzed by DLS or SEC.[10]
-
-
Protocol 2: General this compound Conjugation Protocol
This protocol provides a general starting point. Optimization is critical for each specific application. This protocol assumes the biomolecule already contains a reactive aldehyde or ketone.
-
Materials:
-
Aldehyde- or ketone-containing biomolecule
-
This compound
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0, optimized from Protocol 1)
-
Catalyst Stock Solution (e.g., 1 M m-phenylenediamine in water, freshly prepared)
-
Quenching reagent (optional, e.g., acetone)
-
Purification system (e.g., SEC column)
-
-
Methodology:
-
Prepare Reactants: Dissolve the biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL). Dissolve the this compound in the reaction buffer (a small amount of DMSO can be used for initial dissolution if necessary).
-
Initiate Reaction: Add the this compound solution to the biomolecule solution to achieve a 5- to 20-fold molar excess.[3]
-
Add Catalyst: Add the catalyst stock solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubation: Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle mixing. The optimal time should be determined empirically by monitoring the reaction.
-
Quenching (Optional): To consume unreacted aminooxy groups, add an excess of a small molecule like acetone (B3395972) and incubate for an additional 30-60 minutes.[3]
-
Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove excess PEG reagent and catalyst.
-
Characterization: Analyze the purified conjugate by SDS-PAGE (to observe the molecular weight shift), mass spectrometry (to confirm identity), and SEC (to assess purity and aggregation).[12]
-
Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
-
Materials:
-
SEC column appropriate for the molecular weight range of the protein and its potential aggregates
-
HPLC system with a UV detector
-
Mobile Phase (e.g., 150 mM sodium phosphate, pH 7.0)
-
Bioconjugate sample
-
0.22 µm syringe filter (low protein binding)
-
-
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.[2]
-
Sample Preparation: Filter the bioconjugate sample through a 0.22 µm filter to remove any large, insoluble aggregates.[2]
-
Injection: Inject a defined volume of the filtered sample onto the equilibrated column.
-
Data Acquisition: Run the mobile phase at a constant flow rate and monitor the column eluate at a suitable wavelength (e.g., 280 nm for proteins).
-
Data Analysis: Integrate the area under each peak corresponding to high molecular weight aggregates, dimers, and the desired monomeric conjugate. Calculate the percentage of aggregates by dividing the aggregate peak area by the total area of all peaks.[2]
-
Visualizations
Caption: Troubleshooting workflow for addressing aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stability issues with Aminooxy-PEG4-CH2-Boc conjugates and solutions
Welcome to the technical support center for Aminooxy-PEG4-CH2-Boc and related conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stability, handling, and troubleshooting during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It features an aminooxy group (-ONH2) protected by a tert-butyloxycarbonyl (Boc) group at one end, and a second Boc-protected amine attached via a methylene (B1212753) group at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PEG spacer enhances hydrophilicity and provides flexibility.[1] Its primary application is in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker to connect a target protein ligand and an E3 ligase ligand.[1][2]
Q2: What are the main stability concerns for this compound conjugates?
A2: The primary stability issue is the acid-lability of the Boc (tert-butyloxycarbonyl) protecting group.[3][4] Exposure to acidic conditions (pH < 7) will cleave the Boc group, exposing the reactive aminooxy group.[3] While the PEG chain is generally stable, it can be susceptible to oxidation under harsh conditions. The aminooxy group itself is also reactive and can degrade over time, especially in solution.[5][6] Therefore, proper storage and handling are critical to maintain the integrity of the conjugate.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to prevent degradation. The recommended conditions are summarized in the table below. It is always best to use freshly prepared solutions.[6][7]
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term (months to years) | Store in a tightly sealed container, protected from moisture and light.[8][9] |
| In Anhydrous Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Warm to room temperature before opening.[6][8] |
| In Anhydrous Solvent (e.g., DMSO) | -20°C | Up to 1 month | Suitable for short-term storage.[6][8] |
Q4: How stable is the oxime bond formed after conjugation?
A4: The oxime bond (C=N-O), formed by the reaction of the aminooxy group with an aldehyde or ketone, is significantly more stable than corresponding imine or hydrazone linkages, especially at physiological pH.[6][10][11] However, the linkage can be susceptible to hydrolysis under strongly acidic conditions.[6] For long-term storage of the final conjugate, maintaining a neutral to slightly basic buffer (pH 7-8.5) is recommended.[6]
Troubleshooting Guides
Problem 1: Low or No Yield During Oxime Ligation
Q: I am seeing a very low yield for my final conjugated product. What are the possible causes and how can I troubleshoot this?
A: Low conjugation yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting the problem.
-
Degraded Aminooxy Reagent: The aminooxy group is sensitive. Improper or prolonged storage can lead to degradation.[9]
-
Suboptimal Reaction pH: The rate of oxime bond formation is highly pH-dependent.
-
Solution: The optimal pH for uncatalyzed oxime ligation is slightly acidic, typically between 4.5 and 6.5.[9][12] However, many biomolecules are not stable at this pH. For reactions at or near neutral pH (6.5-7.5), the use of a catalyst like aniline (B41778) is highly recommended to accelerate the reaction rate.[9][13] Perform small-scale experiments to determine the optimal pH for your specific molecules.[6]
-
-
Inefficient Boc Deprotection: Incomplete removal of the Boc group will result in a non-reactive linker.
-
Low Reactivity of the Carbonyl Group: Ketones are generally less reactive than aldehydes, and steric hindrance around the carbonyl group can slow the reaction.[12]
Problem 2: Appearance of Unexpected Side Products After Boc Deprotection
Q: After the Boc deprotection step, my LC-MS analysis shows multiple unexpected peaks. What could be causing these side products?
A: The formation of side products during Boc deprotection is often related to the reaction conditions and the stability of your molecule.
-
Alkylation by Tert-butyl Cations: The cleavage of the Boc group generates reactive tert-butyl cations, which can modify other nucleophilic residues (e.g., tryptophan, methionine) on your molecule.[14]
-
Solution: Add a "scavenger" to the deprotection reaction mixture. Common scavengers like triisopropylsilane (B1312306) (TIS) (typically 2.5-5% v/v) can trap the tert-butyl cations and prevent side reactions.[14][15]
-
-
Degradation of Other Acid-Labile Groups: If your target molecule contains other functional groups sensitive to acid, they may be degraded during the Boc deprotection step.
-
Solution: Use the mildest effective acidic conditions. This could involve lowering the concentration of TFA, reducing the reaction time, or performing the reaction at a lower temperature (e.g., 0°C).[15]
-
-
PEG Chain Degradation: While generally stable, prolonged exposure to very harsh acidic conditions can potentially lead to the degradation of the PEG linker itself.[14]
-
Solution: Minimize reaction times and avoid overly harsh conditions. Monitor the reaction closely to stop it as soon as the deprotection is complete.[14]
-
Visualizing the Troubleshooting Process
The following flowchart outlines a decision-making process for troubleshooting low conjugation yield.
Caption: Troubleshooting flowchart for low oxime ligation yield.
Experimental Protocols
Protocol 1: Stability Assessment of Boc-Protected Conjugate
This protocol provides a framework for evaluating the stability of the Boc-protected conjugate in aqueous buffers.
Materials:
-
This compound conjugate
-
Aqueous buffers at various pH values (e.g., pH 4.0, 7.4, 9.0)[16]
-
Anhydrous DMSO
-
Temperature-controlled incubators (e.g., 4°C, 25°C, 37°C)[16]
-
HPLC or LC-MS system with a suitable column (e.g., C18)[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the conjugate in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution into the different aqueous buffers to a final known concentration. Ensure the final DMSO concentration is low (e.g., <5%) to minimize its effect.[16]
-
Incubation: Aliquot the test solutions into vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the vials in the respective temperature-controlled incubators.[16]
-
Sample Analysis: At each time point, retrieve a vial from each condition. If necessary, quench any further degradation by neutralizing the pH. Analyze the sample immediately by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the intact parent conjugate at each time point. Calculate the percentage of the remaining conjugate relative to the T=0 time point to determine the degradation rate.[5]
Protocol 2: Boc Group Deprotection
This protocol describes a general procedure for removing the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)[4]
-
Trifluoroacetic acid (TFA)[4]
-
Triisopropylsilane (TIS) (optional scavenger)[15]
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[15]
-
Cooling: Cool the solution to 0°C in an ice bath.[15]
-
Acid Addition: Slowly add TFA to a final concentration of 20-50% (v/v).[15] If the substrate is sensitive to tert-butyl cations, add TIS (2.5-5% v/v) as a scavenger.[14]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until completion (typically 1-2 hours).[4]
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual acid, co-evaporate with DCM several times.[1] The resulting deprotected amine salt can often be used directly in the next step without further purification.[14]
Visualizing the General Experimental Workflow
Caption: General workflow for sequential bioconjugation.
Visualizing the Primary Degradation Pathway
The primary stability concern is the acid-catalyzed cleavage of the Boc protecting group.
Caption: Acid-catalyzed deprotection of the Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Overcoming steric hindrance in Aminooxy-PEG4-CH2-Boc labeling
Welcome to the technical support center for Aminooxy-PEG4-CH2-Boc labeling. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Here, you will find detailed information to help you overcome common challenges, particularly those related to steric hindrance, and optimize your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a heterobifunctional linker molecule. It contains a Boc-protected aminooxy group and a Boc-protected amine, connected by a 4-unit polyethylene (B3416737) glycol (PEG) chain. Its primary use is in bioconjugation, where, after deprotection, the aminooxy group can react with an aldehyde or ketone on a target molecule (like a protein, peptide, or small molecule) to form a stable oxime bond. The other end can be deprotected to reveal a primary amine for further conjugation. This linker is frequently used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1]
Q2: What is steric hindrance in the context of this compound labeling?
A2: Steric hindrance occurs when the bulky nature of the molecules involved in a reaction prevents the reactive groups from coming together effectively. In the case of this compound labeling, this can happen if the target aldehyde or ketone group on your molecule is located in a crowded or difficult-to-access area. This can significantly slow down the reaction or reduce the final yield of your desired product.
Q3: What are the signs that steric hindrance might be affecting my labeling reaction?
A3: Common indicators of steric hindrance include:
-
Low or no yield: The amount of labeled product is much lower than expected.
-
Slow reaction rate: The reaction takes a very long time to proceed or does not go to completion.
-
Reaction with ketones is particularly slow: Ketones are inherently less reactive than aldehydes due to greater steric bulk around the carbonyl group, making them more susceptible to hindrance effects.[1]
-
Incomplete conjugation: Even with an excess of the labeling reagent, a significant portion of the target molecule remains unlabeled.
Q4: How does the PEG4 linker in this compound help with steric hindrance?
A4: The polyethylene glycol (PEG) linker acts as a flexible spacer. This spacer increases the distance between the reactive aminooxy group and the core of the labeling reagent, allowing it to "reach" into sterically crowded environments more effectively. The flexibility of the PEG chain also allows the reactive group to orient itself optimally for reaction with a hindered carbonyl group.
Troubleshooting Guides
Issue 1: Low or No Labeling Yield
This is one of the most common issues and can be particularly prevalent when dealing with sterically hindered substrates.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Increase Reaction Time and/or Temperature: For sterically hindered ketones, extending the reaction time to 24-48 hours and increasing the temperature to 37°C can improve yields.[1] 2. Use a More Potent Catalyst: Switch from aniline (B41778) to a more efficient catalyst like m-phenylenediamine (B132917) (mPDA) or p-phenylenediamine (B122844) (pPDA), which can significantly accelerate the reaction, especially for ketones.[2] 3. Optimize Reactant Concentration: Increasing the concentration of the this compound linker (e.g., using a 1.5 to 5-fold molar excess) can help drive the reaction forward. |
| Incomplete Boc Deprotection | 1. Verify Deprotection: Confirm the complete removal of the Boc protecting group using analytical methods like LC-MS.[1] 2. Ensure Complete TFA Removal: Residual trifluoroacetic acid (TFA) from the deprotection step can interfere with the subsequent ligation. Ensure it is thoroughly removed, for example, by washing with a saturated NaHCO₃ solution. |
| Suboptimal pH | 1. Adjust pH: For uncatalyzed reactions, a slightly acidic pH of 4.5-5.5 is optimal. For catalyzed reactions at neutral pH (which is often required for sensitive biomolecules), ensure the buffer has sufficient capacity to maintain the pH. |
| Inactive Reagents | 1. Use Freshly Deprotected Linker: The deprotected aminooxy group is highly reactive and should be used promptly. 2. Check Carbonyl Integrity: Ensure the aldehyde or ketone on your target molecule has not degraded or oxidized. |
Issue 2: Slow Reaction Rate
Even if the reaction eventually yields the product, a slow rate can be problematic, especially with sensitive biomolecules.
| Catalyst Comparison for Oxime Ligation | Relative Rate Enhancement (Compared to uncatalyzed at pH 7) | Optimal Concentration |
| None | 1x | N/A |
| Aniline | ~10-40x | 10-100 mM |
| p-Phenylenediamine (pPDA) | ~120x (up to 19-fold faster than aniline)[3] | 2-10 mM[3] |
| m-Phenylenediamine (mPDA) | Up to 15 times more efficient than aniline[2] | Can be used at higher concentrations than aniline due to better solubility. |
Note: The exact rate enhancement will depend on the specific reactants and conditions.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy and amine functionalities.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10-50 mg/mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (1:1 v/v TFA:DCM).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For neutralization, re-dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected linker.
-
Use the deprotected linker immediately for the best results.
Protocol 2: Oxime Ligation with a Sterically Hindered Ketone
This protocol provides a starting point for labeling a sterically hindered ketone-containing molecule.
Materials:
-
Freshly deprotected Aminooxy-PEG4-CH2 linker (from Protocol 1)
-
Ketone-functionalized molecule
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)
-
m-Phenylenediamine (mPDA) or p-Phenylenediamine (pPDA) catalyst
-
Anhydrous DMSO (if needed for solubility)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Dissolve the ketone-functionalized molecule in the reaction buffer. A small amount of DMSO can be used as a co-solvent if necessary, but keep the final concentration below 10%.
-
Dissolve the freshly deprotected Aminooxy-PEG4-CH2 linker in the same buffer.
-
In a reaction vessel, combine the ketone-functionalized molecule (1 equivalent) with the deprotected linker (1.5-5 equivalents).
-
Prepare a stock solution of the pPDA or mPDA catalyst in the reaction buffer and add it to the reaction mixture to a final concentration of 2-10 mM for pPDA or a higher concentration for mPDA as tolerated by your system.
-
Incubate the reaction mixture at 37°C for 24-48 hours with gentle stirring.
-
Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS.
-
Once the desired conversion is achieved, purify the conjugate using a suitable method like size-exclusion chromatography (SEC) or reverse-phase HPLC to remove excess linker and catalyst.
Visualizations
Caption: Troubleshooting workflow for low yield in sterically hindered labeling reactions.
Caption: General experimental workflow for aniline-catalyzed oxime ligation.
References
Impact of buffer choice on Aminooxy-PEG4-CH2-Boc reaction kinetics
Welcome to the technical support center for optimizing conjugation reactions involving Aminooxy-PEG4-CH2-Boc. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the success of your oxime ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical buffer parameter for the Aminooxy-PEG reaction?
A1: The most critical parameter is the pH of the reaction buffer. The rate of oxime bond formation between the deprotected aminooxy group and a carbonyl (aldehyde or ketone) is highly pH-dependent. For uncatalyzed reactions, a slightly acidic pH of 4.0-5.0 is optimal.[1][2][3] At neutral pH (6.5-7.5), the reaction is significantly slower and often requires a catalyst.[1][3][4]
Q2: Why is my oxime ligation reaction so slow at a neutral pH?
A2: The reaction mechanism involves an acid-catalyzed dehydration step of a hemiaminal intermediate.[5] At neutral pH, this step is slow, leading to a decreased overall reaction rate. To achieve efficient conjugation at neutral pH, which is often required for sensitive biomolecules, the use of a nucleophilic catalyst like aniline (B41778) is highly recommended.[1][3][5]
Q3: Can I use a common buffer like Tris for my conjugation reaction?
A3: It is strongly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6][7] The primary amine in the buffer can compete with the target nucleophile (the aminooxy group after deprotection) by reacting with the aldehyde or ketone on your target molecule, leading to unwanted side products and significantly lower yields of your desired conjugate.[6]
Q4: What catalysts can be used to accelerate the reaction at neutral pH, and at what concentration?
A4: Aniline and its derivatives are effective nucleophilic catalysts for oxime ligation at neutral pH. Aniline is typically used at a final concentration of 10-100 mM.[1][4][8] More efficient catalysts, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have been shown to increase the reaction rate more significantly than aniline at neutral pH.[5][9]
Q5: How stable is the resulting oxime bond?
A5: The oxime bond is highly stable, particularly when compared to other linkages like hydrazones or imines.[5][6][10] It is generally stable at physiological pH but can be susceptible to hydrolysis under very acidic conditions.[2] This stability makes it an excellent choice for creating robust bioconjugates without the need for a subsequent reduction step.[6][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Suboptimal pH: The reaction rate is highly pH-dependent. | For uncatalyzed reactions, verify the buffer pH is in the optimal range of 4.0-5.0 using a calibrated pH meter.[2][3] For reactions at neutral pH, ensure an appropriate catalyst is used.[1][9] |
| Ineffective Catalysis: The reaction is being performed at neutral pH without a catalyst, or the catalyst is inefficient. | Add a nucleophilic catalyst like aniline (10-100 mM) or a more potent derivative like p-phenylenediamine to the reaction mixture.[1][4][5] | |
| Degraded Reagents: The Boc-protected aminooxy-PEG reagent may be degraded, or the carbonyl-containing molecule is unstable. | Use fresh, high-quality reagents stored under the recommended conditions (-20°C, protected from moisture).[9][11] Confirm the integrity of starting materials using an appropriate analytical method (e.g., LC-MS). | |
| Buffer Interference: The buffer contains primary amines (e.g., Tris) that are competing in the reaction. | Switch to a non-interfering buffer system. Use sodium acetate (B1210297) for acidic conditions (pH 4.0-5.5) or sodium phosphate/PBS for neutral conditions (pH 6.5-7.5).[6][7] | |
| Reaction is Very Slow | Low Reactant Concentration: Reaction kinetics are dependent on the concentration of the reactants. | Increase the concentration of one or both reactants. Using a molar excess (e.g., 10-50 fold) of the aminooxy-PEG reagent can help drive the reaction to completion.[6][12] |
| Steric Hindrance: The reaction site on the carbonyl-containing molecule or the PEG reagent is sterically hindered. | Increase the reaction time and/or temperature (e.g., incubate at 37°C if the biomolecule is stable).[9][12] Consider using a PEG linker with a longer spacer arm to reduce steric hindrance.[9] | |
| Complex Mixture or Side Products | Non-Specific Binding: PEGylated molecules can sometimes exhibit non-specific binding, especially with proteins. | Add a non-ionic detergent like Tween-20 (e.g., 0.05%) to the reaction and purification buffers to minimize hydrophobic interactions.[9] |
| Premature Boc Deprotection: The Boc protecting group is acid-labile and may be removed if exposed to acidic contaminants during storage or handling. | Ensure all solvents and buffers used prior to the intended deprotection step are free of acidic contaminants. Store the reagent under recommended desiccated conditions.[11][13] |
Quantitative Data on Reaction Kinetics
The choice of buffer pH and the presence of a catalyst have a profound impact on the rate of oxime ligation. The following table summarizes the relative effects.
| pH | Catalyst | Relative Reaction Rate | Recommended Buffer | Notes |
| 4.0 - 5.5 | None (Uncatalyzed) | Optimal | 100 mM Sodium Acetate[2][12] | Ideal for molecules stable under acidic conditions. The reaction is acid-catalyzed.[3] |
| 6.5 - 7.5 | None (Uncatalyzed) | Very Slow | 100 mM Sodium Phosphate / PBS[6] | Reaction rate is significantly reduced compared to acidic pH.[3] Not recommended without a catalyst for efficient conjugation. |
| 6.5 - 7.5 | Aniline (10-100 mM) | Fast (Up to 40x increase)[4] | 100 mM Sodium Phosphate / PBS[6] | Aniline significantly accelerates the reaction at neutral pH, making it suitable for sensitive biomolecules.[3][4] |
| 7.0 | p-Phenylenediamine | Very Fast (Up to 19x faster than aniline)[4] | 100 mM Sodium Phosphate / PBS | A more efficient catalyst than aniline for reactions at neutral pH.[4][5] |
Experimental Protocols & Workflows
The overall process involves two main stages: the deprotection of the Boc group to reveal the reactive aminooxy functionality, followed by the oxime ligation to a carbonyl-containing molecule.
Protocol 1: Boc Deprotection of this compound
Materials:
-
t-Boc-Aminooxy-PEG4-CH2-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolve the t-Boc-Aminooxy-PEG4-CH2-Boc in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[12]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[12]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[12] The resulting deprotected aminooxy-PEG (as a TFA salt) can often be used directly in the next step.
Protocol 2: Oxime Ligation at Optimal Acidic pH (Uncatalyzed)
Materials:
-
Deprotected Aminooxy-PEG (from Protocol 1)
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5
-
Reaction tubes, incubator or water bath
Procedure:
-
Prepare a solution of your carbonyl-containing molecule (e.g., protein) in the reaction buffer. Optimal concentrations should be determined empirically but can range from 1-10 mg/mL for proteins.[12]
-
Dissolve the deprotected aminooxy-PEG in the reaction buffer.
-
Add the aminooxy-PEG solution to the carbonyl-molecule solution. A 10- to 50-fold molar excess of the PEG reagent is typically used to drive the reaction.[12]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE for proteins, HPLC, or mass spectrometry).[1][12]
Protocol 3: Oxime Ligation at Neutral pH (Catalyzed)
Materials:
-
Deprotected Aminooxy-PEG (from Protocol 1)
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0
-
Catalyst: 1 M Aniline stock solution in DMSO or DMF
Procedure:
-
Prepare a solution of your carbonyl-containing molecule in the reaction buffer.
-
To the solution, add the aniline stock solution to a final concentration of 10-100 mM.[1][6]
-
Dissolve the deprotected aminooxy-PEG in the reaction buffer.
-
Add the aminooxy-PEG solution to the carbonyl-molecule solution, using a 10- to 50-fold molar excess.[12]
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.[12]
-
Monitor the reaction progress by SDS-PAGE, HPLC, or mass spectrometry.
Logical Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Aminooxy-PEG4-CH2-Boc Bioconjugation
Welcome to the technical support center for Aminooxy-PEG4-CH2-Boc bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for a seamless conjugation experience.
Troubleshooting Guide
This guide addresses common issues encountered during the bioconjugation process with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The oxime ligation reaction rate is highly pH-dependent. The optimal pH for uncatalyzed reactions is acidic (around 4.5), which may not be suitable for all biomolecules.[1][2][3] | For biomolecules sensitive to acidic conditions, perform the reaction at a pH of 6.0-7.5 with a nucleophilic catalyst like aniline (B41778) or its more efficient derivatives (e.g., m-phenylenediamine).[3][4] |
| Inefficient or Absent Catalyst: At neutral pH, the reaction is significantly slow without a catalyst.[2][3][4] | Use a freshly prepared solution of a suitable catalyst. m-Phenylenediamine (B132917) has been shown to be more effective than aniline. A typical concentration is 10-100 mM.[5] | |
| Low Reactivity of Carbonyl Group: Ketones are inherently less reactive than aldehydes in oxime ligation.[2] | Increase the reaction time, temperature (if the biomolecule is stable), or the concentration of the this compound reagent.[4] | |
| Incomplete Boc Deprotection: The aminooxy group is not available for reaction if the Boc protecting group is not fully removed.[6][7] | Ensure complete deprotection using an adequate concentration of trifluoroacetic acid (TFA) (e.g., 20-50% in dichloromethane) and sufficient reaction time. Monitor deprotection by LC-MS.[6][8] | |
| Reagent Instability/Degradation: The deprotected aminooxy group can be unstable over time. The Boc-protected reagent can degrade if not stored properly.[2][6] | Use the deprotected aminooxy-PEG linker immediately after purification.[6] Store this compound at -20°C or below, protected from moisture, and allow the vial to warm to room temperature before opening.[3][4] | |
| Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing efficient reaction.[4] | Increase the molar excess of the this compound reagent or increase the reaction time.[4] | |
| Low Reactant Concentration: Reaction kinetics are dependent on the concentration of reactants.[2][4] | If possible, increase the concentration of one or both reactants.[2][4] | |
| Precipitation of Biomolecule | High Concentration of Organic Co-solvent: Organic solvents used to dissolve the linker may cause proteins to precipitate.[4] | Minimize the amount of organic co-solvent. Add the linker solution dropwise to the aqueous biomolecule solution with gentle mixing.[4] |
| Biomolecule Instability in Reaction Buffer: The chosen buffer or pH may not be optimal for the stability of your specific biomolecule.[4] | Ensure the buffer composition and pH are compatible with your biomolecule's stability. | |
| Side Reactions | Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) can compete in other reactions if the linker has other reactive groups.[6] | Use buffers free of extraneous nucleophiles, such as phosphate (B84403) or bicarbonate buffers.[6] |
| Difficulty in Purification | Similar Physicochemical Properties of Reactants and Products: Unreacted PEG linker and the conjugated product may have similar properties, making separation challenging.[9][10] | Utilize high-resolution purification techniques like reversed-phase HPLC (for smaller molecules) or size-exclusion chromatography (for larger biomolecules).[8][9] For proteins with multiple conjugation sites, ion-exchange chromatography can be effective in separating species with different numbers of attached PEG chains.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the oxime ligation reaction with this compound?
A1: The optimal pH for uncatalyzed oxime ligation is generally in the acidic range of 4-5.[2] However, for many biomolecules that are not stable under these conditions, the reaction can be effectively performed at a neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst.[4][11]
Q2: Why is my oxime ligation reaction so slow at neutral pH?
A2: The formation of the oxime bond is acid-catalyzed.[1] At neutral pH, the reaction proceeds very slowly. To achieve a practical reaction rate at neutral pH, the use of a catalyst, such as aniline or its more efficient derivatives like m-phenylenediamine, is highly recommended.[4]
Q3: My oxime-linked bioconjugate appears to be unstable. What could be the cause?
A3: While oxime linkages are generally stable, they can undergo hydrolysis under acidic conditions.[1][12] If your bioconjugate is stored in an acidic buffer, this could lead to cleavage of the linkage. For optimal stability, store your conjugate in a neutral buffer (pH 7.0-7.4).[1]
Q4: How can I confirm the successful conjugation of this compound to my molecule?
A4: Successful conjugation can be confirmed using various analytical techniques. For proteins, a shift in molecular weight can be observed using SDS-PAGE or mass spectrometry (e.g., MALDI-TOF or ESI-MS).[7][13] For smaller molecules and peptides, HPLC and LC-MS are effective for identifying the formation of the new, larger conjugate.[1][7]
Q5: How should I handle and store this compound?
A5: It is recommended to store this compound at -20°C, protected from light and moisture.[14] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[3][14] Prepare solutions of the reagent fresh before each experiment.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)[8]
-
Trifluoroacetic acid (TFA)[8]
-
Saturated sodium bicarbonate solution[7]
-
Brine (saturated NaCl solution)[7]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[8]
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50%.[8]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by LC-MS to ensure complete deprotection.[8]
-
Once the reaction is complete, remove the DCM and TFA under reduced pressure.
-
Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[8]
-
Wash the organic layer with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG linker.[8]
-
Use the deprotected linker immediately in the subsequent conjugation reaction.[6]
Protocol 2: Oxime Ligation to an Aldehyde or Ketone-Containing Molecule
This protocol provides a general procedure for the conjugation of the deprotected aminooxy-PEG linker to a carbonyl-containing molecule.
Materials:
-
Deprotected Aminooxy-PEG4-CH2 linker (from Protocol 1)
-
Aldehyde or ketone-functionalized molecule
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
-
Catalyst stock solution (e.g., 1 M m-phenylenediamine in water, freshly prepared)
-
Purification system (e.g., HPLC, SEC)[7]
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
-
Dissolve the deprotected Aminooxy-PEG4-CH2 linker in the reaction buffer.
-
In a reaction vessel, combine the carbonyl-containing molecule (1 equivalent) with the deprotected aminooxy-PEG linker (1.5-10 equivalents).[3][8]
-
Add the catalyst stock solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle stirring.[8]
-
Monitor the progress of the reaction by a suitable analytical method (e.g., LC-MS or SDS-PAGE).[7]
-
Once the reaction is complete, purify the bioconjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC for small molecules and peptides, size-exclusion chromatography for proteins) to remove excess reagents and byproducts.[7][8]
Visualizations
Caption: A flowchart illustrating the key stages of bioconjugation using this compound.
Caption: A decision tree for troubleshooting low yield in this compound bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Aminooxy-PEG4-CH2-Boc Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize molar ratios and other critical parameters for successful reactions involving Aminooxy-PEG4-CH2-Boc and subsequent oxime ligations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for an this compound reaction with an aldehyde or ketone?
A1: For optimal results in an oxime ligation, it is recommended to use a slight molar excess of one of the reactants. A common starting point is a 1.2 to 5-fold molar excess of the deprotected aminooxy-PEG reagent relative to the aldehyde or ketone-containing molecule.[1][2][3][4] This helps to drive the reaction to completion, especially if the carbonyl-containing molecule is of high value. The precise ratio may require empirical optimization depending on the specific substrates and reaction conditions.
Q2: What is the critical role of pH in optimizing the reaction?
A2: The reaction rate of oxime ligation is highly pH-dependent.[5][6] The optimal pH for an uncatalyzed reaction is typically in the slightly acidic range of 4.0-5.0.[5][6][7] However, for many biological applications involving sensitive molecules, the reaction is performed at a neutral pH (6.5-7.5).[5][8] At neutral pH, the reaction is significantly slower, and the use of a nucleophilic catalyst is strongly recommended.[5][7]
Q3: How can I accelerate a slow oxime ligation reaction, particularly at neutral pH?
A3: To increase the reaction rate, especially at neutral pH, consider the following strategies:
-
Use a Catalyst: Aniline (B41778) and its derivatives are effective nucleophilic catalysts that can significantly accelerate the reaction.[5][7] Aniline is typically used at a concentration of 10-100 mM.[2][3][4][5][8]
-
Increase Reactant Concentration: If feasible, increasing the concentration of one or both reactants will increase the reaction rate.[5][9]
-
Optimize Temperature: Gently increasing the temperature, for instance to 37°C, can also speed up the reaction.[7][8][10]
Q4: What are common side products, and how can they be minimized?
A4: Side products can arise from several sources. During the initial Boc deprotection step, the reactive tert-butyl cation that is generated can alkylate nucleophilic residues.[11] To prevent this, scavengers like triisopropylsilane (B1312306) (TIS) can be added to the deprotection solution.[12] Impurities in the starting materials can also lead to undesired side products.[4][13] Therefore, it is crucial to use high-purity reagents and to purify the starting materials if necessary.[4][13]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during this compound reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal pH: The reaction is being performed outside the optimal pH range. | For uncatalyzed reactions, adjust the pH to 4.0-5.0. If your molecules are pH-sensitive, work at pH 6.5-7.5 and add a catalyst.[5][7] |
| Absence of Catalyst: At neutral pH, the uncatalyzed reaction is very slow. | Add a nucleophilic catalyst like aniline (10-100 mM) to accelerate the reaction.[4][5][7] | |
| Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete conversion. | Use a 1.2 to 5-fold molar excess of the aminooxy-PEG reagent.[1][2][3][4] Monitor the reaction by LC-MS to determine the optimal ratio. | |
| Poor Reagent Quality: Degradation or impurity of the aminooxy-PEG reagent or the carbonyl compound. | Verify the purity of your starting materials. Store reagents under the recommended conditions (e.g., at ≤ -15°C under an inert atmosphere).[8] | |
| Incomplete Boc Deprotection | Insufficient Acid Strength or Time: The deprotection reaction may not have gone to completion. | Increase the concentration of trifluoroacetic acid (TFA) to 20-50% in dichloromethane (B109758) (DCM). Extend the reaction time and monitor completion by LC-MS.[2][9] |
| Formation of Side Products | Alkylation during Deprotection: The tert-butyl cation generated during Boc removal can react with nucleophiles. | Add a scavenger such as triisopropylsilane (TIS) or thioanisole (B89551) to the deprotection reaction mixture.[11][12] |
| Oxidation of Aldehyde: Aldehyde starting materials can be susceptible to oxidation. | Use fresh, high-purity aldehyde and consider performing the reaction under an inert atmosphere. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful execution of reactions involving this compound.
Table 1: General Reaction Conditions for Boc Deprotection
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A common and effective reagent for Boc removal.[2][10] |
| Temperature | 0°C to Room Temperature | Starting the reaction at 0°C and allowing it to warm to room temperature is a standard procedure.[2] |
| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored by TLC or LC-MS to determine completion.[1][2] |
| Scavengers | Triisopropylsilane (TIS), Water, Thioanisole | Recommended to prevent side reactions from the tert-butyl cation, especially with sensitive substrates.[11][12] |
Table 2: Typical Reaction Conditions for Oxime Ligation
| Parameter | Recommended Value | Notes |
| Molar Ratio (Aminooxy:Carbonyl) | 1.2:1 to 5:1 | A slight excess of the aminooxy reagent is generally recommended.[1][2][3][4] |
| pH (uncatalyzed) | 4.0 - 5.0 | The optimal pH for the fastest reaction rate without a catalyst.[5][7][11] |
| pH (catalyzed) | 6.5 - 7.5 | Necessary for pH-sensitive biomolecules; requires a catalyst for efficient reaction.[5][8][11] |
| Catalyst | Aniline or its derivatives | p-Phenylenediamine can be a more potent catalyst than aniline.[5][7] |
| Catalyst Concentration | 10 - 100 mM | Higher concentrations can lead to faster reactions but may complicate purification.[2][4][8] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate.[7][8][10] |
| Reaction Time | 2 - 24 hours | Depends on reactant concentrations, temperature, and catalyst use.[2][4][8] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol outlines the general procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the reactive aminooxy group.
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) (e.g., 10 mg/mL) in a clean, dry round-bottom flask under an inert atmosphere.[10]
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2][10]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes to 2 hours.[1][2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.[14]
-
Workup: Upon completion, remove the TFA and DCM under reduced pressure (e.g., rotary evaporation).[1] The resulting deprotected aminooxy-PEG linker, often as a TFA salt, can be used directly in the next step or after purification.[2]
Protocol 2: Oxime Ligation with an Aldehyde-Containing Molecule
This protocol describes the conjugation of the deprotected aminooxy-PEG linker to a molecule containing an aldehyde.
-
Reagent Preparation:
-
Prepare a solution of your aldehyde-containing molecule in a suitable reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).[15]
-
Dissolve the deprotected aminooxy-PEG linker from Protocol 1 in the same buffer.
-
-
Ligation Reaction:
-
Incubation: Allow the reaction to proceed at room temperature for 2-24 hours.[15] The reaction time will depend on the reactivity of the aldehyde and the presence of a catalyst.
-
Monitoring: Monitor the formation of the oxime conjugate by an appropriate analytical technique such as reverse-phase HPLC.[10][15]
-
Purification: Once the reaction has reached the desired level of conversion, purify the final conjugate using a suitable method, such as preparative HPLC or size-exclusion chromatography, to remove unreacted components.[1][2]
Visualized Workflows
Caption: A general workflow for the two-step bioconjugation process.[1][15]
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Reducing non-specific binding of Aminooxy-PEG4-CH2-Boc conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) of your Aminooxy-PEG4-CH2-Boc derived conjugates, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Non-Specific Binding (NSB) and why is it a problem with PEGylated bioconjugates?
A: Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction.[1] In the context of bioconjugates, such as those synthesized using the this compound linker, NSB can lead to several experimental issues:
-
Increased Background Signal: In diagnostic assays like ELISA or Western blotting, NSB of detection molecules can cause high background noise, which reduces the signal-to-noise ratio and can lead to false-positive results.[1][2]
-
Inaccurate Quantification: NSB can lead to an overestimation or underestimation of the analyte of interest in analytical techniques.[1]
-
Reduced Efficacy: In therapeutic applications, the active sites of a conjugate can be blocked, or the molecule can be prevented from reaching its intended biological target.[1]
-
Altered Pharmacokinetics: Non-specific protein adsorption onto conjugates can alter their circulation time and biodistribution in vivo.[1]
Q2: What are the primary molecular forces that cause NSB?
A: Non-specific binding of bioconjugates is primarily driven by a combination of molecular forces between the conjugate and various surfaces (e.g., microplates, membranes, cells).[3] These forces include:
-
Hydrophobic Interactions: Exposed hydrophobic regions on the conjugate can interact with hydrophobic surfaces or other biomolecules.[3]
-
Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces. The overall charge of your conjugate is influenced by the buffer's pH.[3][4]
-
Hydrogen Bonding and Van der Waals Forces: While weaker, these forces can contribute cumulatively to NSB.[3]
Q3: How does the PEG4 linker in the this compound conjugate help reduce NSB?
A: Polyethylene glycol (PEG) chains are incorporated into bioconjugates primarily to reduce non-specific binding.[1] The PEG4 spacer creates a flexible, hydrophilic barrier on the surface of the conjugated molecule.[5] This layer of PEG and its associated water molecules helps to prevent the close approach and non-specific adsorption of other proteins and molecules, thereby improving solubility, reducing aggregation, and minimizing background signal in assays.[5][6] However, the effectiveness of the PEG linker can be influenced by the properties of the molecules it connects and the experimental conditions.
Troubleshooting Guide: High Non-Specific Binding
Problem: I am observing high background signal or false positives in my assay.
This is a common issue stemming from several potential causes. The following sections provide solutions to systematically address and reduce non-specific binding.
Cause 1: Ineffective Surface Blocking
Unoccupied sites on your experimental surface (e.g., ELISA plate, Western blot membrane) can capture your conjugate non-specifically.[7]
Solution: Optimize your blocking strategy. Blocking agents are proteins or other molecules used to saturate these unoccupied sites.[7] The choice of blocker and the blocking conditions are critical.
-
Select the Right Blocking Agent: Different agents work best for different systems. Bovine Serum Albumin (BSA) is a common choice, but non-fat dry milk, casein, or synthetic blockers like polyvinylpyrrolidone (B124986) (PVP) may perform better depending on the application.[8][9] For example, milk is not recommended for studying phosphoproteins or using biotinylated conjugates due to inherent phosphoproteins and biotin.[8]
-
Optimize Blocker Concentration and Time: A 1-5% blocking solution is typically recommended.[10] Incubate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation to ensure complete surface coverage.[9][10] Insufficient blocking will result in high background, while excessive blocking could mask specific binding sites.[7]
Cause 2: Suboptimal Buffer Composition
The composition of your binding and wash buffers can either promote or inhibit non-specific interactions.
Solution: Adjust the pH, ionic strength, and additives in your buffers.[4]
-
Adjust pH: The pH of your buffer affects the charge of your conjugate and interacting surfaces. Adjusting the pH can help neutralize charges and reduce electrostatic interactions.[11]
-
Increase Salt Concentration: Increasing the salt (e.g., NaCl) concentration in your buffers can shield charged molecules, thereby disrupting non-specific electrostatic interactions.[4][12] Concentrations can be increased up to 500 mM NaCl, but care must be taken as very high salt may also disrupt specific binding.[12]
-
Add Surfactants: Non-ionic surfactants (detergents) like Tween-20 or Triton X-100 are highly effective at reducing NSB caused by hydrophobic interactions.[4][10] They are typically added to wash buffers at a low concentration (e.g., 0.05% - 0.1%).
Cause 3: Insufficient Washing
Washing steps are crucial for removing unbound and weakly bound molecules that contribute to background noise.[13]
Solution: Enhance your washing protocol.
-
Increase Wash Cycles and Duration: Instead of 3 washes, try 4-6 cycles.[12] Increasing the duration of each wash (e.g., from 3 to 5 minutes) with vigorous agitation can also improve the removal of non-specific binders.[12][13]
-
Increase Wash Buffer Volume: Ensure that a sufficient volume of wash buffer is used to completely submerge the surface and dilute out unbound conjugates effectively.[10]
-
Add Detergents: Always include a mild detergent like Tween-20 in your wash buffer to help disrupt non-specific hydrophobic interactions.[10]
Quantitative Data Summary
The effectiveness of various strategies to reduce non-specific binding can be significant. The tables below summarize common agents and their typical working concentrations.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Recommended Use Cases | Contraindications |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | General use in ELISA, Western blot, and other immunoassays.[10] | Assays where the blocker may cross-react with antibodies. |
| Non-Fat Dry Milk | 1 - 5% (w/v) | Cost-effective general blocker, particularly for Western blots.[8] | Assays involving biotin-avidin systems or detection of phosphoproteins.[8] |
| Fish Gelatin | 0.1 - 0.5% (w/v) | Good for reducing cross-reactivity with mammalian antibodies.[8] | May be less effective than BSA or milk in some applications.[8] |
| Normal Serum | 1 - 10% (v/v) | Used to block cross-reactivity from secondary antibodies (use serum from the same species as the secondary host).[14] | Can contain endogenous proteins that may interfere with the assay. |
| Synthetic Blockers (PVP, PEG) | Varies by product | Protein-free applications; useful when protein-based blockers interfere.[8] | Can be more expensive and may require more optimization.[8] |
Table 2: Common Buffer Additives to Reduce NSB
| Additive | Typical Concentration | Mechanism of Action |
| NaCl | 150 mM - 500 mM | Shields charges to reduce non-specific electrostatic interactions.[12] |
| Tween-20 | 0.05% - 0.1% (v/v) | Non-ionic detergent that disrupts non-specific hydrophobic interactions.[4] |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Acts as a protein blocker within the solution to shield the analyte.[4][11] |
Visual Guides and Workflows
Diagram 1: Troubleshooting Workflow for High Background Signal
Caption: A troubleshooting flowchart to diagnose and resolve high background signals.
Diagram 2: Key Intervention Points in a General Immunoassay Workflow
Caption: Experimental workflow highlighting key steps for NSB reduction.
Detailed Experimental Protocols
Protocol 1: General Procedure for Surface Blocking
This protocol provides a general workflow for blocking surfaces such as ELISA plates or Western blot membranes.
Materials:
-
Blocking Buffer (e.g., 5% w/v non-fat dry milk or 3% w/v BSA in PBST or TBST).
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20).
-
Coated surface (e.g., ELISA plate after antigen/antibody coating).
Procedure:
-
Following the coating step, wash the surface 2-3 times with Wash Buffer to remove unbound coating material.[15]
-
Add a sufficient volume of Blocking Buffer to completely cover the surface (e.g., 200-300 µL per well for a 96-well plate).[15]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9][10]
-
Decant the blocking solution.
-
Wash the surface thoroughly 3-5 times with Wash Buffer, for 3-5 minutes per wash.[3][12]
-
The surface is now blocked and ready for the addition of your this compound conjugate.
Protocol 2: Optimizing Wash Steps for High Background Reduction
This protocol outlines a more stringent washing procedure to be used when high background is observed.
Materials:
-
High-Salt Wash Buffer (e.g., PBST or TBST containing 300-500 mM NaCl).
-
Standard Wash Buffer (e.g., PBST or TBST with 150 mM NaCl).
Procedure:
-
After incubation with your primary or secondary antibody/conjugate, decant the solution.
-
Perform two initial washes with Standard Wash Buffer for 5 minutes each on an orbital shaker.
-
Perform two subsequent washes with High-Salt Wash Buffer for 5 minutes each. This step is particularly effective at disrupting electrostatic interactions.[12]
-
Perform a final two washes with Standard Wash Buffer for 5 minutes each to remove residual salt that might interfere with downstream steps.
-
Ensure complete removal of the supernatant after each wash.[12]
-
Proceed to the next step of your assay (e.g., addition of detection reagent).
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. benchchem.com [benchchem.com]
- 6. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Aminooxy-PEG4-CH2-Boc Conjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up Aminooxy-PEG4-CH2-Boc conjugation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from bench-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker featuring a Boc-protected aminooxy group at one end and a Boc-protected aminomethyl group at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is primarily used in bioconjugation for the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The PEG4 spacer enhances solubility and provides flexibility to the linked molecules.[1]
Q2: What are the key chemical reactions involved when using this linker?
The two main reactions are:
-
Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting groups from one or both ends to expose the reactive aminooxy and/or amine functionalities. This is typically achieved under acidic conditions.[1]
-
Oxime Ligation: The reaction of the deprotected aminooxy group with an aldehyde or ketone to form a stable oxime bond. This is a highly specific and efficient bioorthogonal conjugation reaction.[1]
Q3: What are the most common challenges encountered when scaling up this conjugation?
The most significant challenges when scaling up this compound conjugation include:
-
Reaction Control and Reproducibility: Maintaining consistent reaction conditions (e.g., pH, temperature, stoichiometry) and ensuring efficient mixing on a larger scale can be difficult.
-
Low Yields: Incomplete reactions, side reactions, or degradation of reactants/products can lead to lower than expected yields.
-
Purification and Separation: Removing unreacted starting materials, excess PEG linker, and reaction byproducts from the desired conjugate can be a major bottleneck at a larger scale.
-
Reagent Stability and Handling: Ensuring the stability and proper handling of the this compound reagent and other sensitive molecules is crucial for success.
Q4: Why is the pH of the reaction buffer critical for oxime ligation?
The rate of oxime ligation is highly pH-dependent. The optimal pH for this reaction is typically in the mildly acidic range (around pH 4.5), which facilitates the dehydration step of the reaction mechanism. However, many biomolecules are not stable under these acidic conditions. At neutral pH (around 7.0-7.4), the reaction can be significantly slower. Therefore, a careful balance must be struck to maintain the integrity of the biomolecule while achieving a reasonable reaction rate. The use of catalysts becomes particularly important when working at or near neutral pH.[2]
Q5: What is the role of a catalyst in oxime ligation?
Catalysts, such as aniline (B41778) and its derivatives (e.g., m-phenylenediamine), can significantly accelerate the rate of oxime bond formation, especially at neutral pH.[2][3] This allows the reaction to proceed more efficiently under conditions that are milder for sensitive biomolecules.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
| Symptom | Possible Cause | Recommended Solution |
| LC-MS analysis shows the presence of starting material or partially deprotected intermediates.[1] | Insufficient Acid Strength or Concentration: The acidic conditions are not strong enough to completely remove the Boc group.[4] | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50% (v/v).[1] Consider using a stronger acid system like 4M HCl in dioxane for more resistant cases. |
| Inadequate Reaction Time: The reaction has not been allowed to proceed for a sufficient duration.[4] | Extend the reaction time and monitor the progress by LC-MS.[1] | |
| Poor Solubility: The Boc-protected linker is not fully dissolved in the reaction solvent.[1][4] | Ensure the linker is fully dissolved before proceeding. While DCM is a common choice, other solvents may be more suitable for your specific molecule.[1] | |
| Steric Hindrance: The PEG chain may sterically hinder the approach of the acid.[1] | Ensure adequate and efficient mixing, especially at a larger scale. Consider longer reaction times.[1] | |
| Degradation of Acid-Labile Groups: Other functional groups in your molecule are sensitive to the acidic conditions.[1] | Consider using milder deprotection conditions, such as more dilute acid or shorter reaction times at lower temperatures.[1] |
Issue 2: Low Yield of Oxime Ligation
| Symptom | Possible Cause | Recommended Solution |
| Low or no formation of the desired conjugate, with significant unreacted starting materials observed by LC-MS or HPLC.[1] | Suboptimal pH: The pH of the reaction buffer is not in the optimal range for oxime ligation.[1][2] | Ensure the reaction buffer is at the optimal pH for your specific substrates. For uncatalyzed reactions, a pH of 4.0-5.0 is often optimal. For catalyzed reactions at neutral pH, maintain a range of 6.5-7.5.[4] |
| Lack of or Inefficient Catalyst: The reaction is slow, particularly at neutral pH, without a catalyst.[1] | Add a nucleophilic catalyst like aniline or its derivatives (e.g., m-phenylenediamine) to a final concentration of 10-100 mM.[1][2] | |
| Low Reagent Concentration: The reaction rate is dependent on the concentration of the reactants.[1][2] | If possible, increase the concentration of one or both of the reactants to drive the reaction forward.[1][2] | |
| Suboptimal Stoichiometry: Insufficient excess of the aminooxy-PEG reagent.[2] | Use a molar excess of the this compound reagent. A starting point of 5-10 equivalents may be necessary, and this should be optimized for your specific system.[2] | |
| Degraded Aminooxy-PEG Reagent: The reagent has been improperly stored or has expired.[2] | Ensure the this compound reagent has been stored correctly (at 2-8°C, protected from moisture and light) and use a fresh batch if degradation is suspected.[2] | |
| Steric Hindrance: Bulky groups near the aldehyde/ketone or the aminooxy group are slowing down the reaction.[1] | Consider longer reaction times or gentle heating to overcome steric hindrance.[1] |
Issue 3: Challenges in Scaling Up
| Symptom | Possible Cause | Recommended Solution |
| Decreased yield or purity when moving from small-scale to large-scale synthesis.[1] | Inefficient Mixing: Inadequate mixing leads to localized areas of low reactant concentration and temperature gradients. | Ensure homogeneous mixing, which is critical for maintaining consistent reaction kinetics. Use appropriate stirring methods and equipment for the scale of the reaction, such as overhead stirrers or baffled reactors. |
| Exothermic Reactions: Acid-base neutralizations and other steps can be exothermic, leading to side reactions at a larger scale.[1] | Monitor the internal temperature of the reactor and implement cooling if necessary to prevent unwanted side reactions.[1] | |
| Difficulties in Purification: Standard lab-scale purification methods are not scalable. | For large-scale purification of PEGylated proteins, consider using Tangential Flow Filtration (TFF) for buffer exchange and removal of small molecule impurities. Size-exclusion chromatography (SEC) can also be scaled up for polishing steps. | |
| Emulsion Formation During Workup: Difficulty in separating aqueous and organic layers during extraction.[1] | Use appropriate solvent systems and consider centrifugation to break emulsions if they form.[1] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting groups to expose the reactive aminooxy and amine functionalities.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).[1] If your molecule contains acid-sensitive residues, add TIS (2.5-5% v/v) as a scavenger.[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[1]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.[1]
Protocol 2: Oxime Ligation with an Aldehyde-Containing Protein
This protocol provides a general procedure for conjugating the deprotected aminooxy-PEG linker to an aldehyde-containing protein.
Materials:
-
Deprotected Aminooxy-PEG4-CH2-linker (from Protocol 1)
-
Aldehyde-modified protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Aniline solution (optional, as a catalyst)
-
Purification system (e.g., SEC column or TFF system)
Procedure:
-
Dissolve the aldehyde-containing protein in the reaction buffer to a known concentration.
-
Dissolve the deprotected aminooxy-PEG linker in the same reaction buffer.
-
Add the deprotected aminooxy-PEG linker to the protein solution. A typical molar excess is 5-10 equivalents, but this should be optimized.[2]
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[1]
-
Stir the reaction mixture gently at room temperature.
-
Monitor the reaction progress by SDS-PAGE (observing a molecular weight shift) or mass spectrometry. The reaction time can range from 2 to 24 hours.[2]
-
Once the reaction is complete, purify the conjugate to remove excess linker and other small molecules using an appropriate method such as size-exclusion chromatography or tangential flow filtration.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Recommended Value | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensure the linker is fully soluble. |
| Reagent | Trifluoroacetic Acid (TFA) | |
| TFA Concentration | 20-50% (v/v) in DCM[1] | Higher concentrations may be needed for complete deprotection. |
| Temperature | 0°C to room temperature | Start at 0°C and allow to warm to room temperature. |
| Reaction Time | 1-2 hours | Monitor by LC-MS for completion. |
| Scavenger (optional) | Triisopropylsilane (TIS), 2.5-5% (v/v)[1] | Use if the molecule contains other acid-sensitive groups. |
Table 2: Recommended Reaction Conditions for Oxime Ligation
| Parameter | Recommended Value | Notes |
| pH (uncatalyzed) | 4.0 - 5.0[4] | Optimal for reaction rate but may affect biomolecule stability. |
| pH (catalyzed) | 6.5 - 7.5[4] | Milder conditions suitable for sensitive biomolecules. |
| Catalyst | Aniline or m-phenylenediamine | |
| Catalyst Concentration | 10 - 100 mM[1] | Accelerates the reaction, especially at neutral pH. |
| Stoichiometry (Linker:Protein) | 5:1 to 10:1 molar excess[2] | Should be optimized for each specific conjugation. |
| Temperature | Room temperature (20-25°C) | |
| Reaction Time | 2 - 24 hours[2] | Dependent on reactants, concentrations, and catalyst use. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Post-Reaction Purification of Aminooxy-PEG4-CH2-Boc
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Aminooxy-PEG4-CH2-Boc following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing excess this compound?
Researchers often face challenges in removing this small, polar PEG linker due to its hydrophilic nature, which can lead to co-purification with the desired bioconjugate, especially in aqueous solutions. Incomplete removal can interfere with downstream applications and analytics.
Q2: Which purification method is most suitable for my experiment?
The choice of purification method depends on several factors, including the size and properties of your target molecule, the scale of the reaction, and the required purity of the final product. A decision-making workflow is provided below to guide your selection.
Q3: How can I improve the efficiency of my chosen purification method?
To enhance purification efficiency, it is crucial to optimize parameters such as column type, mobile phase composition, flow rate, and dialysis membrane molecular weight cut-off (MWCO). For chromatographic methods, combining orthogonal techniques, such as size exclusion chromatography followed by ion-exchange chromatography, can significantly improve purity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of the conjugated product. | The product may be sticking to the purification matrix (e.g., column resin). The product may be aggregating and precipitating during purification. | Modify the buffer composition by adding organic solvents or detergents to reduce non-specific binding. Screen different buffer conditions (pH, ionic strength) to maintain protein stability.[2] Perform purification at a lower concentration.[3] |
| Presence of unreacted this compound in the final product. | The chosen purification method has insufficient resolution. Insufficient quenching of the reaction before purification. For dialysis or tangential flow filtration, insufficient buffer exchange was performed. | Combine orthogonal purification methods (e.g., SEC followed by IEX).[1] Ensure complete quenching of the reaction with an appropriate reagent. Increase the volume of dialysis buffer and the frequency of buffer changes.[2][3] |
| The bioconjugate precipitates after purification. | The final buffer conditions are not optimal for the conjugate's stability. The bioconjugate is less soluble than the starting materials. | Screen different formulation buffers with varying pH and excipients.[4] Consider using a more hydrophilic PEG linker in your conjugation strategy.[5] |
| Difficulty in separating the PEGylated product from the un-PEGylated starting material. | The size or charge difference between the PEGylated and un-PEGylated molecule is minimal. | For size-based separations, use a longer SEC column or a column with a smaller pore size to improve resolution.[6] For charge-based separations (IEX), optimize the salt gradient and pH to exploit subtle charge differences.[][8] |
Purification Method Selection
The following diagram illustrates a logical workflow to help you select the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Quantitative Data on Purification Methods
The following table summarizes the general performance of common purification techniques for the removal of excess this compound. The actual efficiency may vary depending on the specific experimental conditions.
| Purification Method | Principle | Typical Purity | Typical Recovery | Scale | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | >95% | 80-95% | Lab to Process | Mild conditions, effective for large size differences. | Can lead to sample dilution, resolution may be poor if sizes are similar.[9] |
| Dialysis / Ultrafiltration | Separation based on a semi-permeable membrane with a specific MWCO. | >90% | >90% | Lab to Process | Simple, cost-effective, good for buffer exchange. | Time-consuming, potential for sample dilution.[10] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | >98% | 70-90% | Lab to Process | High resolution, can separate species with different degrees of PEGylation.[][8] | Requires charge difference between product and impurities, may require method development. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | >99% | 60-85% | Analytical to Prep | High resolution and purity. | Can be denaturing for some proteins, requires organic solvents.[] |
| Solid-Phase Extraction (SPE) | Adsorption chromatography. | 85-95% | >90% | Lab | Fast, simple, good for sample cleanup. | Lower resolution compared to HPLC. |
Experimental Protocols
Size Exclusion Chromatography (SEC) / Desalting
This protocol is suitable for separating the larger bioconjugate from the small, unreacted this compound.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Equilibration/elution buffer (e.g., PBS)
-
Chromatography system (gravity flow or HPLC)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired buffer.[3]
-
Sample Loading: Apply the post-reaction mixture to the top of the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.
-
Elution: Elute the sample with the equilibration buffer. The larger bioconjugate will elute first, followed by the smaller, unreacted PEG linker.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate detection method.
-
Purity Analysis: Pool the fractions containing the purified product and analyze the purity by HPLC or SDS-PAGE.
Caption: General workflow for SEC purification.
Dialysis
This method is effective for removing small molecules from larger biomolecules when sample dilution is not a major concern.[3]
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)[3]
-
Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume[10]
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load Sample: Carefully load the reaction mixture into the dialysis device and securely seal it.[10]
-
Dialysis: Immerse the dialysis device in a beaker containing the dialysis buffer. Stir the buffer gently at 4°C.[3]
-
Buffer Exchange: For efficient removal of the unreacted linker, change the dialysis buffer at least 2-3 times over a period of several hours to overnight.[3][10]
-
Sample Recovery: After the final buffer change, carefully remove the dialysis device from the buffer and recover the purified bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Aminooxy-PEG4-CH2-Boc and Other PEG Linkers in Bioconjugation
In the rapidly advancing fields of drug development and chemical biology, the role of polyethylene (B3416737) glycol (PEG) linkers is pivotal. These molecular bridges enhance the therapeutic properties of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs, by improving solubility, stability, and pharmacokinetic profiles. Among the diverse array of PEG linkers, Aminooxy-PEG4-CH2-Boc stands out for its unique functionalities. This guide provides an objective comparison of this compound with other common PEG linkers, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their bioconjugation strategies.
Overview of this compound
This compound is a heterobifunctional linker featuring a Boc-protected aminooxy group at one end and a Boc-protected amine at the other, separated by a four-unit polyethylene glycol chain.[1] This structure offers several advantages:
-
Controlled, Sequential Conjugation: The orthogonal Boc (tert-butyloxycarbonyl) protecting groups allow for a stepwise and controlled attachment of different molecules.[1]
-
Stable Oxime Bond Formation: The deprotected aminooxy group reacts chemoselectively with aldehydes or ketones to form a highly stable oxime bond, a bioorthogonal ligation ideal for bioconjugation.[2][3]
-
Enhanced Physicochemical Properties: The hydrophilic PEG4 spacer improves the solubility and biocompatibility of the resulting conjugate.[1]
Performance Comparison with Other PEG Linkers
The choice of a PEG linker is dictated by the specific application, the functional groups available on the biomolecule and payload, and the desired stability of the final conjugate. Below is a comparative analysis of this compound against other widely used PEG linkers.
Linker Stability
The stability of the linkage between the PEG linker and the conjugated molecules is critical for the efficacy and safety of the bioconjugate. The oxime bond formed by aminooxy linkers is known for its exceptional stability across a broad pH range compared to other linkages like hydrazones.[4][5][6]
| Linkage Chemistry | Resulting Bond | General Stability | Key Instability Factor | Typical Half-life (Physiological Conditions) |
| Oxime Ligation | Oxime | High | Acid-catalyzed hydrolysis | ~1 month |
| Hydrazone | Hydrazone | Low to Moderate | Hydrolysis, especially under acidic conditions | Hours |
| Maleimide (B117702) Chemistry | Thioether | Moderate to Low | Retro-Michael reaction in the presence of thiols | Hours to >200 hours (highly structure-dependent) |
| NHS Ester Chemistry | Amide | High (post-conjugation) | Hydrolysis of the active ester (pre-conjugation) | Minutes to hours (for the active ester) |
| Click Chemistry (CuAAC, SPAAC) | Triazole | Very High | Generally considered inert | Exceptionally long |
This table compiles data from multiple sources for illustrative comparison.[4][7]
Visualizing Linker Structures and Reactions
To better understand the chemical basis of these linkers, the following diagrams illustrate their structures and reaction mechanisms.
Chemical structure of this compound.
Oxime Ligation Reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in bioconjugation. The following are generalized protocols for utilizing this compound and a comparative linker, Maleimide-PEG-NHS Ester.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the sequential conjugation of two molecules (e.g., a protein and a small molecule drug) using the orthogonally protected this compound linker.
Step 1: First Conjugation (Amide Bond Formation)
-
Deprotection of the Amine: Dissolve Boc-Aminooxy-PEG4-CH2-Boc in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1-2 hours to remove one of the Boc groups. Monitor by LC-MS. Evaporate the solvent to obtain the deprotected intermediate.
-
Activation of Carboxylic Acid: Dissolve the molecule containing a carboxylic acid group in anhydrous DMF. Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA).
-
Coupling Reaction: Add the deprotected amino-PEG-aminooxy intermediate to the activated carboxylic acid solution. Stir at room temperature for 4-12 hours.
-
Purification: Purify the resulting conjugate using reverse-phase HPLC.
Step 2: Second Conjugation (Oxime Bond Formation)
-
Deprotection of the Aminooxy Group: Treat the purified conjugate from Step 1 with TFA/DCM to remove the remaining Boc group, exposing the aminooxy functionality. Purify as before.
-
Preparation of Carbonyl-Containing Molecule: The target biomolecule (e.g., a protein) must possess an aldehyde or ketone group. This can be achieved by site-specific oxidation of an N-terminal serine or by incorporating an unnatural amino acid.[2]
-
Oxime Ligation: Dissolve the deprotected aminooxy-PEG-conjugate and the carbonyl-containing biomolecule in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5-7.0). Aniline can be used as a catalyst to accelerate the reaction.[8] Incubate at room temperature for 2-16 hours.
-
Final Purification: Purify the final bioconjugate using size-exclusion chromatography (SEC) to remove excess linker and unconjugated molecules.[9]
Protocol 2: Conjugation using Maleimide-PEG-NHS Ester
This protocol outlines the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) and an amine-containing molecule.
-
Reaction with Amine: Dissolve the Maleimide-PEG-NHS ester and the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4). The NHS ester will react with the primary amine to form a stable amide bond. Incubate for 1-2 hours at room temperature.
-
Purification: Purify the Maleimide-PEG-conjugate by dialysis or SEC to remove unreacted molecules.
-
Reaction with Thiol: Add the purified Maleimide-PEG-conjugate to the thiol-containing protein in a degassed buffer at pH 6.5-7.5. The maleimide group will specifically react with the thiol to form a stable thioether bond. Incubate for 2 hours at room temperature.[10]
-
Quenching and Purification: Quench any unreacted maleimide groups with a small molecule thiol like cysteine. Purify the final conjugate using SEC.[10]
Comparative Workflow
The choice of linker dictates the overall experimental workflow.
Comparative experimental workflows.
Conclusion
This compound is a versatile and powerful tool in bioconjugation, offering the ability to perform controlled, sequential ligations that result in highly stable bioconjugates. Its primary advantage lies in the bioorthogonality and stability of the oxime linkage it forms. When compared to other PEG linkers, the choice is highly dependent on the specific requirements of the application. For instance, while Maleimide-PEG-NHS esters are excellent for linking amine- and thiol-containing molecules, the resulting thioether bond can be less stable in certain biological environments compared to the oxime bond.[10] Conversely, "click chemistry" linkers offer exceptional stability but require the introduction of azide (B81097) and alkyne functionalities.[7]
Ultimately, the selection of a PEG linker should be a strategic decision based on a thorough understanding of the chemical properties of the linker, the nature of the molecules to be conjugated, and the desired stability and performance of the final bioconjugate. This guide provides a foundational comparison to aid researchers in navigating these critical choices in their pursuit of novel and effective therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Oxime Ligation: A Superior Bioconjugation Strategy for Robust and Specific Biomolecule Modification
For researchers, scientists, and drug development professionals, the choice of a bioconjugation strategy is a critical decision that directly influences the stability, specificity, and overall performance of the resulting conjugate. This guide provides an in-depth comparison of oxime ligation against other common bioconjugation chemistries, supported by quantitative data and detailed experimental protocols. By objectively evaluating the performance of each method, this guide aims to equip you with the necessary information to select the most suitable approach for your research and therapeutic development needs.
Oxime ligation, a chemoselective reaction between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone, has gained significant traction as a powerful tool in bioconjugation.[1][2] Its growing prominence is attributed to a unique combination of exceptional stability, high specificity, and mild reaction conditions that offer clear advantages over traditional methods like N-hydroxysuccinimide (NHS) ester chemistry and maleimide-thiol coupling.[1]
Key Advantages of Oxime Ligation:
-
Exceptional Stability: The oxime bond formed is significantly more stable than the linkages created by many other common bioconjugation reactions, especially under physiological conditions.[1][2][3][4][5] This long-term integrity is crucial for applications such as in vivo drug delivery.
-
High Chemoselectivity: The reaction is highly specific for the targeted carbonyl (aldehyde or ketone) and aminooxy groups, which are typically absent in native biological systems. This bioorthogonality minimizes off-target reactions with other functional groups within proteins and other biomolecules.[1][6]
-
Mild Reaction Conditions: Oxime ligation proceeds efficiently in aqueous environments under mild, biocompatible conditions, generally at a slightly acidic to neutral pH (pH 4.5-7).[1][6] This preserves the native structure and function of sensitive proteins.
-
Catalyst-Free Option: While the reaction can be accelerated by catalysts like aniline (B41778), it can also proceed without the need for potentially cytotoxic metal catalysts, which can be a concern for cellular and in vivo applications.[1][7]
Quantitative Comparison of Bioconjugation Chemistries
The selection of a bioconjugation strategy often involves a trade-off between reaction kinetics, the stability of the resulting bond, and the method's compatibility with the biological system. The following table summarizes key quantitative parameters for oxime ligation and its alternatives.
| Feature | Oxime Ligation | NHS Ester Chemistry | Maleimide-Thiol Coupling | Click Chemistry (SPAAC) |
| Target Residue(s) | Aldehyde/Ketone | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne |
| Resulting Bond | Oxime | Amide | Thioether | Triazole |
| Reaction pH | 4.5 - 7.0[1][8] | 7.2 - 8.5[9] | 6.5 - 7.5[9][10] | Physiological pH |
| Second-Order Rate Constant | 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis)[11][12][13] | ~10¹ - 10² M⁻¹s⁻¹ | ~10³ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹[11] |
| Linkage Stability | High[1][5][6] | High (post-conjugation)[5] | Moderate to Low[5] | Very High[5] |
| Typical Half-life (Physiological Conditions) | ~1 month[5] | N/A (Amide bond is very stable) | Hours to >200 hours (structure dependent)[5] | Exceptionally long[5] |
| Key Instability Factor | Acid-catalyzed hydrolysis[5] | Hydrolysis of the active ester (pre-conjugation)[5] | Retro-Michael reaction in the presence of thiols[5] | Generally considered inert[5] |
| Typical Efficiency | >90%[9] | 5 - 50%[9] | 70 - 90%[9] | >90%[9] |
Visualizing the Chemistries: A Comparative Look
To better understand the underlying mechanisms, the following diagrams illustrate the chemical transformations involved in oxime ligation and other common bioconjugation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometric Characterization of Aminooxy-PEG4-CH2-Boc and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers is paramount for the successful synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of the mass spectrometric characterization of Aminooxy-PEG4-CH2-Boc with common alternative linkers, namely NHS-Ester-PEG4 and Maleimide-PEG4. This comparison is supported by experimental protocols and expected data to facilitate informed decisions in linker selection and characterization.
Performance Comparison of Bifunctional Linkers by Mass Spectrometry
The choice of a bifunctional linker is dictated by the specific conjugation chemistry required. The mass spectrometric behavior of these linkers is a critical aspect of their characterization, providing confirmation of identity, purity, and fragmentation pathways that can inform on the stability of the resulting conjugate.
| Feature | This compound | NHS-Ester-PEG4-Linker | Maleimide-PEG4-Linker |
| Reactive Group | Aminooxy (-ONH₂) | N-Hydroxysuccinimide Ester | Maleimide (B117702) |
| Target Functional Group | Aldehyde or Ketone | Primary Amine (-NH₂) | Thiol/Sulfhydryl (-SH) |
| Resulting Linkage | Oxime | Amide | Thioether |
| Key Fragmentation Signature | Labile Boc group, sequential loss of C₂H₄O | Loss of NHS (115.01 Da) | Characteristic maleimide ring fragments |
| Ionization Efficiency | Moderate to High | High | High |
Quantitative Mass Spectrometry Data
The following tables summarize the expected mass-to-charge ratios (m/z) for the parent ions and key fragments of this compound and its alternatives in positive ion electrospray ionization mass spectrometry (ESI-MS).
Table 1: Expected m/z Values for this compound
| Ion Type | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 425.27 |
| [M+Na]⁺ | Sodiated molecule | 447.25 |
| [M-Boc+H]⁺ | Loss of one Boc group | 325.22 |
| [M-2Boc+H]⁺ | Loss of both Boc groups | 225.16 |
| [M+H - C₂H₄O]⁺ | Loss of one PEG unit | 381.24 |
| [M+H - 2(C₂H₄O)]⁺ | Loss of two PEG units | 337.21 |
| [M+H - 3(C₂H₄O)]⁺ | Loss of three PEG units | 293.19 |
| [M+H - 4(C₂H₄O)]⁺ | Loss of four PEG units | 249.16 |
Table 2: Expected m/z Values for Alternative Linkers
| Linker | Ion Type | Description | Expected m/z |
| NHS-Ester-PEG4-Amine | [M+H]⁺ | Protonated molecule | 347.16 |
| [M+Na]⁺ | Sodiated molecule | 369.14 | |
| [M+H - NHS]⁺ | Loss of NHS group | 232.15 | |
| Maleimide-PEG4-Amine | [M+H]⁺ | Protonated molecule | 300.16 |
| [M+Na]⁺ | Sodiated molecule | 322.14 | |
| - | Characteristic maleimide ring fragments | Variable |
Experimental Protocols
A detailed methodology is crucial for obtaining reproducible and high-quality mass spectrometry data. Below is a representative protocol for the LC-MS analysis of this compound.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100 - 1000.
-
MS/MS Fragmentation: For structural confirmation, perform product ion scans on the protonated molecular ion ([M+H]⁺) using collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).
-
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the expected fragmentation, the following diagrams are provided.
Conclusion
The mass spectrometric characterization of this compound is a robust method for confirming its identity and purity. The labile nature of the Boc protecting groups and the characteristic fragmentation of the PEG spacer provide clear diagnostic ions. When compared to alternatives such as NHS-Ester-PEG4 and Maleimide-PEG4 linkers, the choice of linker will ultimately depend on the desired conjugation strategy. However, the analytical principles and workflows outlined in this guide are broadly applicable and essential for ensuring the quality of these critical reagents in the development of next-generation biotherapeutics.
Stability Showdown: Oxime Linkage from Aminooxy-PEG4-CH2-Boc Demonstrates Robust Performance in Serum
For researchers, scientists, and drug development professionals, the quest for stable and reliable bioconjugation strategies is paramount. The covalent linkage between a biomolecule and a payload, be it a therapeutic agent or an imaging probe, is a critical determinant of a bioconjugate's in vivo performance. This guide provides a comprehensive comparison of the stability of the oxime linkage, specifically formed from Aminooxy-PEG4-CH2-Boc, in serum against other commonly used conjugation chemistries. The data presented herein underscores the oxime linkage's exceptional stability, making it a superior choice for applications demanding long-term integrity in circulation.
The oxime linkage, formed through the reaction of an aminooxy group with an aldehyde or ketone, is renowned for its high hydrolytic stability at physiological pH.[1][2][3] The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer, as in this compound, further enhances the physicochemical properties of the resulting bioconjugate, such as solubility and reduced immunogenicity, without compromising the stability of the core linkage.[4][5]
Comparative Stability of Bioconjugation Linkages in Serum
The stability of a linker in serum is a crucial factor influencing the pharmacokinetic profile and therapeutic index of a bioconjugate. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The following table summarizes the comparative stability of various linkages in physiological or serum-like conditions.
| Linkage Chemistry | Resulting Bond | Typical Half-life in Serum/Plasma (Physiological pH) | Key Instability Factors |
| Oxime Ligation | Oxime | Very High (weeks to months) [1][6] | Acid-catalyzed hydrolysis[2][6] |
| Hydrazone Ligation | Hydrazone | Hours to days (highly structure-dependent)[6][7] | Acid-catalyzed hydrolysis (more labile than oxime)[6][7] |
| Maleimide Chemistry | Thioether | Hours to >200 hours (highly structure-dependent)[1][8] | Retro-Michael reaction in the presence of thiols (e.g., glutathione, albumin)[8] |
| Amide Coupling (e.g., NHS Ester) | Amide | Very High (post-conjugation) | Hydrolysis of the active ester (pre-conjugation)[1] |
| "Click" Chemistry (e.g., CuAAC, SPAAC) | Triazole | Exceptionally High[1] | Generally considered inert under physiological conditions[1] |
Note: The stability of the oxime linkage derived from this compound is expected to be very high, in line with other documented oxime linkages, due to the inherent stability of the oxime bond itself and the biocompatible PEG spacer.[4]
In-Depth Analysis of Oxime Linkage Stability
The oxime linkage's stability is attributed to the electronic properties of the C=N-O bond, which is significantly more resistant to hydrolysis at neutral pH compared to the analogous C=N-N bond in hydrazones.[2][6] Studies have shown that the half-life of an oxime can be orders of magnitude longer than that of a comparable hydrazone under physiological conditions.[7][9] While the PEG4 spacer in this compound is primarily included to improve solubility and pharmacokinetic properties, it does not negatively impact the inherent stability of the oxime bond.[4]
The primary degradation pathway for oxime linkages is acid-catalyzed hydrolysis.[2][6] This property can be advantageous in drug delivery systems designed for targeted release in acidic microenvironments, such as tumors or endosomes.[2] However, in the near-neutral pH of blood serum (pH ~7.4), the oxime bond remains remarkably stable, ensuring the integrity of the bioconjugate during circulation.
Experimental Protocols
To ensure objective and reproducible data, standardized experimental protocols are essential for assessing the stability of bioconjugates in serum.
Serum Stability Assay Protocol
Objective: To determine the in vitro stability of a bioconjugate by measuring the amount of intact conjugate remaining after incubation in serum over time.
Materials:
-
Bioconjugate of interest
-
Human or animal serum (e.g., fetal bovine serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., HPLC, LC-MS, SDS-PAGE)
-
Quenching solution (e.g., acetonitrile (B52724) with trifluoroacetic acid)
Procedure:
-
Sample Preparation: Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.
-
Incubation: Add the bioconjugate solution to the serum to a final serum concentration of 50-90%. Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation: Immediately mix the aliquot with an equal volume of ice-cold quenching solution to stop any further degradation and precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the bioconjugate and any degradation products by a suitable analytical method.
-
Data Analysis: Quantify the peak area of the intact bioconjugate at each time point and normalize it to the t=0 time point. Plot the percentage of intact bioconjugate versus time to determine the half-life.
Visualizing the Chemistry and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the formation of the oxime linkage and the experimental workflow for a serum stability assay.
Conclusion
The oxime linkage formed from reagents like this compound offers a superior stability profile in serum compared to many other common bioconjugation chemistries. Its high resistance to hydrolysis at physiological pH ensures the integrity of the bioconjugate in circulation, a critical factor for the development of effective and safe targeted therapeutics and diagnostics. While "click" chemistry provides exceptionally stable triazole linkages, the oxime ligation presents a highly reliable and more established alternative. For applications where long-term in vivo stability is a key requirement, the oxime linkage stands out as a robust and dependable choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Different Length Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, solubility, pharmacokinetics (PK), efficacy, and toxicity.[1] Among various linker technologies, polyethylene (B3416737) glycol (PEG) has become a pivotal component for optimizing the therapeutic index of ADCs.[2] The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacological properties of the conjugate.[2][3]
The incorporation of hydrophilic PEG linkers can mitigate aggregation issues associated with hydrophobic payloads, thereby enabling higher drug-to-antibody ratios (DARs) without compromising ADC stability.[4][5] Furthermore, the flexible PEG chain can create a "hydration shell," increasing the ADC's hydrodynamic radius, which reduces renal clearance and prolongs its circulation half-life, leading to greater accumulation in tumor tissue.[3][6] However, the selection of an optimal PEG linker length represents a delicate balance, as longer chains may sterically hinder the ADC's ability to bind to its target or be processed intracellularly, potentially reducing its cytotoxic potency.[4][7] This guide provides a comparative analysis of different length PEG linkers, supported by preclinical experimental data, to inform the rational design of next-generation ADCs.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from preclinical studies, highlighting the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on In Vitro Plasma Stability
| Linker Type | Time Point (hours) | % Payload Loss (in Mouse Plasma) | Key Finding | Reference |
| ADC-PEG4 | 24 | 22% | Shorter PEG linker shows higher payload loss. | [8] |
| ADC-PEG8 | 24 | 12% | Longer PEG linker enhances stability, with nearly half the payload loss compared to PEG4. | [8] |
| Longer PEG chains can better shield the payload from enzymatic degradation, leading to a more stable conjugate in plasma.[8] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [4][9] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [4][9] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [4][9] |
| General ADC | < PEG8 | Clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8. | [10] |
| General ADC | PEG8-12 | Generally considered optimal for improving PK profile without significantly compromising cytotoxicity. | [6] |
| General ADC | PEG18-24 | Maximizes circulation time but may lead to a trade-off with in vitro potency. | [6] |
| PEGylation increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[3] |
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Molecule Type | PEG Linker Length | In Vitro Cytotoxicity (IC50) | % Reduction in Cytotoxicity (vs. No PEG) | Reference |
| Affibody-Drug Conjugate | None | Baseline | 0% | [4][9] |
| Affibody-Drug Conjugate | 4 kDa | - | 4.5-fold reduction (77.8% decrease) | [4][9] |
| Affibody-Drug Conjugate | 10 kDa | - | 22-fold reduction (95.5% decrease) | [4][9] |
| ADC-MMAE Conjugate | No PEG | 5.2 nM | 0% | [11] |
| ADC-MMAE Conjugate | 4 kDa Linear PEG | 23.4 nM | 4.5-fold increase in IC50 | [11] |
| ADC-MMAE Conjugate | 10 kDa Linear PEG | 117 nM | 22.5-fold increase in IC50 | [11] |
| A general trend observed is that increasing PEG linker length can lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance.[3][4] |
Table 4: Impact of PEG Linker Length on In Vivo Tolerability
| PEG Linker Length | Dosing | Survival Rate | Key Finding | Reference |
| No PEG / PEG4 | Single 20 mg/kg dose (rats) | 0% - 15% | ADCs with no or short PEG linkers were poorly tolerated. | [12] |
| PEG8 / PEG12 | Single 20 mg/kg dose (rats) | 100% | Longer PEG linkers significantly improved the safety profile and survival. | [7][12] |
| Improved pharmacokinetics and reduced off-target toxicity associated with longer, more hydrophilic linkers contribute to better tolerability in vivo.[7] |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments used to evaluate ADCs with different PEG linker lengths.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.[8]
Materials:
-
Test ADCs (e.g., ADC-PEG4, ADC-PEG8)
-
Frozen plasma from relevant species (human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Analytical system (e.g., LC-MS, ELISA, HIC)[13]
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADCs to a final concentration (e.g., 100 µg/mL) in the plasma. Prepare a control sample by diluting the ADCs in PBS.[8]
-
Incubation: Incubate all samples at 37°C with gentle agitation.[8]
-
Time-Point Sampling: Collect aliquots from each sample at various time points (e.g., 0, 1, 6, 24, 48, 96 hours). Immediately process or freeze samples to halt the reaction.
-
Sample Analysis: Determine the average Drug-to-Antibody Ratio (DAR) for each sample using an appropriate analytical method like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[13][14]
-
Data Analysis: Plot the average DAR against time for each ADC. Calculate the percentage of payload loss at each time point relative to the T=0 sample. The rate of DAR reduction indicates the ADC's stability.[8]
Pharmacokinetic (PK) Studies in Rodents
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance) of ADCs with varying PEG lengths.
Materials:
-
Test ADCs
-
Naive rodents (e.g., Sprague-Dawley rats or BALB/c mice)[10]
-
Analytical system for ADC quantification (ELISA or LC-MS)[2]
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of each ADC (e.g., 3 mg/kg) to a cohort of animals.[2][10]
-
Blood Sampling: Collect blood samples via a suitable route (e.g., tail vein) at multiple time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours).[2]
-
Sample Processing: Isolate plasma from the blood samples via centrifugation.
-
ADC Quantification: Determine the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS method.[2]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.[4]
In Vitro Cytotoxicity Assay
Objective: To measure the concentration of an ADC that inhibits cancer cell growth by 50% (IC50).[3]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Test ADCs, control antibody, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[3][5]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
ADC Treatment: Prepare serial dilutions of the ADCs and controls in culture medium. Add the treatments to the cells.[5]
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.[3][5]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol. Measure the absorbance or luminescence using a plate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and fit a dose-response curve to determine the IC50 value.
Visualizations: Pathways and Workflows
Caption: General mechanism of action for a cleavable-linker ADC.
Caption: Workflow for evaluating ADCs with different PEG lengths.
Caption: Relationship between PEG linker length and key ADC properties.
Conclusion
The length of the PEG linker is a critical attribute in the design of ADCs that significantly influences their therapeutic index.[2] Experimental data consistently demonstrates that longer PEG chains generally improve ADC hydrophilicity, reduce aggregation, enhance plasma stability, and prolong pharmacokinetic half-life, which often translates to improved in vivo tolerability and efficacy.[4][7][12] However, these benefits can be offset by a decrease in in vitro potency, likely due to steric hindrance.[4][9]
The optimal PEG length is not universal and depends heavily on the specific antibody, payload, and target antigen.[2] A PEG8 linker has been identified in some studies as a potential minimum length for achieving slower clearance and better tolerability, representing a frequent balance point.[6][10] Ultimately, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new ADC to identify the optimal balance between stability, pharmacokinetics, and potent, target-specific cytotoxicity.
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Antibody-Drug Conjugates Featuring Aminooxy-PEG4 Linkers: An In Vitro and In Vivo Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) constructed with aminooxy-PEG linkers, such as Aminooxy-PEG4-CH2-Boc, against other common linker technologies. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways, this document serves as a comprehensive resource for the characterization and evaluation of these next-generation biotherapeutics.
The efficacy and safety of an ADC are critically dependent on the interplay between its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them.[1] ADCs utilizing aminooxy-PEG4 linkers are distinguished by a site-specific conjugation method that forms a stable oxime bond and incorporates a hydrophilic PEG4 spacer, compatible with a variety of potent payloads.[1][2] This guide benchmarks this technology against more conventional ADC platforms, primarily those utilizing maleimide-based conjugation.[1]
Data Presentation: A Comparative Overview of Linker Technologies
The selection of a linker technology significantly impacts the drug-to-antibody ratio (DAR), stability, and ultimately, the therapeutic window of an ADC. Here, we compare the performance of ADCs constructed with Aminooxy-PEG4 technology to those utilizing traditional maleimide-based conjugation. Site-specific conjugation, often employed with aminooxy linkers, leads to a more homogeneous ADC product with a precisely controlled DAR.[3] This is in contrast to traditional maleimide (B117702) conjugation to native cysteine or lysine (B10760008) residues, which can result in a heterogeneous mixture of ADC species with varying DARs.[3]
Table 1: In Vitro Performance Comparison of ADCs with Different Linkers
| Linker Type | Conjugation Chemistry | Conjugation Efficiency (%) | Plasma Stability (t½ in human plasma, hours) | In Vitro Cytotoxicity (IC50, nM) on HER2+ SK-BR-3 Cells |
| Aminooxy-PEG4 | Oxime Ligation | > 90% | > 150 | 1.2 |
| Maleimide-PEG4 | Thioether (Michael Addition) | > 90% | ~100 | 1.5 |
| Hydrazone-PEG4 | Hydrazone Formation | > 85% | < 50 | 2.0 |
Note: The data presented are illustrative, based on trends observed in preclinical studies of various ADCs, and are intended for comparative purposes.
Table 2: In Vivo Performance Comparison of ADCs in a Xenograft Mouse Model
| Linker Type | In Vivo Half-life of ADC (hours) | Tumor Growth Inhibition (%) | Off-target Toxicity |
| Aminooxy-PEG4 | 120 | 85 | Low |
| Maleimide-PEG4 | 90 | 75 | Moderate |
| Hydrazone-PEG4 | 48 | 50 | High |
Note: The data presented are illustrative, based on trends observed in preclinical studies of various ADCs, and are intended for comparative purposes.
Mandatory Visualization
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC conjugate in human plasma.
Materials:
-
ADC conjugate
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
ELISA plates
-
Detection antibody (e.g., anti-human IgG-HRP)
-
Substrate for HRP
-
Plate reader
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
For ELISA: At each time point, dilute the plasma samples in PBS for ELISA analysis to determine the concentration of total antibody.
-
For LC-MS/MS: To quantify the released payload, precipitate the plasma proteins with a cold organic solvent (e.g., acetonitrile). Centrifuge the samples and collect the supernatant.
-
-
Analysis:
-
ELISA: Coat ELISA plates with the target antigen. Add the diluted plasma samples and incubate. After washing, add the HRP-conjugated anti-human IgG detection antibody. Add the substrate and measure the absorbance to quantify the amount of intact ADC capable of binding to the antigen.
-
LC-MS/MS: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis: Plot the percentage of intact ADC (from ELISA) or the concentration of released payload (from LC-MS/MS) over time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma. A decrease in the drug-to-antibody ratio (DAR) over time, which can also be measured by mass spectrometry, indicates linker cleavage.[4][5]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Antigen-negative control cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC conjugate in cell culture medium. Add the dilutions to the cells in triplicate. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][6][7]
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor efficacy of an ADC in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC conjugate
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses). Administer the ADC and vehicle control, typically via intravenous injection, at a specified dosing schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the TGI for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[8][9]
Conclusion
The choice between Aminooxy-PEG4-alcohol and other PEG linkers, such as those based on maleimide chemistry, is a critical decision in ADC development. Aminooxy-PEG4-alcohol, through oxime ligation, offers the significant advantage of forming a highly stable, non-cleavable linkage.[2] The site-specific nature of the conjugation process allows for the generation of homogeneous ADCs with a defined DAR, which is highly desirable for manufacturing and regulatory purposes.[2] This enhanced stability can translate to a better safety profile by minimizing premature payload release and off-target toxicity. Maleimide-PEG linkers, while widely used, present a key challenge in the potential instability of the thiosuccinimide bond, which can lead to deconjugation in vivo.[2] A thorough preclinical evaluation, including the assays detailed in this guide, is essential for selecting the optimal linker technology for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Aminooxy-PEG4-CH2-Boc
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. While Aminooxy-PEG4-CH2-Boc and similar PEG-based linkers have been foundational in the field, a growing body of evidence highlights the profound impact of linker chemistry on PROTAC efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of viable alternatives, offering insights into the rational design of next-generation protein degraders.
The linker component of a PROTAC, though once considered a passive spacer, is now understood to be a key modulator of the ternary complex formation between the target protein and the E3 ligase.[1] Its length, rigidity, and chemical composition influence a PROTAC's solubility, cell permeability, and metabolic stability, ultimately dictating its in vivo performance.[2][3] This guide explores a range of linker archetypes, from flexible alkyl chains to conformationally constrained rigid systems and stimulus-responsive cleavable linkers.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative overview of how different linker architectures can influence these key performance indicators for prominent therapeutic targets such as Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR).
Table 1: Comparison of Flexible Linkers (PEG vs. Alkyl) for BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference(s) |
| dBET1 | PEG-based | 1.8 | >98 | 22Rv1 | VHL | [4] |
| Compound A | Alkyl | 5 | >90 | HeLa | VHL | [5] |
| BETd-24-6 | PEG-based | 0.02 | ~95 | RS4;11 | CRBN | [6] |
| dBET6 | Alkyl | 0.009 | ~95 | RS4;11 | CRBN | [6] |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference(s) |
| PROTAC 1 | Flexible (PEG) | 10 | ~90 | LNCaP | VHL | [7] |
| ARV-110 | Rigid (Piperidine/Piperazine) | 1 | >95 | VCaP | CRBN | [8][9] |
| PROTAC 2 | Flexible (Alkyl) | <10 | >90 | LNCaP | VHL | [7] |
| ARD-69 | Rigid (Pyridine/Di-piperidine) | <1 | >90 | LNCaP, VCaP | VHL | [10] |
Table 3: Impact of Linker Type on Physicochemical and Pharmacokinetic Properties
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG-based | Hydrophilic, flexible | Improves aqueous solubility.[10] | Can decrease cell permeability and may have metabolic liabilities.[10][11] |
| Alkyl/Ether | Hydrophobic, flexible | Can enhance cell permeability.[10] | May lead to poor solubility.[11] |
| Rigid (e.g., Piperazine, Phenyl) | Conformationally constrained | Can improve potency, selectivity, and pharmacokinetic properties by pre-organizing the PROTAC for ternary complex formation.[3][7] | Can be synthetically challenging; improper geometry may hinder ternary complex formation.[7] |
| Cleavable | Environmentally sensitive | Enables "pro-PROTAC" strategies to overcome permeability barriers and can offer tissue-specific activation.[12][13] | More complex design; potential for premature cleavage and off-target effects.[13] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and the methodologies used to evaluate these molecules, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the quantification of target protein degradation in response to PROTAC treatment.[14][15]
1. Cell Culture and Treatment:
- Plate the desired cell line at an appropriate density in multi-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC compounds in complete cell culture medium. A typical concentration range is 1 nM to 10,000 nM.
- Replace the medium with the PROTAC-containing medium and incubate for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
- Normalize the protein concentration of all samples.
- Prepare samples with Laemmli buffer and denature by heating.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
- Probe the membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the corresponding loading control.
- Calculate the percentage of protein remaining relative to the vehicle-treated control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[15]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a lipid membrane.[10]
1. Plate Preparation:
- Coat a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% L-α-phosphatidylcholine in dodecane) to form an artificial membrane.
- Add buffer to the wells of a 96-well acceptor plate.
2. Compound Preparation and Addition:
- Prepare solutions of the PROTAC compounds in a suitable buffer.
- Add the compound solutions to the wells of the donor plate.
3. Incubation:
- Place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the buffer in the acceptor wells.
- Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
4. Quantification:
- After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
5. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [(-V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t) / C_equilibrium]), where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Conclusion
The strategic selection of a linker is a pivotal step in the design of a successful PROTAC. While PEG-based linkers have been instrumental in the early development of this therapeutic modality, a deeper understanding of the structure-activity relationships has propelled the exploration of a diverse range of chemical scaffolds. Alkyl linkers offer a means to enhance cell permeability, while rigid linkers can provide a pathway to improved potency and pharmacokinetic profiles through conformational pre-organization.[7][11] Furthermore, the advent of cleavable linkers introduces a level of temporal and spatial control over PROTAC activity.[12] The optimal linker choice is ultimately context-dependent and requires empirical validation through a systematic evaluation of various linker types. The data and protocols presented in this guide are intended to empower researchers to make more informed decisions in the rational design of novel and effective protein degraders.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Assessing the Purity of Aminooxy-PEG4-CH2-Boc Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of bifunctional linkers is a critical parameter that directly impacts the efficacy, safety, and reproducibility of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Aminooxy-PEG4-CH2-Boc is a heterobifunctional linker designed for sequential conjugation, and ensuring its high purity is essential for successful and reproducible bioconjugation strategies.[1] This guide provides a comparative analysis of the primary analytical methods used to assess the purity of this compound conjugates, complete with experimental protocols and supporting data.
A multi-faceted analytical approach is recommended for a comprehensive purity assessment, primarily employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Comparative Analysis of Purity Assessment Methods
The selection of an analytical technique for purity assessment is contingent on various factors, including the nature of the conjugate, the types of impurities anticipated, and the specific information required. While HPLC is a foundational technique in many analytical labs, methods like MS and NMR offer complementary and often indispensable data.[2]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile tool for the purity analysis of bioconjugates.[2] Its high resolution and sensitivity render it a preferred method for detailed purity assessment and the quantification of impurities.[2] For PEG linkers that often lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are particularly effective.[1][3] Reversed-Phase HPLC (RP-HPLC) is a standard method for evaluating the purity of such linkers, where a pure sample should display a single major peak.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the conjugate and identifying impurities.[1][5] An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide definitive peak identification.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the linker and identifying any structural impurities.[7] NMR provides detailed structural information and can be used for absolute quantification (qNMR) with appropriate standards.[2][6]
Data Presentation for Comparative Analysis
To facilitate a clear comparison, the quantitative data and characteristics of the primary analytical techniques are summarized below.
| Analytical Method | Principle | Information Provided | Resolution | Quantification | Strengths | Weaknesses |
| RP-HPLC with UV/ELSD/CAD | Separation based on hydrophobicity.[2] | Purity percentage, separation of isomers, and quantification of non-volatile impurities.[2][6] | High, dependent on column and conditions.[2] | Excellent with appropriate standards.[2] | Robust, high-throughput, versatile modes.[2] | Requires a chromophore for UV detection; indirect structural information.[2] |
| LC-MS | Separation by hydrophobicity followed by mass-to-charge ratio analysis.[2] | Molecular weight confirmation, structural information, and impurity identification.[2] | High, but lower for isomers with small mass differences.[2] | Semi-quantitative to quantitative with standards.[2] | High sensitivity and specificity; provides molecular weight information.[2] | Higher instrumentation cost; potential for ion suppression.[2] |
| ¹H NMR Spectroscopy | Analysis of nuclear spin properties in a magnetic field.[2] | Unambiguous structural elucidation, absolute quantification (qNMR).[2] | Provides detailed structural information, not a separation technique.[2] | Excellent for absolute quantification with standards.[2] | Provides detailed structural information.[2] | Lower sensitivity; can be complex for large molecules.[2] |
Experimental Protocols for Purity Assessment
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for the analysis of this compound conjugates.
Protocol for Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: An HPLC or UHPLC system equipped with a UV detector and/or an ELSD or CAD detector.[1][2]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.[2][7]
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[2][7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.[2][7]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).[7]
-
Injection Volume: 10-20 µL.[2]
-
Sample Preparation: Dissolve the linker in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.[1]
-
Data Analysis: Identify the main peak corresponding to the this compound conjugate and calculate the purity based on the peak area relative to any impurity peaks.
Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1][2]
-
LC Conditions: Use the same column and mobile phases as described for the RP-HPLC protocol, ensuring the use of volatile mobile phases like formic acid.[1][2]
-
Mass Spectrometer Settings:
-
Data Analysis: Extract the ion chromatogram for the expected mass of the linker ([M+H]⁺, [M+Na]⁺) to confirm its presence and assess purity. Search for other masses in the chromatogram that could correspond to impurities.[1]
Protocol for ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[1]
-
Sample Preparation: Dissolve 5-10 mg of the linker in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[8]
-
Data Analysis: Confirm the presence of characteristic peaks:
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound conjugates.
References
Functional assays to validate the activity of conjugated proteins
A Comparative Guide to Functional Assays for Validating Conjugated Protein Activity
The development of conjugated proteins, particularly antibody-drug conjugates (ADCs), represents a significant advancement in targeted therapeutics. These complex molecules, which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, require rigorous functional validation to ensure their efficacy and safety.[1][2] This guide provides a comparative overview of key in vitro functional assays used to validate the activity of ADCs, offering objective comparisons, supporting experimental data, and detailed methodologies for researchers, scientists, and drug development professionals.
The mechanism of action for a typical ADC involves several critical steps: binding to a specific antigen on the tumor cell surface, internalization of the ADC-antigen complex, and the subsequent release of the cytotoxic payload, leading to cell death.[1][3] Functional assays are designed to interrogate each of these crucial stages.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the potency of an ADC.[4] These assays measure the ability of the ADC to kill target cancer cells and are typically used to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[5]
Comparison of Cytotoxicity Data
The potency of an ADC is highly dependent on the target antigen expression of the cancer cell line. ADCs should demonstrate high potency against antigen-positive cells and significantly lower potency against antigen-negative cells.[4][6]
| ADC | Target Antigen | Cell Line | Antigen Expression | Payload | IC50 (nM) |
| Trastuzumab-MMAE | HER2 | BT-474 | High (HER2+) | MMAE | Low nM range[6] |
| Trastuzumab-MMAE | HER2 | MCF-7 | Low/Negative (HER2-) | MMAE | No significant cytotoxicity[6] |
| T-DM1 | HER2 | SKBR3 | High (HER2+) | DM1 | Potent |
| T-DXd | HER2 | SKBR3 | High (HER2+) | DXd | Potent |
| Free MMAE | N/A | MCF-7 | N/A | MMAE | 0.35 nM[6] |
Data compiled from principles outlined in published studies.[6]
Experimental Workflow: Cytotoxicity Assay
The following diagram illustrates a standard workflow for assessing ADC cytotoxicity using a metabolic assay like MTT.
Antibody Internalization Assays
For an ADC to be effective, it must be internalized into the target cell to release its cytotoxic payload.[3][7] Internalization assays are critical for quantifying the rate and extent of ADC uptake.[8][9] Common methods include live-cell imaging with pH-sensitive dyes and flow cytometry.[8][10][11]
Comparison of Internalization Assay Methods
| Assay Method | Principle | Readout | Pros | Cons |
| Live-Cell Imaging | Utilizes pH-sensitive dyes (e.g., pHrodo) that fluoresce brightly in the acidic environment of endosomes and lysosomes upon internalization.[9][12] | Kinetic fluorescence intensity | Real-time, quantitative, no wash steps required, provides spatial resolution.[10][11] | Requires specialized dyes and imaging systems.[1] |
| Flow Cytometry | A fluorescently labeled ADC is incubated with cells. The signal from non-internalized ADC on the cell surface is quenched or removed by an acid wash.[8] | Mean Fluorescence Intensity (MFI) | High-throughput, quantitative at a single-cell level.[8] | Does not provide spatial information on subcellular localization.[13] |
| Confocal Microscopy | Provides high-resolution images to visualize the subcellular localization of fluorescently labeled ADCs, often co-staining for lysosomes.[13][14] | Qualitative/Semi-quantitative images | Excellent spatial resolution, confirms lysosomal trafficking.[13] | Low throughput, complex image analysis. |
ADC Internalization and Payload Release Pathway
The following diagram illustrates the process of receptor-mediated endocytosis, trafficking, and subsequent payload release of an ADC.
Bystander Effect Assays
The bystander effect is a critical feature of some ADCs, where the cytotoxic payload, once released, can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[15][16][17] This is particularly important for treating heterogeneous tumors.[15][17] This effect is primarily associated with ADCs that have cleavable linkers and membrane-permeable payloads.[17]
Comparison of ADCs with Bystander Effect
| ADC | Linker Type | Payload | Bystander Effect |
| Trastuzumab deruxtecan (B607063) (T-DXd) | Cleavable | DXd (Exatecan derivative) | Yes[15][18] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | DM1 | No/Minimal[15][18] |
In co-culture assays, T-DXd demonstrated the ability to kill HER2-negative cells when cultured with HER2-positive cells, while T-DM1 did not show a similar effect.[15][18]
Experimental Approaches for Bystander Effect
Two primary methods are used to assess the bystander effect in vitro: the co-culture assay and the conditioned medium transfer assay.[4][15][17]
Detailed Experimental Protocols
Accurate and reproducible data are paramount for the preclinical assessment of ADCs. The following are generalized protocols for the key assays discussed.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]
-
Cell Seeding : Seed target cancer cells (both antigen-positive and antigen-negative controls) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]
-
ADC Treatment : Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in complete culture medium. Remove the medium from the wells and add 100 µL of the respective dilutions. Include untreated cells as a negative control.[3][5]
-
Incubation : Incubate the plates for a period appropriate for the payload's mechanism of action, typically 72 to 120 hours.[4][5]
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[5]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][5]
-
Data Acquisition : Measure the absorbance at 570 nm using a multi-well spectrophotometer.[5]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the log of the ADC concentration and determine the IC50 value using a non-linear regression analysis.[5]
Protocol 2: Flow Cytometry-Based Internalization Assay
This protocol quantifies ADC internalization at the single-cell level.[8]
-
Cell Seeding : Plate target cells in 96-well plates and allow them to attach overnight.
-
ADC Incubation : Treat cells with a fluorescently labeled ADC at a fixed concentration for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C.[3] A 4°C control should be included to measure surface binding without internalization.
-
Stop Internalization : At each time point, place plates on ice to stop the internalization process.
-
Surface Signal Removal : Wash the cells with cold PBS. To distinguish between surface-bound and internalized ADC, either use a quenching antibody that targets the fluorophore or perform an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound ADC.[8]
-
Cell Preparation : Harvest the cells using a non-enzymatic dissociation solution, wash with cold FACS buffer (PBS with 2% FBS), and fix if necessary.
-
Data Acquisition : Analyze the fluorescence intensity of the cells using a flow cytometer.[3][19]
-
Data Analysis : Calculate the mean fluorescence intensity (MFI) for each time point. Plot the MFI against time to determine the rate of internalization.[3]
Protocol 3: Co-Culture Bystander Effect Assay
This assay assesses the ability of an ADC to kill adjacent antigen-negative cells.[17]
-
Cell Labeling : Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive (Ag+) cell line.
-
Co-Culture Seeding : Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[17] Also include monocultures of each cell line as controls. Allow cells to attach overnight.
-
ADC Treatment : Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation : Incubate the plates for 96-120 hours.
-
Viability Assessment : Quantify the viability of the Ag- cell population specifically by using high-content imaging to count the number of viable fluorescent cells or by using flow cytometry to gate on the fluorescent population and assess a viability dye (e.g., Propidium Iodide).[17]
-
Data Analysis : Compare the viability of the Ag- cells in the co-culture treated with ADC to the viability of Ag- cells in the monoculture treated with ADC. A significant decrease in viability in the co-culture setting indicates a bystander effect.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Antibody Internalization | Sartorius [sartorius.com]
- 11. Live Cell Imaging based Internalization Assay - Creative Biolabs [creative-biolabs.com]
- 12. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. adcreview.com [adcreview.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. agilent.com [agilent.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. acrobiosystems.com [acrobiosystems.com]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminooxy and Click Chemistry Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is fundamental to creating effective therapeutics, diagnostics, and research tools. The choice of a chemical linker can profoundly impact the efficacy, stability, and biocompatibility of conjugates such as antibody-drug conjugates (ADCs) and PROTACs. This guide presents an objective, data-driven comparison between aminooxy-based linkers, typified by Aminooxy-PEG4-CH2-Boc, and the versatile class of click chemistry linkers.
At the forefront of bioconjugation, both oxime ligation (the reaction of an aminooxy group) and click chemistry offer high selectivity, enabling specific modifications in complex biological environments.[1][2] However, they present significant differences in reaction kinetics, stability of the resulting bond, and biocompatibility, which are critical considerations for experimental design.[1] This guide will explore these nuances to provide a clear framework for selecting the optimal conjugation strategy.
Core Principles and Mechanisms
Aminooxy Linkers and Oxime Ligation: this compound is a heterobifunctional linker featuring a tetraethylene glycol (PEG4) spacer that enhances solubility and reduces steric hindrance.[3][4] One terminus has an aminooxy group (-ONH2), while the other has a Boc-protected amine, allowing for sequential conjugation.[4][5] The core reaction, oxime ligation, is a robust and highly chemoselective condensation between the aminooxy group and an aldehyde or ketone on the target molecule.[6] This reaction proceeds efficiently under mild aqueous conditions and forms a stable oxime (C=N-O) bond.[6][7] The rarity of native aldehydes and ketones in biological systems ensures minimal off-target reactions.[6]
Click Chemistry Linkers: The concept of "click chemistry" describes reactions that are rapid, high-yielding, and bioorthogonal—meaning they do not interfere with native biochemical processes.[6][8] The two most prominent forms used in bioconjugation are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted triazole linkage.[9][] It is renowned for its speed and efficiency but requires a copper(I) catalyst, which can be toxic to living systems.[1][2] The use of copper-stabilizing ligands can mitigate some of these cytotoxic effects.[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity of copper, SPAAC utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) that reacts spontaneously with an azide.[12][] This catalyst-free reaction is highly biocompatible, making it ideal for live-cell and in-vivo applications, though it is generally slower than CuAAC.[1][12]
Quantitative Performance Comparison
The choice between these linker technologies often involves a trade-off between reaction speed, stability, and biocompatibility. The following tables summarize key quantitative metrics to facilitate a direct comparison.
Table 1: Reaction Kinetics and Conditions
| Parameter | Aminooxy Ligation (Oxime Formation) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Reaction Partners | Aldehyde/Ketone + Aminooxy | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Second-Order Rate Constant | ~10⁻³ - 1 M⁻¹s⁻¹ (uncatalyzed)[1]10¹ - 10³ M⁻¹s⁻¹ (aniline-catalyzed)[2] | ~10² - 10³ M⁻¹s⁻¹[1][2] | ~10⁻¹ - 1 M⁻¹s⁻¹[1][2] |
| Typical Reaction Time | 1 - 24 hours[1] | < 1 hour[1] | 1 - 4 hours[1] |
| Catalyst Required | Aniline-based (optional, enhances rate)[2][7] | Copper(I)[9][] | None[12] |
| Biocompatibility | High (metal-free); catalyst can have some toxicity.[1][2] | Limited in living systems due to copper toxicity.[1][14] | High (metal-free).[1][12] |
| Optimal pH Range | Mildly acidic to neutral (pH 4.6 - 7.0)[15] | Wide (pH 4 - 11)[2] | Physiological pH[2] |
Table 2: Linkage Stability
| Linkage Type | Resulting Bond | Typical Half-life (Physiological Conditions) | Key Stability Features |
| Oxime Ligation | Oxime (C=N-O) | ~1 month[16] | Highly stable at neutral pH; susceptible to acid-catalyzed hydrolysis.[16][17] Significantly more stable than hydrazone bonds.[17][18] |
| Click Chemistry (CuAAC/SPAAC) | Triazole | Exceptionally long[16] | Considered biologically inert and extremely stable under a wide range of conditions.[3][16] |
Visualization of Workflows and Decision Logic
To better illustrate the practical differences, the following diagrams outline the experimental workflows for each chemistry and a logical framework for selecting the appropriate linker.
Detailed Experimental Protocols
The following are generalized protocols for each conjugation method. Researchers should optimize conditions based on their specific biomolecules and reagents.
Protocol 1: Oxime Ligation
This protocol describes the conjugation of an aminooxy-functionalized linker to a protein containing an aldehyde or ketone group.
Materials:
-
Aldehyde/ketone-modified protein in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0).
-
Aminooxy-PEG4-linker (10-20 fold molar excess over the protein).
-
Aniline (catalyst, optional), 100 mM stock in DMSO or DMF.
-
Reaction buffer (0.1 M sodium phosphate, pH 6.0-7.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).
Methodology:
-
Preparation: Dissolve the aminooxy-linker in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting with the reaction buffer.
-
Reaction: Add the dissolved aminooxy-linker to the solution of the aldehyde/ketone-modified protein. For catalyzed reactions, add aniline to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 2 to 24 hours at room temperature or 4°C with gentle mixing.[1][19] Monitor reaction progress using an appropriate analytical method (e.g., SDS-PAGE, LC-MS).
-
Purification: Upon completion, remove excess linker and catalyst by SEC, dialysis, or tangential flow filtration against a suitable storage buffer (e.g., PBS).
-
Characterization: Confirm conjugation and purity of the final product using LC-MS and SDS-PAGE.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-modified molecule to an alkyne-modified molecule in vitro.
Materials:
-
Azide-functionalized molecule (e.g., protein) in PBS.
-
Alkyne-functionalized molecule (5-10 fold molar excess).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/water).
-
Reducing agent (e.g., sodium ascorbate) stock solution, freshly prepared (e.g., 100 mM in water).
-
Purification system.
Methodology:
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ solution with the ligand solution at a 1:5 molar ratio and vortex briefly.
-
Reaction Initiation: To the solution containing the azide- and alkyne-modified molecules, add the premixed catalyst. Initiate the reaction by adding the sodium ascorbate (B8700270) solution to a final concentration of 1-5 mM.[20]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[1]
-
Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. SEC is a common and effective method.
-
Characterization: Analyze the final conjugate for purity and identity.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified antibody to a DBCO-functionalized drug linker.
Materials:
-
Azide-functionalized antibody in PBS (pH 7.4) at a concentration of 5-10 mg/mL.[12]
-
DBCO-functionalized molecule (5-20 fold molar excess) dissolved in DMSO.[12]
-
Purification system (e.g., desalting column).
-
Protein concentrator.
Methodology:
-
Reaction: To the azide-functionalized antibody solution, add the DBCO-functionalized molecule. Ensure the final concentration of DMSO is below 10% to maintain protein integrity.[12]
-
Incubation: Incubate the reaction mixture for 1 to 24 hours at room temperature or 4°C with gentle mixing.[1][12] The optimal time depends on the specific reactants and their concentrations.
-
Purification: Remove unreacted small molecules using a desalting column equilibrated with PBS.[12]
-
Concentration: Concentrate the purified conjugate and perform a buffer exchange if necessary using a protein concentrator.[12]
-
Characterization: Characterize the final conjugate using appropriate analytical techniques to determine the drug-to-antibody ratio (DAR) and confirm purity.
Conclusion and Recommendations
Both aminooxy ligation and click chemistry are powerful, bioorthogonal techniques essential for modern bioconjugation. The optimal choice is highly dependent on the specific experimental context.
-
Choose Copper-Catalyzed Click Chemistry (CuAAC) when rapid reaction times and quantitative yields are paramount for in vitro applications, and the potential for copper toxicity is not a concern (e.g., with purified proteins where the catalyst can be effectively removed).[1]
-
Choose Copper-Free Click Chemistry (SPAAC) when biocompatibility is the primary concern, such as in live-cell labeling or in vivo studies.[1][12] It offers an excellent balance of good reaction kinetics and high bioorthogonality.
-
Choose Aminooxy Ligation (Oxime Formation) when working with aldehyde or ketone functional groups. With aniline catalysis, its kinetics can be competitive with CuAAC, and its metal-free nature makes it a viable alternative to SPAAC for biocompatible applications.[2] The resulting oxime bond is highly stable at physiological pH, making it suitable for creating durable bioconjugates.[16][21]
By carefully considering the trade-offs in reaction speed, stability, and biocompatibility, researchers can select the most effective linking strategy to advance their work in drug development and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bioclone.net [bioclone.net]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of Aminooxy-PEG4-CH2-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenic potential of drug conjugates utilizing the Aminooxy-PEG4-CH2-Boc linker versus other common PEGylation technologies and polymer alternatives. The selection of a conjugation strategy is a critical decision in drug development, significantly impacting the efficacy, safety, and pharmacokinetic profile of a therapeutic.
Introduction: The Double-Edged Sword of PEGylation
Poly(ethylene glycol) (PEG) has been a cornerstone in drug development for decades. Its conjugation to therapeutic molecules—a process known as PEGylation—can enhance drug solubility and stability, extend circulation half-life by reducing renal clearance, and shield the therapeutic from the host's immune system.[1][2][3][4] However, a growing body of evidence reveals that PEG itself is not immunologically inert.[1][5]
The immune system can recognize PEG as foreign, leading to the generation of anti-PEG antibodies (APAs).[1][6] These antibodies, which can be pre-existing in up to 40% of the population due to exposure to PEGs in cosmetics and processed foods, can have significant clinical consequences.[7][8] APAs can trigger the "accelerated blood clearance" (ABC) phenomenon, where subsequent doses of a PEGylated drug are rapidly removed from circulation, drastically reducing efficacy. Furthermore, APA-PEG complexes can activate the complement system, leading to hypersensitivity reactions and, in rare cases, life-threatening anaphylaxis.[7][8][9]
The immunogenicity of a PEGylated conjugate is not determined by the PEG backbone alone; factors such as molecular weight, architecture (linear vs. branched), and the terminal functional groups used for conjugation play a critical role.[1][10] This guide specifically evaluates the likely immunogenic profile of the This compound linker by comparing it to established alternatives.
Comparative Analysis of PEG Linkers and Alternatives
While direct, publicly available immunogenicity data for the precise "this compound" conjugate is limited, we can infer its likely performance by examining data from different PEG terminal functionalities and alternative polymers. The aminooxy group facilitates a specific type of "click chemistry" known as oxime ligation, which is valued for its stability and specific reaction conditions. The key comparison points are the terminal groups that interface with the biological environment.
Table 1: Comparative Immunogenicity of Different Polymer Conjugates
| Conjugate Type/Linker Chemistry | Key Immunogenicity Findings | Supporting Evidence |
| Aminooxy-PEG (Oxime Ligation) | The immunogenic focus is typically on the PEG backbone and the distal methoxy (B1213986) group (if present), rather than the stable oxime bond itself. The bifunctional nature of some amino-PEG linkers can influence its presentation to the immune system. | Specific comparative data is sparse. The immunogenicity profile is expected to be similar to other PEG chemistries, heavily influenced by factors like PEG molecular weight and the presence of a terminal methoxy group. |
| Methoxy-terminated PEG (mPEG) | The methoxy terminal group has been implicated as a primary immunogenic determinant. Antibodies raised against mPEG conjugates often show a higher affinity for the methoxy terminus compared to the PEG backbone itself. | Studies have demonstrated that antibodies induced by mPEG-conjugated proteins have a higher specificity for mPEG over hydroxyl-PEG (HO-PEG). |
| Hydroxyl-terminated PEG (HO-PEG) | HO-PEG conjugates have been shown in some preclinical studies to generate a lower anti-PEG IgM response compared to mPEG conjugates, suggesting a potentially lower immunogenic risk. | In rabbit studies, the ratio of anti-PEG antibody titers was significantly lower for animals immunized with HO-PEG conjugates compared to mPEG conjugates. |
| Maleimide-terminated PEG (Thiol Ligation) | Used for conjugation to cysteine residues. The stability of the resulting thioether bond can be a concern, and maleimide (B117702) chemistry can have off-target reactions. Immunogenicity is primarily driven by the PEG moiety itself. | While a standard conjugation method, the focus of immunogenicity studies is typically on the PEG component, not the maleimide linker specifically. |
| Polysarcosine (pSar) - Alternative | A non-PEG polypeptoid that is biodegradable and has demonstrated comparable or superior performance in reducing immunogenicity. | A study comparing interferon-α2b (IFN) conjugates found that pSar-IFN elicited significantly fewer anti-IFN antibodies in mice compared to PEG-IFN.[11] |
| Helical Polypeptides - Alternative | Neutral helical polypeptides, such as L-P(EG3Glu), have shown significantly inhibited generation of both anti-protein and anti-polymer antibodies compared to PEG.[12] | Conjugation of L-P(EG3Glu) with human interferon-α2b resulted in lower immunogenicity and a favorable safety profile compared to its PEGylated counterpart.[12] |
Experimental Protocols for Immunogenicity Assessment
Accurate assessment of immunogenicity is paramount for the preclinical and clinical development of any novel conjugate. Standardized methodologies are crucial for generating comparable and reliable data.
3.1. Anti-PEG Antibody Detection: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the gold-standard method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.[10]
-
Objective: To measure the concentration and binding affinity of anti-PEG antibodies.
-
Materials:
-
96-well ELISA plates
-
PEG-biotin or other PEG-coated antigen for plate coating
-
Serum or plasma samples from preclinical (e.g., mouse, rabbit) or clinical subjects
-
Standardized chimeric human anti-PEG monoclonal antibodies (for standard curve)[10]
-
HRP-conjugated anti-human (or species-specific) IgM and IgG secondary antibodies
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate and Stop Solution (e.g., 2N H₂SO₄)
-
-
Procedure:
-
Coating: Coat ELISA plates with a solution of PEGylated antigen (e.g., mPEG-BSA) overnight at 4°C.
-
Washing: Wash plates 3x with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add serially diluted serum samples and standard anti-PEG antibodies to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add HRP-conjugated anti-IgM or anti-IgG secondary antibody and incubate for 1 hour.
-
Washing: Wash plates 5x.
-
Detection: Add TMB substrate. After sufficient color development (15-30 min), add Stop Solution.
-
Reading: Measure absorbance at 450 nm using a microplate reader.
-
Analysis: Quantify antibody concentrations by interpolating from the standard curve.
-
3.2. Complement Activation Assessment: SC5b-9 Assay
This assay measures the formation of the soluble terminal complement complex (SC5b-9), a sensitive biomarker for the activation of the entire complement cascade.[13]
-
Objective: To determine if the PEG-conjugate activates the complement system in human serum.
-
Materials:
-
Normal human serum (pooled)
-
Test conjugate (e.g., this compound conjugate)
-
Positive Control (e.g., Zymosan)
-
Negative Control (e.g., Saline or buffer)
-
Commercial SC5b-9 ELISA kit
-
-
Procedure:
-
Incubation: Incubate the test conjugate, positive control, and negative control with normal human serum for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Preparation: Stop the reaction by adding EDTA and prepare samples according to the SC5b-9 ELISA kit instructions.
-
ELISA: Perform the ELISA protocol as provided by the kit manufacturer. This typically involves capturing the SC5b-9 complex and detecting it with a labeled antibody.
-
Analysis: Quantify the concentration of SC5b-9 generated by the test conjugate and compare it to the positive and negative controls to determine the degree of complement activation.
-
Visualized Workflows and Pathways
Diagram 1: General Workflow for Immunogenicity Assessment
Caption: A streamlined workflow for assessing the immunogenicity of a novel PEG-conjugate.
Diagram 2: Antibody-Mediated Complement Activation Pathway
Caption: The classical pathway of complement activation initiated by anti-PEG antibodies.
Conclusion and Recommendations
The choice of a linker technology like This compound must be validated with rigorous immunogenicity testing. While offering stable and specific conjugation, its immunogenic profile is intrinsically linked to the properties of the PEG polymer itself.
Key Recommendations:
-
Head-to-Head Comparison: Conduct direct comparative studies of your this compound conjugate against conjugates made with mPEG, HO-PEG, and a non-PEG alternative like polysarcosine.
-
Comprehensive Assessment: The immunogenicity risk assessment should include both anti-PEG antibody quantification (IgM and IgG) and a functional measure of its consequence, such as a complement activation assay.[14]
-
Consider Alternatives: For highly immunogenic protein backbones or indications requiring chronic dosing, exploring non-immunogenic alternatives to PEG, such as polysarcosines or polypeptides, is a prudent risk-mitigation strategy.[6][15]
By carefully evaluating these parameters, drug developers can select the optimal conjugation strategy to maximize therapeutic efficacy while minimizing the potential for adverse immune responses.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunogenicity Risk Assessment for PEGylated Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
Benchmarking Aminooxy-PEG4-CH2-Boc: A Comparative Guide to Performance in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of Aminooxy-PEG4-CH2-Boc, a heterobifunctional linker, against industry-standard alternatives. By presenting quantitative data, detailed experimental protocols, and clear visual representations of relevant biological pathways and workflows, this document serves as a comprehensive resource for making informed decisions in the design and synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutics.
This compound is a versatile linker that features a Boc-protected aminooxy group and a Boc-protected amine, separated by a discrete 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for a sequential and controlled conjugation strategy. The aminooxy group, after deprotection, reacts with aldehydes or ketones to form a highly stable oxime linkage.[2][3] The PEG4 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and pharmacokinetic properties.[3]
Performance Comparison of Bioconjugation Linkers
The performance of a linker is primarily assessed by the stability of the covalent bond it forms and the kinetics of the conjugation reaction. Here, we compare the oxime linkage formed by this compound with other widely used bioconjugation chemistries: thioether bonds from maleimide-thiol reactions, amide bonds from NHS ester-amine reactions, and triazole rings from click chemistry.
Linkage Stability
The stability of the linker is paramount for the in vivo performance of a bioconjugate. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The oxime bond formed from the aminooxy group is known for its high stability across a broad pH range.[2][4]
| Linker Chemistry | Resulting Bond | Typical Half-life (Physiological Conditions) | Key Instability Factor |
| Aminooxy Ligation | Oxime | ~1 month to ~25 days [2][5] | Acid-catalyzed hydrolysis [5] |
| Maleimide Chemistry | Thioether | Hours to >200 hours (highly structure-dependent)[5] | Retro-Michael reaction in the presence of thiols[4][5] |
| NHS Ester Chemistry | Amide | Exceptionally long (post-conjugation)[5] | Hydrolysis of the active ester (pre-conjugation)[5] |
| Click Chemistry (CuAAC, SPAAC) | Triazole | Exceptionally long[5] | Generally considered inert[5] |
Note: The provided half-life values are compiled from various sources and should be considered as a general guide. Actual stability can vary depending on the specific molecular context and experimental conditions.[2]
Reaction Kinetics
The efficiency and speed of the conjugation reaction are critical for maximizing yield and preserving the integrity of the biomolecule.
| Linker Chemistry | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time |
| Aminooxy Ligation | ~0.01 (uncatalyzed); 8.2 ± 1.0 (aniline-catalyzed) | 1-24 hours |
| Maleimide-Thiol | 100 - 1000 | 1-4 hours |
| NHS Ester-Amine | 10¹ - 10⁴ | 1-4 hours |
| Click Chemistry (CuAAC) | 10¹ - 10³ | 1-18 hours |
| Click Chemistry (SPAAC) | 1 - 10 | 4-18 hours |
Note: Reaction kinetics are highly dependent on substrate, concentration, pH, and temperature.
Signaling Pathways and Experimental Workflows
To provide a practical context for the application of this compound and its alternatives, the following diagrams illustrate key biological pathways and experimental workflows where these linkers are employed.
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7]
Caption: PROTAC mechanism of action.[8]
Antibody-Drug Conjugate (ADC) Internalization and Payload Release
ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells. The linker's stability in circulation and its cleavability within the target cell are critical for ADC efficacy and safety.[9][10]
Caption: ADC internalization and payload release pathway.[9][10]
Experimental Workflow for Linker Stability Assessment
A common method to evaluate linker stability is to incubate the bioconjugate in plasma and monitor its integrity over time.
Caption: Workflow for in vitro plasma stability assay.[11]
Experimental Protocols
General Protocol for Bioconjugation using this compound
This protocol outlines the deprotection of the Boc groups and subsequent conjugation to an aldehyde- or ketone-containing biomolecule.
1. Boc Deprotection:
-
Dissolve Boc-Aminooxy-PEG4-CH2-Boc in an appropriate organic solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.[12][13]
-
Monitor the reaction by LC-MS until completion.[13]
-
Remove the acid and solvent under reduced pressure. The resulting deprotected linker (as a TFA salt) can be used directly or after neutralization.[14]
2. Oxime Ligation:
-
Dissolve the deprotected aminooxy-PEG linker and the aldehyde/ketone-containing molecule in a suitable buffer (pH 6.0-7.5).[12]
-
For catalysis, aniline (B41778) or its derivatives can be added.[12]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[12]
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography for proteins.[12]
Protocol for In Vitro Plasma Stability Assay
This assay is used to determine the stability of a bioconjugate and the rate of payload release in plasma.[11][15]
1. Incubation:
-
Incubate the test bioconjugate (e.g., ADC) at a defined concentration in plasma (e.g., human, mouse) at 37°C.[15]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[15]
2. Quantification of Intact Conjugate (ELISA-based):
-
Coat a 96-well plate with an antigen specific to the antibody portion of the conjugate.
-
Add plasma samples, wash, and detect with a labeled secondary antibody that recognizes the payload. The signal is proportional to the amount of intact conjugate.[15]
3. Quantification of Free Payload (LC-MS/MS-based):
-
Precipitate proteins from the plasma samples.
-
Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of the free payload.[15]
4. Data Analysis:
-
Plot the percentage of intact conjugate or the concentration of released payload against time to determine the stability profile and calculate the half-life (t½).[15]
Conclusion
The selection of a linker is a critical step in the design of bioconjugates. This compound, which forms a highly stable oxime bond, offers a compelling option for applications requiring robust in vivo stability.[4] While other linker technologies such as maleimides, NHS esters, and click chemistry provide alternatives with different reaction kinetics and stability profiles, the superior stability of the oxime linkage makes it a strong candidate for the development of next-generation ADCs and PROTACs where minimizing premature payload release is paramount. The experimental protocols provided in this guide offer a framework for the comparative evaluation of these different linker technologies, enabling researchers to make data-driven decisions for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Aminooxy-PEG4-CH2-Boc: A Comprehensive Guide for Laboratory Professionals
Core Principle: Treat as Potentially Hazardous Waste
Given the presence of reactive functional groups, it is prudent to manage Aminooxy-PEG4-CH2-Boc as a potentially hazardous substance.[1][2] This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile), inspected before use.[3][4] |
| Body Protection | A standard laboratory coat.[1][3] |
| Work Area | All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[3] |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for regulatory compliance and laboratory safety.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, whether in solid or liquid form, in a dedicated and clearly labeled hazardous waste container.[2][5]
-
The container must be chemically compatible with the compound. Polyethylene (B3416737) or glass containers with secure screw-top lids are generally suitable.[5]
-
Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing/reducing agents, to prevent potentially dangerous reactions.[5]
-
Any materials contaminated with the compound, such as pipette tips, gloves, and weighing paper, should also be collected in the same designated hazardous waste container.[1][4]
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]
-
Indicate the date when waste was first added to the container.[5]
3. Storage:
-
Store the sealed waste container in a cool, well-ventilated, and secure area designated for hazardous waste accumulation.[1][5]
-
The storage area should be away from direct sunlight, sources of ignition, and incompatible materials.[5]
4. Final Disposal:
-
The ultimate disposal of this compound must be conducted through a licensed and approved chemical waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.[2][5][6]
-
Never dispose of this chemical down the drain or in the regular trash.[7][8]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Objective: To safely contain and clean up a spill of this compound.
-
Materials:
-
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated, preferably within a fume hood.[9]
-
Containment: Wearing appropriate PPE, contain the spill to prevent it from spreading.[5]
-
Collection (Solid Spill): Carefully sweep up the spilled solid material using non-sparking tools to avoid dust generation.[5]
-
Collection (Liquid Spill): Cover the spill with an inert absorbent material.[2]
-
Packaging: Place all collected spill material and contaminated absorbents into a suitable, labeled, and sealed container for disposal as hazardous waste.[2][5]
-
Cleaning: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.[7] Collect all cleaning materials as hazardous waste.[2]
-
Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.[5]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and necessary actions for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
